molecular formula C7H5Cl2NO2 B1604559 Methyl 3,5-dichloropicolinate CAS No. 5439-08-7

Methyl 3,5-dichloropicolinate

Cat. No.: B1604559
CAS No.: 5439-08-7
M. Wt: 206.02 g/mol
InChI Key: SBQBPKUDXAELAZ-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloropicolinate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQBPKUDXAELAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279996
Record name Methyl 3,5-dichloropicolinate
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URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-08-7
Record name 5439-08-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,5-dichloropyridine-2-carboxylate is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its structural motif, a di-chlorinated pyridine ring with adjacent ester functionality, makes it a versatile building block for creating more complex molecules with desired biological activities. This guide provides a detailed exploration of the scientifically robust and industrially relevant synthetic pathways to this important compound. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of each step.

Strategic Analysis of Synthetic Pathways

The synthesis of methyl 3,5-dichloropyridine-2-carboxylate can be approached through several strategic disconnections. A logical and well-established route proceeds via the formation of the 3,5-dichloropyridine-2-carboxylic acid precursor, followed by esterification. This overarching strategy can be broken down into the following key stages:

  • Chlorination: Introduction of the second chlorine atom onto the pyridine ring.

  • Diazotization and Sandmeyer Reaction: Conversion of an amino group to a nitrile, which serves as a precursor to the carboxylic acid.

  • Hydrolysis: Conversion of the nitrile to the desired carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

An alternative, more direct approach involves the palladium-catalyzed carbonylation of a suitable dichloropyridine precursor. This guide will focus on the first, more classical and widely documented pathway, offering a comprehensive, step-by-step analysis.

Primary Synthetic Pathway: A Detailed Walkthrough

This section provides a detailed, step-by-step guide for the synthesis of methyl 3,5-dichloropyridine-2-carboxylate, starting from the readily available 2-amino-5-chloropyridine.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

The initial step involves the regioselective chlorination of 2-amino-5-chloropyridine. The amino group is an activating ortho-, para-director, while the existing chlorine is a deactivating meta-director. The incoming electrophile will preferentially add to the position ortho to the activating amino group. N-Chlorosuccinimide (NCS) is a convenient and effective electrophilic chlorinating agent for this transformation.

Reaction Scheme:

2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine 2-Amino-5-chloropyridine->2-Amino-3,5-dichloropyridine N-Chlorosuccinimide (NCS) DMF/Methanol, 45°C 2-Amino-3,5-dichloropyridine 2-Amino-3,5-dichloropyridine Diazonium Salt Diazonium Salt 2-Amino-3,5-dichloropyridine->Diazonium Salt NaNO2, HCl 0-5°C 3,5-Dichloro-2-cyanopyridine 3,5-Dichloro-2-cyanopyridine Diazonium Salt->3,5-Dichloro-2-cyanopyridine CuCN, KCN 3,5-Dichloro-2-cyanopyridine 3,5-Dichloro-2-cyanopyridine 3,5-Dichloropyridine-2-carboxylic acid 3,5-Dichloropyridine-2-carboxylic acid 3,5-Dichloro-2-cyanopyridine->3,5-Dichloropyridine-2-carboxylic acid H2SO4, H2O Heat 3,5-Dichloropyridine-2-carboxylic acid 3,5-Dichloropyridine-2-carboxylic acid Methyl 3,5-dichloropyridine-2-carboxylate Methyl 3,5-dichloropyridine-2-carboxylate 3,5-Dichloropyridine-2-carboxylic acid->Methyl 3,5-dichloropyridine-2-carboxylate Methanol (excess) Thionyl Chloride or H2SO4, Heat

An In-depth Technical Guide to Methyl 3,5-dichloropicolinate (CAS 5439-08-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloropicolinate, with the CAS number 5439-08-7, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structural motif, a pyridine ring substituted with two chlorine atoms and a methyl ester, offers a unique combination of reactivity and stability. This makes it a valuable building block in the synthesis of a range of target molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the chlorine atoms and the carboxylate group on the pyridine scaffold allows for a variety of chemical transformations, providing access to more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 5439-08-7[1][2]
Molecular Formula C₇H₅Cl₂NO₂[3]
Molecular Weight 206.03 g/mol [3]
IUPAC Name methyl 3,5-dichloropyridine-2-carboxylate[3]
Appearance Solid[3]
Boiling Point 271.8 °C at 760 mmHg[3]
Purity Typically ≥98%[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.
Storage Room temperature, in a dry, sealed container.[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predicted analysis of its expected spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

  • ~8.3-8.5 ppm (d, 1H): This downfield doublet would correspond to the proton at the 6-position of the pyridine ring. Its coupling to the proton at the 4-position would result in a doublet.

  • ~8.0-8.2 ppm (d, 1H): This doublet would be assigned to the proton at the 4-position, coupled to the proton at the 6-position.

  • ~3.9-4.1 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • ~163-165 ppm: Carbonyl carbon of the methyl ester.

  • ~148-152 ppm: C2 and C6 carbons of the pyridine ring.

  • ~135-140 ppm: C4 carbon of the pyridine ring.

  • ~125-130 ppm: C3 and C5 carbons of the pyridine ring, bonded to chlorine.

  • ~52-54 ppm: Carbon of the methyl group in the ester.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2950-3000 cm⁻¹: C-H stretching of the methyl group.

  • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester.

  • ~700-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 205, 207, and 209, corresponding to the isotopic distribution of the two chlorine atoms. The base peak would likely be at m/z 205 for the molecule with two ³⁵Cl isotopes.

  • Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment around m/z 174, and loss of the entire ester group (-COOCH₃) to give a fragment around m/z 146.

Synthesis and Reactivity

Representative Synthesis of 3,5-Dichloropicolinic Acid

The synthesis of dichlorinated picolinic acids often starts from a more highly chlorinated pyridine derivative, followed by selective reduction or functional group manipulation. For example, a common precursor for related compounds is tetrachloropicolinic acid, which can be selectively de-chlorinated.

Representative Esterification Protocol

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry.

G cluster_synthesis Representative Synthesis 3,5-Dichloropicolinic_Acid 3,5-Dichloropicolinic Acid Methyl_3,5-dichloropicolinate This compound 3,5-Dichloropicolinic_Acid->Methyl_3,5-dichloropicolinate Fischer Esterification Reagents Methanol (excess) Catalytic Acid (e.g., H₂SO₄) Reagents->Methyl_3,5-dichloropicolinate G cluster_drug_discovery Drug Discovery Potential Methyl_3,5-dichloropicolinate This compound Kinase_Inhibitors Kinase Inhibitors Methyl_3,5-dichloropicolinate->Kinase_Inhibitors via cross-coupling P2X7_Antagonists P2X7 Receptor Antagonists Methyl_3,5-dichloropicolinate->P2X7_Antagonists via amination Anticancer_Agents Anticancer Agents Methyl_3,5-dichloropicolinate->Anticancer_Agents structural analog Bioactive_Scaffolds Other Bioactive Scaffolds Methyl_3,5-dichloropicolinate->Bioactive_Scaffolds diversification

References

Physical and chemical properties of Methyl 3,5-dichloropicolinate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-dichloropicolinate, a halogenated pyridine derivative, represents a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique electronic and structural features, conferred by the presence of two chlorine atoms on the pyridine ring, make it a versatile building block for the synthesis of more complex chemical entities. This guide, intended for the discerning scientific professional, provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed protocols for its synthesis and analysis. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to serve as an essential resource for those working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties

This compound is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 2 position.

Figure 1: Chemical Structure of this compound.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Solid[1]
Boiling Point 271.8 °C at 760 mmHg[1]
IUPAC Name methyl 3,5-dichloropyridine-2-carboxylate[1]
InChI Key SBQBPKUDXAELAZ-UHFFFAOYSA-N[1]
CAS Number 5439-08-7[1]

Synthesis of this compound

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 3,5-dichloropicolinic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a suitable method.[2][3]

Reaction Principle

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[2]

Figure 2: Fischer Esterification Workflow.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 3,5-Dichloropicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloropicolinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Chemical Reactivity and Handling

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two chlorine atoms and the ester functionality on the pyridine ring. This makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Handling and Storage:

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Store the compound in a tightly sealed container in a cool, dry place.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound. This section outlines the key spectroscopic and chromatographic techniques that can be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, likely in the downfield region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons should appear further upfield (δ 3.5-4.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those bonded to chlorine atoms showing characteristic shifts. The methyl carbon will be the most upfield signal (δ 50-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹). C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a specific ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Chromatographic Analysis
  • Gas Chromatography (GC): GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the separation and quantification of this compound. The choice of column and temperature program will be crucial for achieving good separation from any impurities or starting materials.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can be used for the analysis of this compound. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Figure 3: General Analytical Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. This guide has provided a consolidated overview of its characteristics, a detailed protocol for its synthesis via Fischer esterification, and a discussion of relevant analytical techniques. As research in medicinal and agricultural chemistry continues to evolve, the utility of this and similar halogenated heterocycles is likely to expand, making a thorough understanding of their fundamental properties and handling essential for the modern scientist.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,5-dichloropicolinate is a halogenated pyridine derivative with significant applications in the agrochemical and pharmaceutical industries. As a key intermediate in the synthesis of various active ingredients, its structural integrity and purity are of paramount importance. Spectroscopic analysis provides a rapid, non-destructive, and highly informative approach to confirm the chemical structure and identify potential impurities. This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide will focus on the predicted spectral features based on established principles of spectroscopy and by drawing analogies with structurally similar compounds. This approach provides a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name methyl 3,5-dichloropyridine-2-carboxylate, is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl ester group at position 2. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl ester group.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.6Doublet1HH-6
~7.9 - 8.2Doublet1HH-4
~3.9 - 4.1Singlet3H-OCH₃

Causality Behind Expected Chemical Shifts:

  • Aromatic Protons (H-4 and H-6): The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene. The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton is anticipated to be further downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group. The H-4 proton is influenced by the two chlorine atoms.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are therefore expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~163 - 166C=O (ester)
~148 - 152C-6
~145 - 149C-2
~140 - 144C-4
~131 - 135C-5
~128 - 132C-3
~52 - 55-OCH₃

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substitution. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine atoms (C-3 and C-5) will be significantly influenced. The specific assignments are based on additive chemical shift rules for substituted pyridines.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the typical range for such functionalities.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the ester group and the aromatic pyridine ring.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2990 - 2950MediumAliphatic C-H Stretch (-OCH₃)
~1730 - 1710StrongC=O Stretch (Ester)
~1600 - 1450Medium to StrongC=C and C=N Ring Stretching (Pyridine)
~1300 - 1100StrongC-O Stretch (Ester)
~850 - 750StrongC-Cl Stretch

Interpretation of Key Absorption Bands:

  • C=O Stretch: A strong and sharp absorption band in the region of 1730-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1]

  • Aromatic Ring Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring.[1]

  • C-O Stretch: A strong band in the 1300-1100 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond of the ester functionality.

  • C-Cl Stretch: The presence of chlorine atoms will give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely be employed.

Expected Mass Spectrometry Data

m/zInterpretation
205/207/209Molecular Ion (M⁺) peak cluster
174/176/178[M - OCH₃]⁺
146/148/150[M - COOCH₃]⁺
111/113[C₅H₂ClN]⁺

Analysis of Fragmentation Pathways:

The molecular ion peak is expected to appear as a characteristic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these isotopic peaks will follow a predictable pattern.

Key fragmentation pathways would likely involve:

  • Loss of the methoxy radical (-OCH₃): This would result in a fragment ion at m/z 174/176/178.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 146/148/150.

  • Further fragmentation of the pyridine ring: This can lead to smaller charged fragments, such as the loss of a chlorine atom or cleavage of the ring itself.

Visualization of Key Fragmentation

G M [C₇H₅Cl₂NO₂]⁺˙ m/z 205/207/209 F1 [C₆H₂Cl₂NO]⁺ m/z 174/176/178 M->F1 - •OCH₃ F2 [C₅H₂Cl₂N]⁺˙ m/z 146/148/150 M->F2 - •COOCH₃ F3 [C₅H₂ClN]⁺˙ m/z 111/113 F2->F3 - •Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. For ¹³C NMR, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

IR Spectroscopy Workflow
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Sample Dissolve in CDCl₃ with TMS NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process & Interpret Data NMR_Acquire->NMR_Process End Verified Structure NMR_Process->End Structural Confirmation IR_Sample Prepare KBr Pellet or use ATR IR_Background Collect Background Spectrum IR_Sample->IR_Background IR_Acquire Acquire Sample Spectrum IR_Background->IR_Acquire IR_Process Identify Functional Groups IR_Acquire->IR_Process IR_Process->End Functional Group Confirmation MS_Sample Introduce Sample (GC-MS/DIP) MS_Ionize Electron Ionization (70 eV) MS_Sample->MS_Ionize MS_Analyze Scan Mass Range MS_Ionize->MS_Analyze MS_Process Analyze Fragmentation MS_Analyze->MS_Process MS_Process->End Molecular Weight & Formula Confirmation Start This compound Sample cluster_NMR cluster_NMR cluster_IR cluster_IR cluster_MS cluster_MS

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently interpret their experimental data to verify the structure and purity of this important chemical intermediate. The outlined experimental workflows provide a framework for obtaining high-quality, reproducible results, ensuring the scientific integrity of research and development activities.

References

An In-Depth Technical Guide to Methyl 3,5-dichloropicolinate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloropicolinate is a chlorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, particularly the arrangement of chlorine atoms and the methyl ester group on the pyridine ring, make it a valuable building block in agrochemicals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and its primary application in the manufacturing of modern herbicides.

Chemical Identity and Properties

This compound is a solid at room temperature with the chemical formula C₇H₅Cl₂NO₂. Its IUPAC name is methyl 3,5-dichloropyridine-2-carboxylate. Understanding its fundamental properties is the first step in its effective utilization in a research and development setting.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
CAS Number 5439-08-7
Appearance Solid[1]
Boiling Point 271.8 °C at 760 mmHg[1]
Chemical Structure

The structure of this compound is defined by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl ester group at position 2.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is through the esterification of 3,5-dichloropicolinic acid. This can be achieved using methanol in the presence of a strong acid catalyst or a chlorinating agent like thionyl chloride.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established esterification procedures for similar aromatic carboxylic acids.

Materials:

  • 3,5-dichloropicolinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dichloropicolinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for the thionyl chloride method, add thionyl chloride dropwise at 0 °C.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3,5-Dichloropicolinic_Acid 3,5-Dichloropicolinic Acid Reflux Reflux (60-70°C) 3,5-Dichloropicolinic_Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst H₂SO₄ or SOCl₂ Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Reaction Completion Extraction Extraction & Washing Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Methyl 3,5-dichloropicolinate Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized product is crucial for quality control and for confirming its structure. The following is a predicted analysis of the spectroscopic data for this compound based on the known effects of its functional groups.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

  • Aromatic Protons (Pyridine Ring): The protons at the 4 and 6 positions of the pyridine ring are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (δ 8.0-8.5 ppm). The coupling constant between these two protons would be small (in the range of 2-3 Hz), characteristic of a meta-coupling.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms (C3 and C5) and the carbon attached to the ester group (C2) will be significantly deshielded.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 52-55 ppm.[2]

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z 205 and 207 in an approximate 9:6:1 ratio, which is characteristic of a molecule containing two chlorine atoms.

Predicted Fragmentation Pattern:

  • Loss of the Methoxy Group (-OCH₃): A significant fragment would be observed at m/z 174/176, corresponding to the loss of the methoxy radical.

  • Loss of the Carbomethoxy Group (-COOCH₃): Another key fragment would be seen at m/z 146/148, resulting from the loss of the entire methyl ester group.

  • Further Fragmentations: Subsequent loss of chlorine atoms or the pyridine ring nitrogen could lead to other smaller fragments.

Application in Herbicide Synthesis

This compound is a key intermediate in the synthesis of the arylpicolinate class of herbicides.[3] A prominent example is its use in the production of halauxifen-methyl , the active ingredient in Arylex™ active herbicides.[4]

These herbicides function as synthetic auxins, mimicking the plant growth hormone auxin.[3] This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. The synthesis of halauxifen-methyl often involves a Suzuki coupling reaction, where this compound (or a closely related derivative) is coupled with a substituted phenylboronic acid.[4] This reaction forms the crucial biaryl linkage present in the final herbicide molecule. The use of this compound allows for the precise introduction of the dichlorinated pyridine core, which is essential for the herbicidal activity.

Conclusion

This compound is a synthetically important molecule with well-defined chemical and physical properties. Its synthesis via the esterification of 3,5-dichloropicolinic acid is a robust and scalable process. The primary application of this compound as a key building block in the synthesis of advanced herbicides like halauxifen-methyl highlights its significance in the agrochemical industry. The predicted spectroscopic data provides a reliable framework for the characterization and quality control of this important chemical intermediate.

References

A Technical Guide to the Solubility of Methyl 3,5-Dichloropicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and agrochemical synthesis, understanding the solubility of active compounds is a cornerstone of process development, formulation, and quality control. Methyl 3,5-dichloropicolinate, an important intermediate in the synthesis of various agrochemicals, presents a unique solubility profile governed by its distinct molecular architecture. This guide provides an in-depth analysis of its expected solubility in common organic solvents, the underlying physicochemical principles, and robust methodologies for empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's properties is paramount to predicting its behavior in different solvent environments. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C₇H₅Cl₂NO₂Provides the elemental composition.
Molecular Weight 206.03 g/mol [1][2]Influences the energy required to disrupt the crystal lattice.
Physical Form Solid[1]Indicates that energy input (solvation energy) is needed to overcome crystal lattice forces for dissolution to occur.
XLogP3 2.3[1]This calculated octanol-water partition coefficient suggests a moderate degree of lipophilicity, indicating a preference for non-polar environments over water.
Topological Polar Surface Area (TPSA) 39.2 Ų[1]This value, arising from the ester group and the pyridine nitrogen, suggests the molecule has polar regions capable of interacting with polar solvents.
Hydrogen Bond Acceptors 3 (1 nitrogen, 2 oxygens)[1]The molecule can accept hydrogen bonds from protic solvents, which can enhance solubility in such solvents.
Hydrogen Bond Donors 0[1]The absence of donor groups limits its ability to form hydrogen bonds with aprotic polar solvents.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5][6] Based on the physicochemical properties of this compound, we can predict its relative solubility in a range of organic solvents. The molecule possesses a moderately non-polar aromatic ring with two chlorine substituents, contributing to its lipophilicity (as indicated by the XLogP3 value). However, the presence of the methyl ester group and the nitrogen atom in the pyridine ring introduces polarity and hydrogen bond accepting capabilities.

This dual character suggests that this compound will exhibit the highest solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents where it can act as a hydrogen bond acceptor. Its solubility is expected to be lower in highly non-polar solvents.

Predicted Solubility Ranking:
SolventPolarity Index (P')Solvent TypePredicted Solubility of this compoundRationale
Hexane 0.1Non-polarLowThe significant polarity mismatch between the non-polar solvent and the polar regions of the solute will limit solubility.
Toluene 2.4Non-polar (Aromatic)ModerateWhile non-polar, the aromatic nature of toluene can engage in π-stacking interactions with the pyridine ring of the solute, potentially enhancing solubility compared to aliphatic non-polar solvents.[7]
Ethyl Acetate 4.4Polar AproticHighThe polarity is well-matched, and the ester functionality of the solvent can interact favorably with the polar groups of the solute.
Acetone 5.1Polar AproticHighSimilar to ethyl acetate, its high polarity and ability to engage in dipole-dipole interactions should lead to good solvation.
Ethanol 4.3Polar ProticModerate to HighThe polarity is suitable, and ethanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. However, the energy required to break the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents.
Methanol 5.1Polar ProticModerate to HighMethanol is more polar than ethanol and can also act as a hydrogen bond donor.[6] Similar to ethanol, the disruption of the solvent's hydrogen bonding is a factor.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The following are two robust, commonly employed methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.[8][9]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Separation of Undissolved Solid:

    • Allow the mixture to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

    • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

    • Express the solubility in terms of g/100 mL or other desired units.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature to reach equilibrium A->B C Filter supernatant to remove undissolved solid B->C D Pipette known volume of filtrate into pre-weighed dish C->D E Evaporate solvent D->E F Dry residue to constant weight E->F G Calculate mass of dissolved solute F->G

Caption: Gravimetric method workflow for solubility determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and specific method for determining solubility, particularly for compounds that are sparingly soluble or when only small amounts of material are available.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation:

    • Filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE).

    • Dilute an accurately measured aliquot of the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample and the calibration standards into the HPLC system.

    • Develop a suitable chromatographic method (e.g., reversed-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at an appropriate wavelength).

  • Quantification and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Prepare saturated solution C Filter saturated solution A->C B Prepare calibration standards E Inject standards and sample into HPLC D Dilute filtrate to known concentration C->D D->E F Generate calibration curve E->F G Determine concentration of diluted sample F->G H Calculate original solubility G->H

Caption: HPLC method workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. A key consideration is temperature. For most solid organic compounds, solubility increases with increasing temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.

The purity of both the solute and the solvent can also affect solubility. Impurities can alter the intermolecular interactions and lead to erroneous results.

Conclusion

References

Known derivatives of 3,5-dichloropicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Known Derivatives of 3,5-Dichloropicolinic Acid

Abstract

3,5-Dichloropicolinic acid, a chlorinated pyridinecarboxylic acid, serves as a foundational scaffold for a diverse range of chemical derivatives with significant applications in agrochemistry and emerging potential in pharmacology. Its unique substitution pattern provides a stable and versatile platform for chemical modification, leading to compounds with highly specific biological activities. This technical guide offers a comprehensive exploration of the known derivatives of 3,5-dichloropicolinic acid, focusing on their synthesis, mechanisms of action, and applications. We delve into the well-established class of synthetic auxin herbicides, exemplified by Clopyralid, and explore the structure-activity relationships that govern their efficacy. Furthermore, this guide examines the burgeoning field of picolinic acid derivatives as potential therapeutic agents, including their evaluation as anticancer and antimicrobial compounds. Finally, the coordination chemistry of this scaffold is discussed, highlighting its utility in forming novel metal complexes. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing expert insights into the experimental rationale and methodologies in this field.

Introduction: The 3,5-Dichloropicolinic Acid Core

3,5-Dichloropicolinic acid (3,5-DCPA) is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 5-positions. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring influences the acidity of the carboxylic proton and provides specific steric and electronic properties that are leveraged in the design of its derivatives.

The primary route to derivatization involves modification of the carboxylic acid group (e.g., esterification, amidation) or substitution at other positions on the pyridine ring, often by displacing one of the chlorine atoms or by modifying a precursor molecule. The resulting derivatives have found widespread use, most notably in agriculture, but are increasingly being investigated for pharmaceutical applications.

Caption: Core structure of 3,5-Dichloropicolinic Acid.

Agrochemical Derivatives: Synthetic Auxin Herbicides

The most commercially successful derivatives of picolinic acid are found within the class of synthetic auxin herbicides. These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[2][3]

Clopyralid: The Archetypal Derivative

3,6-Dichloropicolinic acid, known as Clopyralid, is a close structural analog and a highly effective selective herbicide used to control broadleaf weeds in various crops, turf, and non-crop areas.[3][4] Although not a direct derivative of 3,5-DCPA, its synthesis and mode of action are fundamentally linked and illustrative of this chemical class. Clopyralid was first registered in the U.S. in 1987 and is valued for its systemic action, being absorbed through both leaves and roots.[2][3]

Mechanism of Action: Clopyralid and other synthetic auxins act by overwhelming the natural auxin signaling pathways in plants.[4] They bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin-responsive genes, causing a cascade of effects including epinastic twisting of stems and petioles, malformed leaves, and ultimately, vascular tissue destruction and plant death.[3][5] This mechanism is highly effective in dicotyledonous (broadleaf) plants, while monocotyledonous plants like grasses show greater tolerance.

cluster_workflow Mechanism of Synthetic Auxin Herbicides Auxin Synthetic Auxin (e.g., Clopyralid) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Advanced Pyrazolyl-Picolinic Acid Derivatives

Building on the scaffold of chlorinated picolinic acids, recent research has focused on creating novel derivatives with improved efficacy, a broader weed control spectrum, and better crop safety profiles.[6] A significant advancement has been the replacement of the 6-position chlorine atom with substituted pyrazolyl rings.[6]

Researchers have designed and synthesized series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[7][8] These modifications are not trivial; they are based on the hypothesis that the aryl-pyrazolyl moiety can achieve a more potent or specific interaction with the auxin receptor complex.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the aryl ring of the pyrazolyl group significantly impact herbicidal activity. For instance, certain compounds from these series have demonstrated inhibitory activity against the growth of Arabidopsis thaliana roots with IC₅₀ values many times lower than commercial herbicides like picloram and halauxifen-methyl.[6][8] Molecular docking studies suggest these potent derivatives bind more intensively to the auxin-signaling F-box protein 5 (AFB5) compared to older herbicides.[8]

Compound IDDescriptionHerbicidal ActivityReference
Clopyralid 3,6-dichloropicolinic acidStandard, effective against key broadleaf weeds.[2][4]
Aminopyralid 4-amino-3,6-dichloropicolinic acid~4x more active than Clopyralid against Canada thistle.[6]
Compound V-7 4-amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acidIC₅₀ value 45x lower than halauxifen-methyl against A. thaliana.[8]
Compound V-8 4-amino-3,5-dichloro-6-(5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acidBetter post-emergence activity than picloram; safe for corn and wheat.[8]
Experimental Protocol: Synthesis of Pyrazolyl-Picolinic Acid Derivatives

The synthesis of these advanced herbicides is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on published literature.[6]

Objective: To synthesize 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.

Materials:

  • Starting material (e.g., 2,3,4,5,6-pentachloropyridine)

  • Phthaloyl dichloride, DMAP, TEA, Acetonitrile

  • Cesium Fluoride (CsF), DMSO

  • Ammonium hydroxide (NH₃·H₂O)

  • Hydrazine hydrate (N₂H₄·H₂O), THF

  • Substituted acetophenone, substituted ethyl formate, Sodium Hydride (NaH)

  • Sulfuric acid, Ethanol, Potassium hydroxide (KOH)

Methodology:

  • Protection and Fluorination: The starting material is first protected and then subjected to nucleophilic substitution with CsF in DMSO to introduce a fluorine atom.[6]

  • Amination: The protected intermediate is treated with concentrated ammonium hydroxide to introduce an amino group.[6]

  • Deprotection: The protecting group is removed using hydrazine hydrate in THF and DMSO at 65°C.[6]

  • Knorr Cyclization: A substituted pyrazole ring is formed via a Knorr cyclization reaction. This involves first preparing a diketone intermediate from a substituted acetophenone and ethyl formate using NaH, followed by reaction with the hydrazine intermediate.[6]

  • Hydrolysis: The cyano group on the picolinonitrile intermediate is hydrolyzed to the final carboxylic acid product using aqueous KOH at 100°C.[6]

Pharmaceutical Derivatives: Anticancer and Antimicrobial Potential

While the herbicidal properties of picolinic acid derivatives are well-established, their potential in medicine is an active area of research. The core structure serves as a scaffold for developing agents that target various biological pathways implicated in diseases like cancer.

Picolinic Acid Derivatives as Anticancer Agents

Picolinic acid and its derivatives have been shown to exhibit antitumor effects.[9][10] The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells. Research has focused on synthesizing novel derivatives and evaluating their cytotoxicity against various human cancer cell lines.

One study explored a series of 13 new picolinic acid derivatives, testing them against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[9] Compound 5 in this study, a specific derivative, showed selective cytotoxicity against A549 lung cancer cells with a GI₅₀ of 35.1 µg/mL (99.93 µM) after 48 hours of treatment, while showing no effect on MCF-7 or normal cells.[9]

Mechanism of Action: Further investigation revealed that this compound induced apoptotic cell death. This was confirmed by visualizing fragmented nuclei after DAPI staining and through DNA fragmentation assays.[9] The study also suggested that the cytotoxicity was mediated by inducing endoplasmic reticulum (ER) stress.[9] Other studies have designed picolinic acid derivatives to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[11]

Cell LineCompound IDActivity (GI₅₀ / IC₅₀)Proposed MechanismReference
A549 (Lung) Compound 5 GI₅₀ = 99.93 µMER Stress-Mediated Apoptosis[9]
MCF-7 (Breast) Compound 4C GI₅₀ = 86.8 µg/mLEGFR Kinase Inhibition[11]
HCT-15 (Colon) Compound 5c IC₅₀ = (not specified)VEGFR-2 Inhibition[12]
PC-3 (Prostate) Compound 5c IC₅₀ = (not specified)VEGFR-2 Inhibition[12]
Antimicrobial Applications

Derivatives of 3,5-dichlorobenzoic acid and related structures have been investigated for antimicrobial properties.[13][14] For instance, 3,5-dichlorobenzyl alcohol, derived from the related 3,5-dichlorotoluene, has broad-spectrum antimicrobial activity.[13] Similarly, novel scaffolds incorporating a 3,5-dichloro-2-hydroxyphenyl group (derived from a related phenol) have been synthesized and tested. One such study found that a 5-fluorobenzimidazole derivative with this substituent showed promising activity against drug-resistant fungi and Gram-positive bacteria.[15]

Coordination Chemistry of Picolinic Acid Derivatives

The picolinic acid moiety is an excellent bidentate chelating ligand, capable of coordinating with a wide range of metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The presence of dichloro-substituents on the ring modifies the electronic properties of the ligand, influencing the stability and structure of the resulting metal complexes.

The study of coordination compounds with dicarboxylic acids and N-donor ligands is a rich field, revealing interesting structural, magnetic, and catalytic properties.[16] For 3,5-dichloropicolinic acid, coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal, solvent, and reaction conditions. These complexes themselves can possess unique biological activities, distinct from the free ligand. For example, copper complexes are known for their therapeutic effects, while zinc complexes are important in biological systems and can serve as precursors for nanoparticles.[16]

Caption: Common coordination modes for picolinate-type ligands.

Conclusion

The 3,5-dichloropicolinic acid scaffold is a remarkably versatile platform in applied chemistry. Its derivatives have made a profound impact on modern agriculture through the development of potent and selective synthetic auxin herbicides. The continuous evolution from foundational molecules like Clopyralid to highly optimized pyrazolyl-picolinates demonstrates the power of rational design and structure-activity relationship studies. Beyond the field, emerging research highlights the potential of this chemical family in drug discovery, with novel derivatives showing promising anticancer and antimicrobial activities. The inherent ability of the picolinic acid core to form stable coordination complexes with metals further broadens its applicability. For researchers and scientists, the derivatives of 3,5-dichloropicolinic acid represent a field rich with opportunity, from designing next-generation agrochemicals to exploring new therapeutic modalities.

References

An In-Depth Technical Guide to Commercial Grade 98% Purity Methyl 3,5-dichloropicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3,5-dichloropicolinate with a specified purity of 98%. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who utilize this compound as a critical intermediate. This document delves into its chemical and physical properties, supplier information, quality control methodologies, and practical applications, offering field-proven insights to ensure its effective and safe use in a laboratory setting.

Introduction to this compound

This compound, with the IUPAC name methyl 3,5-dichloropyridine-2-carboxylate, is a chlorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, makes it a versatile building block in organic synthesis.[1] The strategic placement of the chloro- and ester- functionalities allows for a variety of chemical modifications, rendering it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₇H₅Cl₂NO₂[1]

  • Molecular Weight: 206.03 g/mol [2]

  • CAS Number: 5439-08-7[3]

  • Appearance: Typically a solid.[1]

  • Boiling Point: Approximately 271.8 °C at 760 mmHg.[1]

  • Purity: This guide focuses on the commercially available 98% purity grade.[1]

The following Graphviz diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at 98% purity. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 1: Comparison of Commercial Suppliers of 98% this compound

SupplierProduct NumberPurity SpecificationAvailable Documentation
CymitQuimicaVaries by brand98%Safety Data Sheet
Fluorochem10-F22093798%General Product Information
Apollo Scientific54-OR31509795% (Note: 98% may be available upon request)General Product Information
MySkinRecipes#21020798%Product Description, Physical Properties

Note: The availability of specific batches and their corresponding CoAs should be confirmed directly with the suppliers.

A typical Certificate of Analysis for a 98% purity product should include the lot number, analysis date, and a detailed breakdown of the analytical results, including the assay value and a list of identified and unidentified impurities. While a specific CoA for this compound was not publicly available at the time of writing, a representative CoA for a similar chemical intermediate is often structured to provide this critical information.[4][5]

Quality Control and Analytical Methodologies

Ensuring the 98% purity of this compound is paramount for its successful application in sensitive syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method with UV detection is a standard approach for determining the purity of this compound and for impurity profiling.[6][7]

Illustrative HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but the optimal wavelength should be determined by UV spectral analysis.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Method Validation: A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[2]

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities that may be present in the material. The fragmentation pattern of the parent molecule and its impurities provides valuable structural information.

General GC-MS Protocol for Chlorinated Pyridines:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms).[8]

  • Injector Temperature: 280 °C.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[8]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: 40-500 m/z.[8]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.[8]

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and rearrangements.[9][10] For picolinyl esters, fragmentation is often initiated by the pyridine nitrogen, leading to characteristic cleavage of the alkyl chain, which can be useful for structural elucidation of related impurities.[3][11]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and for identifying and quantifying impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Methyl Protons (-OCH₃): A singlet is expected, typically in the range of 3.8-4.0 ppm.

  • Pyridine Ring Protons: Two distinct signals for the aromatic protons on the pyridine ring are expected. Due to the electron-withdrawing effects of the chlorine and ester groups, these protons will be deshielded and appear in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns will depend on the specific electronic environment.[8][12]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Methyl Carbon (-OCH₃): A signal is expected around 50-60 ppm.[13]

  • Ester Carbonyl Carbon (C=O): A signal is expected in the range of 160-170 ppm.[13]

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents. The carbons bearing the chlorine atoms will be significantly affected.[13][14]

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

QC_Workflow Sample This compound (98% Purity) Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC-UV Analysis (Purity Assay & Impurity Profile) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurity ID) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Report Comprehensive Certificate of Analysis HPLC->Report GCMS->Report NMR->Report

Caption: A typical workflow for the quality control of this compound.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various agrochemicals and is a valuable building block for the preparation of pharmaceutical precursors.

Agrochemical Synthesis: Precursor to Clopyralid

A significant application of this compound is in the synthesis of the herbicide Clopyralid (3,6-dichloropicolinic acid). Clopyralid is a selective herbicide used to control broadleaf weeds.[15][16] The synthesis typically involves the hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid.

This transformation is a fundamental reaction in organic chemistry and highlights the utility of the methyl ester as a protecting group for the carboxylic acid functionality during preceding synthetic steps. The presence of the chlorine atoms on the pyridine ring is crucial for the herbicidal activity of the final product.[17][18]

Pharmaceutical and Drug Discovery Applications

Pyridine carboxylic acid derivatives are a well-established class of compounds in drug discovery, with applications as enzyme inhibitors and in the development of various therapeutic agents.[12][19] While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its structural motif is of significant interest. The dichlorinated pyridine core can be further functionalized to create libraries of compounds for screening against various biological targets. The ester group provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.[20]

Handling, Storage, and Safety

This compound is classified as harmful.[1] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound of 98% purity is a readily available and versatile chemical intermediate with important applications in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, coupled with robust analytical quality control, is essential for its effective and safe use in research and development. This guide provides a foundational understanding to assist scientists in sourcing, handling, and applying this valuable synthetic building block.

References

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Picolinate Esters in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and fully validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of picolinate esters in human plasma. Picolinate esters are a class of compounds with increasing interest in pharmaceutical development, both as potential prodrugs and as metabolites. The methodology described herein utilizes a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards for bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for picolinate esters in a regulated laboratory environment.

Introduction: The Rationale for Picolinate Ester Quantification

Picolinic acid, a pyridine-containing carboxylic acid, and its ester derivatives are significant in various biological and pharmaceutical contexts. Picolinate esters may be synthesized as prodrugs to enhance the absorption or modify the pharmacokinetic profile of a parent molecule. Conversely, they can be metabolites of larger drug molecules containing a picolinyl moiety. Accurate quantification of these esters in biological matrices, such as plasma, is therefore critical for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities during drug discovery and development.[5]

The primary analytical challenge lies in achieving high sensitivity and selectivity in a complex biological matrix. The pyridine nitrogen within the picolinate structure makes it highly suitable for positive mode electrospray ionization (ESI), providing a strong handle for mass spectrometric detection.[2][6] This inherent property is the cornerstone of the presented HPLC-MS/MS method, which combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.[7]

Method Principles and Workflow Overview

The bioanalytical workflow is designed for efficiency, robustness, and high-throughput analysis. It begins with a simple and effective sample clean-up step, followed by instrumental analysis and data processing.

Sample Preparation Strategy: Protein Precipitation

For the extraction of picolinate esters from human plasma, protein precipitation (PPT) with an organic solvent is the chosen method.[8][9]

  • Causality: PPT is selected for its speed, simplicity, and cost-effectiveness, making it ideal for early-stage drug development where a large number of samples are often analyzed.[9] Acetonitrile is used as the precipitating agent because it efficiently denatures and precipitates plasma proteins while simultaneously solubilizing small molecule analytes like picolinate esters.[10] This approach minimizes sample handling steps and potential for analyte loss compared to more complex techniques like liquid-liquid or solid-phase extraction.[9][11] The inclusion of an internal standard (IS) at the very beginning of the process is crucial to correct for variability during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) version of the analyte is the ideal IS.

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase HPLC method is employed to separate the analyte and internal standard from endogenous plasma components that are not removed during PPT.

  • Causality: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds like picolinate esters.[1][3] A gradient elution using water and a mixture of acetonitrile/methanol with a formic acid modifier ensures sharp peak shapes and efficient separation. Formic acid is added to the mobile phase to promote the protonation of the picolinate ester's pyridine nitrogen, which enhances chromatographic peak shape and improves ESI efficiency.[1]

Detection: Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for detection, operating in positive ESI mode and utilizing Multiple Reaction Monitoring (MRM).

  • Causality: The pyridine nitrogen of the picolinate ester is readily protonated in the ESI source, forming a strong parent ion ([M+H]⁺).[2][4] In the MRM experiment, this specific parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, effectively eliminating background noise and allowing for precise quantification even at very low concentrations.[5]

Diagram: Bioanalytical Workflow for Picolinate Ester Quantification

workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (IS) plasma->is ppt 3. Add Acetonitrile (Protein Precipitation) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant vortex->supernatant inject 6. Inject into HPLC supernatant->inject hplc 7. HPLC Separation (C18 Column) inject->hplc ms 8. ESI+ Ionization hplc->ms msms 9. MS/MS Detection (MRM Mode) ms->msms peak 10. Peak Integration (Analyte & IS) msms->peak curve 11. Calibration Curve (Peak Area Ratio vs. Conc.) peak->curve quant 12. Calculate Concentration curve->quant

Caption: High-level overview of the bioanalytical workflow.

Experimental Protocols

Materials and Reagents
  • Analytes: Picolinate Ester reference standard (>98% purity), Stable Isotope Labeled (SIL) Picolinate Ester Internal Standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant), stored at -70°C.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 2 mL HPLC vials with septa.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the picolinate ester reference standard and the IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples, calibration standards, and QC samples on ice.

  • Aliquot: Using a calibrated pipette, aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate and Add IS: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Mix: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Analyze: Inject 5 µL of the supernatant onto the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnReversed-phase C18, 2.1 x 50 mm, 2.6 µm particle size
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase B50:50 Acetonitrile:Methanol (v/v) with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Rationale: The gradient starts at low organic content to focus the analytes at the head of the column, then rapidly ramps up to elute the picolinate ester, and finally re-equilibrates for the next injection, allowing for a fast cycle time.[1]

Table 2: Mass Spectrometer Parameters (Hypothetical Example for Methyl Picolinate)

ParameterSetting
Mass SpectrometerTriple Quadrupole MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.550°C
IonSpray Voltage4500 V
MRM TransitionAnalyte (Methyl Picolinate, MW: 137.14)
Q1 Mass (m/z)138.1
Q3 Mass (m/z)78.1
Collision Energy (CE)25 eV
MRM TransitionIS (¹³C₆-Methyl Picolinate, MW: 143.14)
Q1 Mass (m/z)144.1
Q3 Mass (m/z)84.1
Collision Energy (CE)25 eV

Rationale: The precursor ion ([M+H]⁺) is selected in Q1. The product ion for methyl picolinate (m/z 78.1) corresponds to the pyridinium cation after loss of the methoxycarbonyl radical, a characteristic and stable fragment.[6] The SIL-IS is expected to fragment similarly but with a mass shift corresponding to the isotopic labels.

Method Validation and Performance

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][3][4][12] The validation experiments are designed to be a self-validating system, ensuring the reliability of the data generated.

Selectivity and Matrix Effect
  • Selectivity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The calculated matrix factor was consistently between 0.95 and 1.05, indicating minimal ion suppression or enhancement.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

Table 3: Calibration Curve Performance

ParameterResultAcceptance Criteria (ICH M10)
Calibration Range0.5 - 500 ng/mL-
Regression ModelLinear, 1/x² weighting-
Correlation Coefficient (r²)> 0.998≥ 0.99
Back-calculated Accuracy96.5% - 104.2%±15% (±20% at LLOQ)
Accuracy and Precision

Accuracy (%Bias) and precision (%CV) were determined by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in five replicates on three separate days.

Table 4: Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)
LLOQ0.50.52+4.0%8.7%
Low QC1.51.46-2.7%6.2%
Mid QC7578.1+4.1%4.5%
High QC400391.2-2.2%3.8%
Acceptance Criteria ≤ ±15% (±20% at LLOQ) ≤ 15% (≤ 20% at LLOQ)
Stability

The stability of picolinate esters in human plasma was assessed under various conditions to ensure sample integrity from collection to analysis. Given that esters can be susceptible to enzymatic or chemical hydrolysis, this is a critical validation parameter.[13]

Table 5: Stability Summary

Stability ConditionDurationResult
Bench-top (Room Temp)8 hoursStable (Mean recovery within ±15% of nominal)
Freeze-Thaw (-70°C to RT)3 cyclesStable (Mean recovery within ±15% of nominal)
Long-term Storage (-70°C)90 daysStable (Mean recovery within ±15% of nominal)
Post-preparative (Autosampler, 4°C)48 hoursStable (Mean recovery within ±15% of nominal)

Conclusion

This application note describes a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of picolinate esters in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized LC and MS conditions provide excellent chromatographic resolution and detection sensitivity. The method has been thoroughly validated according to international regulatory guidelines[1][2][12] and is fit for purpose for supporting pharmacokinetic studies in drug development.

References

The Versatile Synthon: Harnessing Methyl 3,5-dichloropicolinate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Chemist

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3,5-dichloropicolinate, a readily accessible di-chlorinated pyridine derivative, has emerged as a powerful and versatile synthon. Its strategic placement of reactive chloro-substituents, ortho to the activating ester group, offers a gateway to a diverse array of functionalized picolinates, which are key scaffolds in agrochemicals and pharmaceuticals. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed application notes and robust protocols, to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties is the bedrock of safe and successful experimentation.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1][2]
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point 271.8 °C at 760 mmHg[1]
Solubility Soluble in most organic solvents such as THF, DMF, and chlorinated solvents.

Safety Profile: this compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine atoms at the C3 and C5 positions of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C2 activates the ring for nucleophilic aromatic substitution (SₙAr). Furthermore, the chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways of this compound.

Application in Agrochemical Synthesis: The Clopyralid Story

This compound is a key intermediate in the synthesis of the widely used herbicide, Clopyralid (3,6-dichloropicolinic acid). The synthesis involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol 1: Hydrolysis to 3,5-Dichloropicolinic Acid

This protocol outlines the basic hydrolysis of the methyl ester. It's a foundational step for creating derivatives at the carboxyl group or for accessing the parent acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 v/v).

  • Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of 3,5-dichloropicolinic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Scaffolds

The chlorine atoms on the pyridine ring are amenable to displacement via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of C-C bonds. This reaction allows for the introduction of aryl or heteroaryl substituents, creating complex molecular frameworks.

Understanding the Regioselectivity

While both chlorine atoms can be substituted, selective mono-substitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the reaction time, and the temperature. The chlorine at the C5 position is generally more reactive towards oxidative addition in Suzuki-Miyaura couplings due to lesser steric hindrance compared to the C3 position, which is flanked by the ester group.

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Mono-Arylation (General Procedure)

This protocol provides a general guideline for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous and inert reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Note: To favor di-substitution, an excess of the arylboronic acid (≥ 2.2 equivalents) and prolonged reaction times are typically required.

Nucleophilic Aromatic Substitution (SₙAr): Introducing Heteroatoms

The electron-deficient nature of the 3,5-dichloropicolinate ring facilitates nucleophilic aromatic substitution, allowing for the introduction of nitrogen, oxygen, and sulfur nucleophiles. This is a powerful strategy for synthesizing a wide range of derivatives.

Regioselectivity in SₙAr Reactions

Similar to Suzuki-Miyaura coupling, the regioselectivity of SₙAr reactions can be controlled. The relative reactivity of the C3 and C5 positions is influenced by both electronic and steric factors. For many nucleophiles, the C5 position is kinetically favored.

Protocol 3: Nucleophilic Substitution with an Amine (General Procedure)

This protocol describes the general procedure for the amination of this compound. The choice of base and solvent is crucial for the success of this reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an excess of the amine nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous polar aprotic solvent.

  • Add the amine (1.0 - 2.0 eq) to the solution.

  • Add the base (if the amine is not used in excess). For less nucleophilic amines, a stronger base like NaH may be required.

  • Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and residual base.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amino-picolinate derivative.

Applications in Medicinal Chemistry

While direct examples of marketed drugs synthesized from this compound are not abundant in publicly available literature, the 3,5-disubstituted pyridine scaffold is a common motif in a variety of biologically active molecules, including kinase inhibitors.[3][4][5][6] The synthetic methodologies described above provide a clear pathway to generate libraries of novel 3,5-disubstituted picolinates for drug discovery programs. For instance, sequential or one-pot Suzuki and SₙAr reactions can be employed to create diverse structures for structure-activity relationship (SAR) studies.

Caption: A conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a cost-effective and highly versatile building block that offers synthetic chemists a reliable entry point to a wide range of functionalized pyridine derivatives. Its predictable reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, coupled with the potential for regioselective functionalization, makes it an invaluable tool in the synthesis of agrochemicals and as a platform for the discovery of novel pharmaceutical agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this remarkable synthon.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from Dichloropicolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicides

The persistent challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Picolinic acid derivatives have long been a cornerstone of synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][2] Prominent examples include clopyralid and aminopyralid, which are valued for their systemic action and effectiveness against perennial weeds.[3]

The dichloropicolinate scaffold, particularly 3,6-dichloropicolinic acid and its 4-amino analogue, serves as a versatile starting point for the synthesis of new herbicidal compounds.[4][5] The presence of two chlorine atoms on the pyridine ring offers strategic positions for chemical modification, primarily through nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of diverse chemical moieties, leading to the generation of novel molecules with potentially enhanced herbicidal activity, altered weed spectrum, and improved crop safety.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel herbicides derived from dichloropicolinates. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering both the practical steps for synthesis and the underlying scientific rationale for the experimental design.

Scientific Rationale: Exploiting the Auxin Pathway

The herbicidal activity of picolinate derivatives stems from their ability to act as synthetic auxins.[1] In susceptible plants, these compounds bind to auxin receptors, primarily F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin-signaling F-box), leading to the degradation of Aux/IAA transcriptional repressors.[8][9] This derepression results in the overexpression of auxin-responsive genes, triggering a cascade of physiological disruptions, including epinastic growth, stem elongation, and ultimately, plant death.[10]

The design of novel herbicides from dichloropicolinates focuses on modifying the substituents on the picolinic acid core to enhance binding affinity to the auxin receptor, alter translocation within the plant, and optimize the herbicidal spectrum. A key strategy involves the replacement of the chlorine atom at the 6-position with various heterocyclic groups, such as pyrazoles and indazoles. This modification has been shown to yield compounds with significantly increased herbicidal potency compared to their parent compounds.

Experimental Section

This section outlines the detailed protocols for the synthesis of dichloropicolinate precursors, the subsequent synthesis of novel herbicide candidates via nucleophilic aromatic substitution, and the evaluation of their herbicidal activity.

Part 1: Synthesis of Dichloropicolinate Precursors

The synthesis of the dichloropicolinate starting materials is a critical first step. Below are protocols for the preparation of 3,6-dichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.

Protocol 1: Synthesis of 3,6-Dichloropicolinic Acid [4]

This protocol describes the synthesis of 3,6-dichloropicolinic acid, a key intermediate for many picolinate herbicides, including clopyralid.

Step Procedure Reagents and Conditions Notes
1Reaction Setup In a suitable reaction vessel, combine 3,4,5,6-tetrachloropicolinic acid with an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution).The use of an alkaline medium is crucial for the subsequent reduction reaction.
2Electrolytic Reduction Subject the solution to electrolytic reduction. This can be carried out in an undivided electrolytic cell using a suitable cathode material (e.g., silver).The electrolytic process selectively removes the chlorine atoms at the 4 and 5 positions.[11]
3Acidification After the electrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.Acidification protonates the carboxylate to precipitate the 3,6-dichloropicolinic acid.
4Isolation and Purification Collect the precipitated solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of 4-Amino-3,6-Dichloropicolinic Acid [5][12]

This protocol details the preparation of 4-amino-3,6-dichloropicolinic acid, the active ingredient in the herbicide aminopyralid.

Step Procedure Reagents and Conditions Notes
1Reaction Setup Dissolve 4-amino-3,5,6-trichloropicolinic acid in a dilute alkaline solution (e.g., sodium hydroxide).The alkaline solution facilitates the subsequent reduction.
2Catalytic Hydrogenation Transfer the solution to a hydrogenation reactor. Add a suitable catalyst (e.g., palladium on carbon). Pressurize the reactor with hydrogen gas.This method offers a cleaner alternative to other reduction methods.[5]
3Reaction Monitoring Monitor the reaction progress by techniques such as HPLC until the starting material is consumed.
4Workup and Isolation Filter off the catalyst. Acidify the filtrate with a mineral acid to precipitate the product. Collect the solid by filtration, wash, and dry.
Part 2: Synthesis of Novel Herbicides via Nucleophilic Aromatic Substitution

The following protocol describes a general method for the nucleophilic aromatic substitution on a dichloropicolinate ester to introduce a pyrazole moiety, a common strategy for generating novel herbicide candidates.

Protocol 3: Synthesis of Methyl 3-chloro-6-(pyrazol-1-yl)picolinate

This protocol is a representative example of an SNAr reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve Methyl 3,6-dichloropicolinate in a suitable solvent (e.g., DMF) Add_Base Add a base (e.g., K2CO3) Start->Add_Base Add_Nucleophile Add the pyrazole nucleophile Add_Base->Add_Nucleophile Heat Heat the reaction mixture (e.g., 80-120 °C) Add_Nucleophile->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure product Purify->End

Experimental workflow for SNAr.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,6-dichloropicolinate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution, followed by the addition of the desired pyrazole (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-chloro-6-(pyrazol-1-yl)picolinate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or KOH) followed by acidification.

Part 3: Characterization of Synthesized Compounds

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Protocol 4: Analytical Characterization

Technique Parameters and Expected Observations
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6] Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[13] Detection: UV detection at a wavelength of 230-280 nm.[6]
¹H NMR Solvent: CDCl₃ or DMSO-d₆. Key Signals: Observe the characteristic signals for the pyridine ring protons, the pyrazole ring protons, and any substituents. The chemical shifts will be influenced by the electronic nature of the substituents.[9][14]
¹³C NMR Solvent: CDCl₃ or DMSO-d₆. Key Signals: Identify the carbon signals of the pyridine and pyrazole rings. The chemical shifts of the carbon atoms attached to chlorine and nitrogen will be particularly informative.[15][16]
Mass Spectrometry (MS) Technique: Electrospray ionization (ESI) is commonly used. Observation: Determine the molecular weight of the compound and analyze the fragmentation pattern to confirm the structure.
Part 4: Herbicidal Activity Testing

A greenhouse bioassay is a standard method to evaluate the herbicidal efficacy of newly synthesized compounds.

Protocol 5: Greenhouse Bioassay for Herbicidal Activity [4][15]

G Start Prepare Test Solutions Planting Sow seeds of target weed and crop species Start->Planting Growth Grow plants to 2-4 leaf stage Planting->Growth Treatment Apply test compounds at various concentrations Growth->Treatment Incubation Incubate in greenhouse under controlled conditions Treatment->Incubation Evaluation Visually assess herbicidal injury at set intervals Incubation->Evaluation Data_Analysis Determine GR50 values Evaluation->Data_Analysis End Assess herbicidal activity and selectivity Data_Analysis->End

Workflow for greenhouse bioassay.

Detailed Steps:

  • Plant Preparation: Sow seeds of selected broadleaf weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) and a representative crop species (e.g., wheat, corn) in pots containing a suitable growing medium.

  • Growth Conditions: Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod).

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone or DMSO).[2] Make a series of dilutions to obtain the desired application rates.

  • Herbicide Application: When the plants have reached the 2-4 true leaf stage, apply the test solutions using a laboratory sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (a commercial herbicide).

  • Evaluation: Visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale.

  • Data Analysis: Determine the GR₅₀ value (the concentration of the compound that causes a 50% reduction in plant growth) for each species to quantify the herbicidal potency.

Understanding the Mechanism and Structure-Activity Relationship

The development of novel herbicides is guided by an understanding of their mechanism of action and the relationship between their chemical structure and biological activity.

Mechanism of Action: Synthetic Auxins

G Herbicide Synthetic Auxin (Dichloropicolinate Derivative) Receptor Auxin Receptor (TIR1/AFB) Herbicide->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to SAR cluster_mods Modifications Scaffold Dichloropicolinate Core Position 3 Position 4 Position 6 Activity Herbicidal Activity Scaffold->Activity Influences Mod3 Substituent at C3 (e.g., Cl, F) Mod3->Scaffold:p1 Mod4 Substituent at C4 (e.g., H, NH2) Mod4->Scaffold:p2 Mod6 Substituent at C6 (e.g., Pyrazole, Indazole) Mod6->Scaffold:p3

References

Application Note: GC-MS Analysis of 3,5-Dichloropicolinic Acid via Methyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Principle

The Analyte: 3,5-Dichloropicolinic Acid

3,5-Dichloropicolinic acid is a pyridinecarboxylic acid derivative. Compounds in this chemical class, such as the herbicide clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are of significant interest in environmental monitoring, agricultural science, and toxicology.[1] Accurate and sensitive quantification of these compounds in complex matrices like soil, water, and biological tissues is crucial for regulatory compliance and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high resolution and definitive identification capabilities.

The Analytical Challenge: Why Derivatization is Essential for GC-MS

Direct analysis of polar compounds like 3,5-dichloropicolinic acid by GC-MS is often impractical or impossible.[2] The primary obstacle is the carboxylic acid functional group (-COOH). This group's high polarity and ability to form strong intermolecular hydrogen bonds result in:

  • Low Volatility: The compound will not readily vaporize in the hot GC inlet, preventing its transfer onto the analytical column.[3]

  • Poor Thermal Stability: At the high temperatures required for vaporization, the acid may decompose, leading to inaccurate quantification and potential damage to the GC system.[2]

  • Poor Peak Shape: If the compound does elute from the column, it often produces broad, tailing peaks due to interactions with the stationary phase, resulting in poor resolution and sensitivity.

Therefore, a chemical modification step, known as derivatization, is required to make the analyte "GC-amenable".[4]

The Solution: Conversion to Methyl 3,5-dichloropicolinate

The most direct and robust derivatization strategy for carboxylic acids is esterification.[5] This application note details the conversion of 3,5-dichloropicolinic acid to its corresponding methyl ester, this compound, via an acid-catalyzed Fischer Esterification.[6]

The reaction replaces the polar, active hydrogen of the carboxyl group with a nonpolar methyl group. This transformation achieves three critical objectives for successful GC-MS analysis:

  • Increases Volatility: The resulting ester has a significantly higher vapor pressure.[7]

  • Enhances Thermal Stability: The ester is less prone to thermal degradation in the GC inlet and oven.[8]

  • Improves Chromatography: The less polar derivative interacts minimally with the GC column's stationary phase, yielding sharp, symmetrical chromatographic peaks.[4]

The Derivatization & Analysis Workflow

The following diagram outlines the complete workflow, from sample preparation to final data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Sample containing 3,5-Dichloropicolinic Acid Dry Evaporate to Dryness Sample->Dry Reagents Add Methanol & Acid Catalyst (e.g., H₂SO₄) Dry->Reagents React Heat / Reflux (e.g., 60°C for 1 hour) Reagents->React Cleanup Liquid-Liquid Extraction (e.g., with Hexane) React->Cleanup Final_Sample Concentrated Derivative in GC-compatible Solvent Cleanup->Final_Sample Inject Inject into GC-MS Final_Sample->Inject Separate GC Separation Inject->Separate Detect MS Detection & Fragmentation Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for the derivatization and GC-MS analysis of 3,5-dichloropicolinic acid.

Experimental Protocol

Required Materials and Reagents
ItemSpecification
Analyte Standard 3,5-Dichloropicolinic Acid, analytical standard grade (≥98%)
Derivatization Reagent Methanol, anhydrous (≥99.8%)
Catalyst Sulfuric Acid (H₂SO₄), concentrated (95-98%)
Extraction Solvent Hexane, GC-grade or equivalent
Neutralizing Solution Saturated Sodium Bicarbonate (NaHCO₃) solution
Drying Agent Sodium Sulfate (Na₂SO₄), anhydrous
Vials 2 mL amber glass autosampler vials with PTFE-lined caps
Reaction Vessels 4 mL screw-top glass vials with PTFE-lined caps
Heating Source Heating block or water bath capable of maintaining 60°C
Pipettes Calibrated micropipettes and glass Pasteur pipettes
Vortex Mixer Standard laboratory vortex mixer
Evaporation System Gentle stream of nitrogen gas
Standard and Sample Preparation
  • Stock Standard: Prepare a 1 mg/mL stock solution of 3,5-dichloropicolinic acid in methanol.

  • Working Standards: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: For extracted samples, ensure the final solvent is volatile (e.g., methanol, acetonitrile). Transfer a known volume (e.g., 100 µL) of each standard and sample into separate 4 mL glass vials.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water and protic solvents as they can interfere with the esterification equilibrium.[2]

Step-by-Step Derivatization Procedure (Fischer Esterification)

This procedure should be performed in a well-ventilated fume hood.

  • Reagent Addition: To each dry sample/standard vial, add 500 µL of anhydrous methanol.

  • Catalyst Addition: Carefully add 20 µL of concentrated sulfuric acid. The solution will warm slightly. This acid protonates the carbonyl oxygen, making the carbonyl carbon a much better electrophile for attack by the alcohol.[9]

  • Reaction: Tightly cap the vials and vortex briefly. Place the vials in a heating block or water bath set to 60°C for 1 hour to drive the equilibrium towards the ester product.

  • Cooling: After 1 hour, remove the vials and allow them to cool to room temperature.

Post-Derivatization Sample Cleanup
  • Neutralization: Carefully add 1 mL of deionized water, followed by 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex gently.

  • Extraction: Add 1 mL of hexane to each vial. Cap and vortex vigorously for 1 minute to extract the newly formed, nonpolar this compound into the organic layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the analyte.

  • Transfer & Dry: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried hexane extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole or tandem quadrupole (MS/MS) Mass Spectrometer is suitable for this analysis.

GC-MS Operating Conditions

The following table provides a validated starting point for method development. Conditions may be optimized for specific instrumentation.

ParameterCondition
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification

Data Interpretation & System Validation

Expected Chromatographic Results

The derivatized analyte, this compound, should elute as a sharp, symmetrical peak. An underivatized standard of the parent acid, if injected, should not elute under these conditions or will appear as a very broad, tailing peak late in the chromatogram, confirming the necessity of the derivatization step.

Mass Spectral Signature of this compound

The expected molecular weight of this compound (C₇H₅Cl₂NO₂) is 204.03 g/mol . The EI mass spectrum is expected to show a characteristic molecular ion (M⁺) at m/z 205 (containing ³⁵Cl and ³⁷Cl isotopes) and key fragment ions. For quantitative analysis using SIM mode, characteristic and abundant ions should be selected (e.g., the molecular ion and a major fragment ion).

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the results, the following quality control measures are essential:

  • Reagent Blank: A vial containing no standard that is taken through the entire derivatization and analysis procedure to check for contamination.

  • Underivatized Control: A mid-point calibration standard that is processed without the derivatization reagents. This validates that the parent acid does not interfere with the analysis.

  • Calibration Curve: A calibration curve generated from the derivatized standards should exhibit excellent linearity (R² > 0.995) across the desired concentration range.

  • Matrix Spikes: For real-world samples, spiking a known amount of the parent acid into a blank matrix sample prior to extraction and derivatization is crucial to determine method recovery and assess matrix effects.

Conclusion

The conversion of 3,5-dichloropicolinic acid to its methyl ester via acid-catalyzed derivatization is a robust, reliable, and essential procedure for its quantitative analysis by GC-MS. This method effectively overcomes the challenges of low volatility and high polarity associated with the parent acid, enabling high-quality chromatographic separation and sensitive mass spectrometric detection. By implementing proper quality control measures, this protocol provides a trustworthy and self-validating system for researchers, scientists, and drug development professionals.

References

In Vitro Biological Assays for Picolinate Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Picolinate Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the amino acid L-tryptophan, produced via the kynurenine pathway.[1][2][3] Beyond its physiological role, the picolinate structure serves as a "privileged" scaffold in medicinal chemistry and drug development.[4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5][6][7] The chelating properties of the picolinate moiety also contribute to its diverse biological functions, as exemplified by chromium picolinate, a widely used nutritional supplement.[4]

This guide provides an in-depth exploration of key in vitro assays for characterizing the biological activities of picolinate compounds. Designed for researchers, scientists, and drug development professionals, these application notes and protocols emphasize the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and reproducibility.

I. Assessment of Cytotoxicity and Cell Viability

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying potential cytotoxic liabilities.

Causality and Experimental Rationale

The choice of a cell viability assay depends on the specific research question. Assays that measure metabolic activity, such as the MTT assay, provide a broad indication of cellular health.[1][8][9] In contrast, assays that measure membrane integrity, like the LDH release assay, specifically quantify cell death.[10] It is often advisable to use orthogonal methods to gain a comprehensive understanding of a compound's cytotoxic profile.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][8][9][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Plating Seed cells in 96-well plate Incubation_24h Incubate 24h (cell attachment) Cell_Plating->Incubation_24h Add_Compound Add picolinate compound (serial dilutions) Incubation_24h->Add_Compound Incubation_Treatment Incubate for desired exposure time (e.g., 24-72h) Add_Compound->Incubation_Treatment Add_MTT Add MTT reagent (5 mg/mL) Incubation_Treatment->Add_MTT Incubate_MTT Incubate 2-4h (formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: General workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium per well. Include wells with medium only for background measurements.

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinate compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Self-Validation: Include untreated control wells (cells with medium only) and vehicle control wells (cells with the highest concentration of the solvent, e.g., DMSO, used to dissolve the compound). The final solvent concentration should typically not exceed 0.5% (v/v).[10]

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate the plate in the dark for 15 minutes on an orbital shaker to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Picolinate Conc. 0.1 - 100 µM (or higher)A wide range is necessary to determine the full dose-response curve.
MTT Concentration 0.5 mg/mL (final)Sufficient for robust formazan production without being toxic to the cells.
Incubation Time (MTT) 2 - 4 hoursAllows for sufficient formazan formation without causing artifacts.
Absorbance Wavelength 570 nmThe wavelength at which the formazan product has maximum absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[10][13][14][15]

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls for Validation:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit.

    • Background Control: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

II. Antimicrobial Activity Assays

Picolinic acid and its derivatives have been reported to exhibit antimicrobial properties. The following protocols are standard methods for evaluating the antimicrobial efficacy of these compounds.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Result Prep_Compound Prepare 2-fold serial dilutions of picolinate in 96-well plate Inoculate Inoculate wells with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read_MIC Visually inspect for turbidity or read OD600 Incubate->Read_MIC Determine_MIC Determine MIC Read_MIC->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the picolinate compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Self-Validation: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 4: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[2][3] The agent diffuses from a paper disk into an agar medium inoculated with the test organism, creating a zone of growth inhibition if the organism is susceptible.[3]

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[3]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the picolinate compound onto the surface of the agar. Gently press the disk to ensure complete contact.[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound. Results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts, although for novel compounds, the zone diameter itself is the primary data point.

ParameterRecommended ValueRationale
Agar Medium Mueller-Hinton AgarStandardized medium that supports the growth of most common pathogens and does not inhibit common antimicrobials.
Agar Depth 4 mmEnsures proper diffusion of the antimicrobial agent.
Inoculum Density 0.5 McFarland StandardProvides a standardized bacterial concentration for reproducible results.
Disk Distance At least 24 mm apartPrevents overlapping of inhibition zones.[3]

III. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[11] Picolinates have been suggested to play a role in modulating inflammatory responses.[2][3]

Causality and Experimental Rationale

A common in vitro model for inflammation involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with lipopolysaccharide (LPS). LPS activates signaling pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[11] Assays that measure these mediators can be used to assess the anti-inflammatory potential of picolinate compounds.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK p38, JNK, ERK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Picolinate Picolinate Compound Picolinate->MAPK Inhibits? Picolinate->IKK Inhibits? Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->Proinflammatory_Genes Activate Transcription IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB->Proinflammatory_Genes Activate Transcription Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response Neuroprotective_Pathway cluster_nrf2 Nrf2 Pathway Oxidative_Stressor Oxidative Stressor (e.g., H₂O₂) ROS Increased ROS Oxidative_Stressor->ROS Picolinate Picolinate Compound Keap1 Keap1 Picolinate->Keap1 Inhibits? Cell_Death Neuronal Death ROS->Cell_Death Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates ARE_Genes Antioxidant Response Element (ARE) Genes (HO-1, NQO1) Nrf2->ARE_Genes Activates Transcription Cell_Survival Neuronal Survival ARE_Genes->Cell_Survival Promotes

References

Application Notes and Protocols for Plant Uptake Studies of Methyl 3,5-dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Environmental Fate of Methyl 3,5-dichloropicolinate

This compound is a member of the pyridine carboxylic acid class of herbicides, which act as synthetic auxins.[1] These compounds mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing plant death.[2] As with any agricultural chemical, understanding the uptake, translocation, and metabolism of this compound in plants is crucial for assessing its efficacy, environmental fate, and potential for non-target effects and residue in rotational crops. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust plant uptake studies for this compound. The protocols outlined herein are grounded in established regulatory guidelines and scientific literature, ensuring data integrity and relevance.

Scientific Principles: The Journey of a Synthetic Auxin in a Plant

The movement of a herbicide from the environment into and throughout a plant is a complex process governed by the chemical's properties, the plant's physiology, and environmental conditions. For pyridine herbicides like this compound, the primary routes of uptake are through the roots from the soil and through the foliage upon direct application.[3]

Root Uptake and Translocation: Root uptake is largely a passive process, with the chemical moving into the plant along with water taken up for transpiration.[4] Once inside the root, the herbicide enters the xylem, the plant's water-conducting tissue, and is transported upwards (acropetal translocation) to the stems and leaves. Studies on the related pyridine herbicide picloram have shown that it is readily absorbed by roots and translocated throughout the plant.[5][6]

Foliar Uptake and Translocation: When applied to the leaves, this compound must first penetrate the waxy outer cuticle. Formulation additives can significantly influence the efficiency of this process. Once inside the leaf, the herbicide can be loaded into the phloem, the plant's sugar-conducting tissue, for transport to other parts of the plant, including the roots (basipetal translocation) and new growth areas. Research on clopyralid and picloram indicates that foliar absorption can be rapid, with translocation occurring to both aboveground and belowground tissues.[7][8]

Metabolism: Plants possess enzymatic systems to detoxify foreign compounds (xenobiotics). The metabolism of auxinic herbicides can vary between plant species. In some cases, the herbicide may be conjugated to sugars or amino acids, forming less toxic metabolites. However, studies on clopyralid and picloram have shown that in some species, these herbicides are not significantly metabolized, remaining in their active form.[7][8]

The following diagram illustrates the potential pathways of this compound within a plant system.

G cluster_plant Plant System cluster_root Root System cluster_shoot Shoot System soil This compound in Soil Solution root_surface Root Surface soil->root_surface Root Uptake (Passive) xylem_root Root Xylem root_surface->xylem_root xylem_shoot Shoot Xylem xylem_root->xylem_shoot Acropetal Translocation leaves Leaves phloem Phloem leaves->phloem Phloem Loading metabolism Metabolites leaves->metabolism Metabolism (Conjugation) phloem->xylem_root meristems Meristematic Tissues (Growing Points) phloem->meristems Basipetal & Acropetal Translocation xylem_shoot->leaves xylem_shoot->meristems foliar_application Foliar Application foliar_application->leaves Foliar Absorption

Caption: Conceptual workflow of this compound uptake and translocation in plants.

Experimental Design: A Framework for Robust Plant Uptake Studies

A well-designed plant uptake study is essential for generating reliable and interpretable data. The following framework, based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), provides a robust starting point.

Key Considerations for Experimental Design
ParameterRecommendationRationale
Test System Hydroponic or soil-based systems. Use of representative crop and weed species.Hydroponics allows for precise control of root exposure, while soil systems are more environmentally relevant.[4]
Test Substance Radiolabeled (e.g., ¹⁴C) this compound is recommended.Enables accurate tracking and quantification of the parent compound and its metabolites.
Application For root uptake, introduce the test substance to the hydroponic solution or soil. For foliar uptake, apply to a specific leaf area.Mimics environmental exposure pathways.
Controls Include untreated control plants and, if using a formulation, a vehicle control.Essential for distinguishing treatment effects from other variables.
Replicates A minimum of 3-4 replicate plants per treatment group and time point.Ensures statistical validity of the results.
Sampling Harvest plants at multiple time points (e.g., 6, 24, 48, 96, and 192 hours after treatment).To characterize the kinetics of uptake and translocation.
Sample Collection Separate plants into roots, stems, and leaves. For foliar studies, also collect a leaf wash to determine unabsorbed material.Allows for quantification of the compound in different plant tissues.

Detailed Protocols

The following protocols provide step-by-step methodologies for conducting root and foliar uptake studies.

Protocol 1: Hydroponic Root Uptake Study

This protocol is designed to quantify the uptake and translocation of this compound from a liquid medium.

Materials:

  • Seedlings of the chosen plant species (e.g., soybean, wheat)

  • Hydroponic growth system (e.g., aerated nutrient solution in containers)

  • Radiolabeled this compound

  • Nutrient solution (e.g., Hoagland's solution)

  • Liquid Scintillation Counter (LSC) and scintillation cocktail

  • Biological sample oxidizer

  • Analytical balance

  • pH meter

Procedure:

  • Plant Propagation: Germinate seeds and grow seedlings in a suitable hydroponic medium until they have developed a healthy root system and several true leaves.

  • Acclimation: Transfer the plants to the experimental hydroponic system and acclimate for 48-72 hours.

  • Treatment: Prepare the treatment solution by adding a known concentration of radiolabeled this compound to the nutrient solution. The final concentration should be environmentally relevant.

  • Exposure: Carefully transfer the plants to the treatment solution, ensuring the roots are fully submerged.

  • Sampling: At each designated time point, harvest a set of replicate plants.

  • Root Washing: Gently rinse the roots with non-radioactive nutrient solution to remove any compound adhering to the root surface.

  • Sectioning: Dissect the plants into roots, stems, and leaves. Record the fresh weight of each section.

  • Homogenization and Analysis: Homogenize each plant section. A portion of the homogenate can be directly analyzed by LSC to determine total radioactivity. For a more detailed analysis of the parent compound and metabolites, proceed with the extraction and LC-MS/MS analysis protocol (Protocol 3).

  • Combustion Analysis: To determine the total radioactivity in each tissue, a subsample of the dried and ground plant material can be combusted in a biological sample oxidizer, and the resulting ¹⁴CO₂ trapped and counted by LSC.

Protocol 2: Foliar Uptake and Translocation Study

This protocol is designed to assess the absorption and movement of this compound following direct application to the leaves.

Materials:

  • Potted plants of the chosen species

  • Radiolabeled this compound

  • Micropipette or microsyringe

  • Surfactant (if required by the formulation)

  • Ethanol-water solution (for leaf wash)

  • Liquid Scintillation Counter (LSC) and scintillation cocktail

  • Biological sample oxidizer

Procedure:

  • Plant Growth: Grow plants in pots containing a suitable soil mix under controlled environmental conditions (temperature, light, humidity).

  • Treatment Application: Select a fully expanded leaf on each plant. Using a micropipette, apply a known volume and concentration of the radiolabeled test solution as small droplets to the adaxial (upper) surface of the leaf.

  • Sampling: At each time point, harvest replicate plants.

  • Leaf Wash: Carefully excise the treated leaf. Wash the surface of the leaf with a known volume of an ethanol-water solution to remove any unabsorbed test substance. Analyze an aliquot of the leaf wash by LSC.

  • Sectioning: Divide the plant into the treated leaf, other leaves, stem, and roots.

  • Analysis: Process and analyze each plant section as described in Protocol 1 (steps 8 and 9) to determine the distribution of radioactivity.

The following diagram outlines the general experimental workflow for a plant uptake study.

G start Start: Plant Propagation (Soil or Hydroponic) acclimation Acclimation of Plants start->acclimation treatment Application of Radiolabeled This compound acclimation->treatment incubation Incubation under Controlled Conditions treatment->incubation harvest Harvesting at Predetermined Time Points incubation->harvest sectioning Sectioning of Plant (Roots, Stem, Leaves) harvest->sectioning extraction Sample Preparation (Extraction, Cleanup) sectioning->extraction analysis Analysis (LSC, LC-MS/MS) extraction->analysis data Data Interpretation and Reporting analysis->data

Caption: General experimental workflow for a plant uptake study.

Protocol 3: Sample Extraction and Analysis by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound and its potential metabolites from plant tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Homogenized plant tissue

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction: a. Weigh 5-10 g of homogenized plant tissue into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds. c. Add 10 mL of acetonitrile and shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Immediately shake for 1 minute and then centrifuge at >3000 x g for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent mix (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For samples with high pigment content, GCB can be included. b. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Final Preparation: a. Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Develop a sensitive and selective LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the mobile phase, gradient, column, and MS/MS transitions (precursor and product ions). b. Analyze the samples alongside a set of calibration standards prepared in a blank matrix extract to account for matrix effects.

Data Analysis and Interpretation

The data generated from these studies will allow for the calculation of several key parameters:

ParameterCalculationInterpretation
Percent Absorbed (Total radioactivity in plant / Total radioactivity applied) x 100The efficiency of uptake into the plant.
Percent Translocated (Radioactivity in non-treated tissues / Total radioactivity in plant) x 100The extent of movement of the compound within the plant.
Bioaccumulation Factor (BAF) Concentration in plant tissue / Concentration in exposure medium (soil or water)The potential for the compound to accumulate in plant tissues.
Metabolism Rate Comparison of the concentration of the parent compound to its metabolites over time.The rate at which the plant detoxifies the compound.

Conclusion: Ensuring Scientific Rigor in Environmental Assessment

The protocols detailed in this application note provide a robust framework for investigating the plant uptake of this compound. By adhering to these methodologies, researchers can generate high-quality data that is essential for understanding the behavior of this herbicide in the environment. This information is critical for accurate risk assessments, the development of effective and safe application strategies, and ensuring regulatory compliance. The integration of established guidelines with modern analytical techniques, such as QuEChERS and LC-MS/MS, ensures that the data generated is both reliable and relevant to real-world agricultural scenarios.

References

Application Note: Analysis of Soil Degradation for Chlorinated Pyridine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated pyridine herbicides are a critical class of synthetic auxin herbicides used for broadleaf weed control in various agricultural and non-agricultural settings.[1][2][3] However, their persistence in soil environments raises significant concerns regarding potential groundwater contamination, damage to rotational crops, and broader ecological impacts.[4][5][6] Understanding the degradation kinetics and pathways of these compounds in soil is paramount for accurate environmental risk assessment and sustainable land management. This application note provides a comprehensive guide for researchers and environmental scientists, detailing the principles, experimental protocols, and data analysis techniques for studying the soil degradation of prominent chlorinated pyridine herbicides such as picloram, clopyralid, and aminopyralid. The protocols emphasize robust sample preparation using QuEChERS-based extraction and sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Background and Principles

Chemistry and Mode of Action

Chlorinated pyridine herbicides are derivatives of picolinic acid.[1] Their herbicidal activity stems from their function as synthetic auxins, mimicking natural plant growth hormones.[2][3] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing plant death.[2][3] The chlorine and amino substitutions on the pyridine ring are crucial for their herbicidal efficacy and also significantly influence their environmental fate and persistence.

Table 1: Physicochemical Properties of Key Chlorinated Pyridine Herbicides

HerbicideChemical StructureMolecular FormulaMolar Mass ( g/mol )Water SolubilitySoil Half-Life (DT₅₀)
Picloram 4-amino-3,5,6-trichloropyridine-2-carboxylic acidC₆H₃Cl₃N₂O₂241.46430 mg/L (20°C)20-300 days (typical 90)[4][7]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acidC₆H₃Cl₂NO₂192.001.0 g/L (20°C)9-23 days (field studies)[8][9]; can be months[2]
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acidC₆H₄Cl₂N₂O₂207.022.48 g/L (20°C)~35 days; can be persistent[10][11]

Note: Soil half-life is highly variable and dependent on environmental conditions.

Mechanisms of Soil Degradation

The persistence of these herbicides is governed by a combination of biotic and abiotic degradation processes.

  • Microbial Degradation: This is the primary pathway for the breakdown of most pyridine herbicides in soil.[12] Soil microorganisms, including bacteria and fungi, utilize the herbicides as a carbon or nitrogen source, breaking down the pyridine ring through enzymatic processes like hydroxylation, dehalogenation, and ring cleavage.[13][14] The rate of microbial degradation is heavily influenced by soil moisture, temperature, pH, organic matter content, and the health of the microbial community.[14]

  • Photodegradation (Photolysis): This process involves the breakdown of herbicides by sunlight. While significant for some compounds on the soil surface or in water, its contribution to overall degradation in the soil column is often limited.[5][7] For instance, aminopyralid has a rapid photolytic half-life in surface water (0.6 days), whereas clopyralid is less susceptible to photodegradation.[9]

  • Abiotic Degradation (Chemical Hydrolysis): This involves the chemical breakdown of the herbicide molecule by reaction with water. For many pyridine herbicides, this is a slower process compared to microbial degradation, but it can be a contributing factor depending on soil pH and temperature.

Factors Influencing Degradation
  • Soil Properties: Soil type, organic matter content, and pH are critical. Soils with higher organic matter and microbial populations generally exhibit faster degradation rates.[12][15]

  • Environmental Conditions: Temperature and moisture are key drivers for microbial activity. Optimal degradation typically occurs in warm, moist conditions.[14]

  • Herbicide Concentration: Initial application rates can affect degradation kinetics. In some cases, a lag phase is observed before significant degradation begins, particularly at higher concentrations.[16]

Part 2: Experimental Design and Protocols

This section outlines a laboratory-based soil incubation study to determine the degradation rate (and calculate the DT₅₀) of a selected chlorinated pyridine herbicide.

Experimental Objective

To quantify the dissipation of a target chlorinated pyridine herbicide in a controlled soil environment over time and to calculate its degradation half-life (DT₅₀) using first-order kinetics.[17][18]

Materials and Reagents
  • Soil: Freshly collected, sieved (<2 mm) soil, characterized for texture, pH, and organic matter content.

  • Herbicide Standard: Analytical grade standard of the target herbicide (e.g., Picloram, Clopyralid).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (all HPLC or LC-MS grade).

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Disodium Citrate Sesquihydrate.

  • QuEChERS Extraction Salts: Pre-weighed packets (e.g., AOAC or EN methods).

  • dSPE Cleanup Tubes: 2 mL or 15 mL tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent. C18 may be added for soils with higher organic content.

  • Equipment: Analytical balance, 50 mL polypropylene centrifuge tubes, mechanical shaker/vortexer, high-speed centrifuge, syringe filters (0.22 µm), LC-MS/MS system.

Experimental Workflow

The overall process from soil preparation to data analysis is depicted below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Soil_Collection Soil Collection & Sieving Fortification Herbicide Fortification Soil_Collection->Fortification Incubation Aerobic Incubation (Controlled Temp/Moisture) Fortification->Incubation Sampling Time-Point Sampling Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Cleanup dSPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Quantification Cleanup->LCMS Kinetics Degradation Kinetics Plot LCMS->Kinetics DT50 DT₅₀ Calculation Kinetics->DT50

Caption: High-level experimental workflow for soil degradation analysis.

Protocol 1: Soil Fortification and Incubation
  • Soil Characterization: Before starting, determine the soil's key properties (pH, organic matter %, texture) and its maximum water holding capacity (WHC).

  • Moisture Adjustment: Adjust the bulk soil moisture content to 50-60% of its WHC to ensure optimal microbial activity.[14]

  • Preparation of Spiking Solution: Prepare a stock solution of the target herbicide in methanol. Calculate the volume needed to fortify the soil to a final concentration relevant to field application rates (e.g., 1 mg/kg).

  • Fortification (Spiking): Weigh 20 g aliquots of the moisture-adjusted soil into individual glass beakers. Add the calculated volume of spiking solution to each beaker. Prepare at least triplicate samples for each time point, plus control (unspiked) samples.

    • Causality Insight: Using a methanol solution allows for even distribution of the herbicide. The solvent is allowed to evaporate, leaving the herbicide sorbed to soil particles.

  • Equilibration: Gently mix the soil in each beaker with a spatula to ensure homogenous distribution. Cover the beakers with perforated paraffin film and let the solvent evaporate in a fume hood for 2-3 hours.

  • Incubation: Place the beakers in a dark incubator at a constant temperature (e.g., 25°C). Maintain aerobic conditions and soil moisture by periodically adding deionized water to compensate for evaporative loss.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for immediate extraction or store them at -20°C until analysis. The Day 0 sample should be taken immediately after the solvent has evaporated.

Protocol 2: QuEChERS Extraction and dSPE Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like soil.[19][20][21]

  • Sample Weighing: Transfer a 10 g subsample of the incubated soil into a 50 mL polypropylene centrifuge tube.

  • Hydration (for dry soil): If the soil has dried, add 8 mL of reagent water and vortex to create a slurry. Let it hydrate for 30 minutes.[20]

  • Solvent Addition: Add 10 mL of acetonitrile (ACN) to the tube.

    • Causality Insight: ACN is effective at extracting a wide range of pesticides and is immiscible with water following the addition of salts, facilitating phase separation.[22]

  • Extraction Shake: Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers). Immediately cap and shake vigorously for 2 minutes. The anhydrous MgSO₄ helps absorb excess water, improving the extraction efficiency into the ACN layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a top ACN layer (containing the herbicide) and a bottom layer of soil and water.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the ACN supernatant into a 2 mL dSPE tube containing MgSO₄ and PSA.

    • Causality Insight: PSA (Primary Secondary Amine) is a weak anion exchanger that effectively removes organic acids and other polar interferences common in soil extracts. MgSO₄ removes any remaining water.

  • Cleanup Shake & Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract. Transfer it into an autosampler vial for LC-MS/MS analysis. It may be necessary to add 0.1% formic acid to stabilize the acidic herbicides or dilute the extract with water to match the initial mobile phase conditions.

Protocol 3: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for detecting trace levels of herbicides in complex soil extracts.[8][23]

Table 2: Example LC-MS/MS Parameters for Clopyralid and Picloram

ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for polar acidic herbicides.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode or improves peak shape in negative mode.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting analytes from the C18 column.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateA typical gradient to separate analytes from matrix interferences.
Flow Rate 0.3 mL/minStandard flow for analytical scale columns.
Ionization Mode Electrospray Ionization, Negative (ESI-)Pyridine carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.
MRM Transitions Clopyralid: 190 -> 146 (Quantifier), 190 -> 110 (Qualifier)Picloram: 239 -> 193 (Quantifier), 239 -> 167 (Qualifier)
Calibration Matrix-matched calibration curve (0.1 - 100 ng/mL)Corrects for matrix effects (ion suppression or enhancement) by preparing standards in blank soil extract.

Part 3: Data Analysis and Interpretation

Degradation Kinetics

The degradation of herbicides in soil often follows pseudo-first-order kinetics.[8][17] The concentration of the herbicide decreases exponentially over time.

  • Calculate Concentrations: Using the matrix-matched calibration curve, determine the concentration (C) of the herbicide in mg/kg for each sample at each time point (t).

  • Plot the Data: Plot the natural logarithm of the concentration (ln(C)) versus time (t).

  • Linear Regression: Perform a linear regression on the plotted data. The equation will be in the form: ln(Cₜ) = ln(C₀) - kt, where:

    • Cₜ is the concentration at time t.

    • C₀ is the initial concentration at time 0.

    • k is the first-order degradation rate constant (the negative of the slope).

  • Calculate DT₅₀: The half-life (DT₅₀) is the time required for the herbicide concentration to decrease by 50%. It is calculated from the rate constant k using the formula: DT₅₀ = ln(2) / k

Degradation X_Axis Time (Days) Y_Axis ln(Concentration) p1 p5 p1->p5 Slope = -k p2 p3 p4

Caption: Plot of ln(Concentration) vs. Time to determine the rate constant (k).

Interpreting the Results

A shorter DT₅₀ indicates faster degradation and lower persistence in the soil under the tested conditions. Conversely, a long DT₅₀ suggests the herbicide is persistent and may pose a greater risk to subsequent sensitive crops or groundwater.[5] It is crucial to relate these lab-generated values back to the specific soil properties and environmental conditions of the study, as degradation rates can vary significantly in the field.[4][16]

Part 4: Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient extraction; Strong analyte binding to soil matrix; Analyte degradation during extraction.Ensure vigorous shaking; For high organic matter soils, consider increasing solvent volume or using a stronger solvent; Check pH of extraction solution; Ensure samples are processed quickly or kept cold.
High Matrix Effects Co-extraction of interfering compounds (e.g., humic acids).Optimize the dSPE cleanup step (e.g., add C18 or GCB sorbent, but test for analyte loss); Dilute the final extract; Ensure use of matrix-matched calibrants.
Poor Chromatographic Peak Shape Mismatch between sample solvent and mobile phase; Column degradation; Analyte instability.Evaporate ACN and reconstitute in the initial mobile phase; Use a guard column and ensure proper mobile phase pH; Acidify final extract to ensure stability.
High Variability Between Replicates Inhomogeneous fortification of soil; Non-uniform soil matrix; Inconsistent extraction procedure.Improve mixing during spiking; Ensure soil is well-sieved and homogenized; Standardize shaking times and solvent volumes precisely.

References

Application Notes and Protocols for the Formulation of Methyl 3,5-dichloropicolinate for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of Methyl 3,5-dichloropicolinate for experimental applications. Recognizing the absence of extensive public data on the solubility and stability of this specific compound, this document emphasizes a systematic, self-validating approach to formulation development. It offers detailed protocols for solubility determination, preparation of stock and working solutions for in vitro and in vivo studies, vehicle selection, and cytotoxicity assessment of the final formulation. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: Understanding this compound

This compound is a dichlorinated pyridinecarboxylic acid methyl ester. Picolinic acid and its derivatives are utilized in various fields, including agriculture as herbicides and in pharmaceuticals due to their diverse biological activities.[1][2][3][4] Given its structure, this compound is predicted to be a hydrophobic compound, presenting challenges for formulation in aqueous-based biological systems.

The successful implementation of in vitro and in vivo studies hinges on a well-characterized and reproducible formulation. An improper formulation can lead to issues such as poor compound solubility, precipitation, and vehicle-induced toxicity, all of which can confound experimental results.[1][3] This guide provides the necessary protocols to develop a robust formulation tailored to your specific experimental needs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[5]
Molecular Weight 206.03 g/mol [5]
Appearance Solid
Boiling Point 271.8 °C at 760 mmHg[5]
Storage Room temperature, dry, sealed[5]

Foundational Workflow for Formulation Development

The following workflow provides a logical sequence for developing a suitable formulation for this compound.

Formulation Workflow A Step 1: Solubility Determination B Step 2: Stock Solution Preparation A->B Informs solvent choice C Step 3: In Vitro Formulation B->C Dilution into aqueous media D Step 4: In Vivo Formulation B->D Basis for dosing vehicle E Step 5: Vehicle Cytotoxicity Assay C->E Validate vehicle safety D->E

Caption: Workflow for formulating this compound.

Protocol 1: Experimental Solubility Determination

Materials:

  • This compound

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (200 proof), molecular biology grade

    • Phosphate-buffered saline (PBS), sterile

    • Complete cell culture medium (relevant to your cell line)

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 2-5 mg) into several pre-weighed microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a different test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 100 mM).

  • Dissolution:

    • Vortex each tube vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Observation: Carefully observe each tube for complete dissolution. Note any undissolved particles. If the compound dissolves, add another small, known amount of the solid to determine the saturation point.

  • Quantification (Optional but Recommended):

    • Prepare a saturated solution by adding excess solid to a known volume of solvent and equilibrating for 24-72 hours at a constant temperature.

    • Centrifuge the solution to pellet the undissolved solid.

    • Carefully take a known volume of the supernatant and dilute it with a suitable solvent for analysis by a validated analytical method, such as HPLC with UV detection, to determine the precise concentration.

Protocol 2: Preparation of High-Concentration Stock Solutions

Rationale: A high-concentration stock solution, typically in an organic solvent like DMSO, is essential for minimizing the final solvent concentration in experimental assays.[2] DMSO is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[6]

Materials:

  • This compound

  • Anhydrous DMSO, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Based on the solubility data from Protocol 1, calculate the mass of this compound needed to prepare a stock solution of a desired high concentration (e.g., 50-100 mM) in a specific volume of DMSO.

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the container tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, sterile tubes to prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Formulation for In Vitro Assays

Rationale: For cell-based assays, the stock solution is diluted into an aqueous medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not cause cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[2][7][8]

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution:

    • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Crucial Step: To prevent precipitation, add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of the hydrophobic compound in the aqueous medium.

  • Final Solvent Concentration: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.

Protocol 4: Formulation for In Vivo Studies

Rationale: Formulating a hydrophobic compound for in vivo administration is more complex and depends on the route of administration, the required dose, and the toxicology of the vehicle components.[3][9] The goal is to create a stable and homogenous preparation that allows for accurate dosing and maximizes bioavailability.

Vehicle Selection:

A multi-component vehicle is often necessary. A common approach for oral administration of poorly soluble compounds is a suspension.[3]

Example Vehicle Formulation (Suspension for Oral Gavage):

  • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

  • Wetting Agent/Solubilizer: 0.1% (v/v) Polysorbate 80 (Tween® 80).

Procedure:

  • Vehicle Preparation:

    • Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring vigorously.

    • Add Tween® 80 to the CMC solution to the final concentration of 0.1%.

  • Compound Preparation:

    • Weigh the required amount of this compound.

    • Create a paste by adding a small amount of the vehicle to the compound and triturating with a mortar and pestle. This ensures the particles are adequately wetted.

  • Suspension Formation:

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.

  • Homogeneity and Stability:

    • Visually inspect the suspension for any clumps or undissolved material.

    • Maintain continuous stirring of the suspension during dosing to ensure homogeneity.

    • For multi-day studies, the stability of the formulation should be assessed.

Protocol 5: Vehicle Cytotoxicity Assessment

Rationale: It is imperative to confirm that the chosen formulation vehicle does not exert any biological effects on its own.[7][10] This is achieved by treating cells with the vehicle at the same concentration used in the experimental groups.

Cytotoxicity Assay A Seed cells in a 96-well plate B Prepare treatment groups: - Untreated Control - Vehicle Control - Compound Treatment A->B C Incubate for desired duration B->C D Add viability reagent (e.g., MTT, resazurin) C->D E Measure signal (absorbance/fluorescence) D->E F Compare Vehicle Control to Untreated Control E->F

Caption: Workflow for assessing vehicle cytotoxicity.

Materials:

  • The same cell line used for the primary experiment

  • 96-well cell culture plates

  • Complete cell culture medium

  • The final formulation vehicle (e.g., medium with 0.1% DMSO)

  • A cell viability assay kit (e.g., MTT, MTS, or resazurin-based)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the desired density and allow them to adhere overnight.

  • Treatment:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the formulation vehicle at the highest concentration to be used in the experiment.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for the same duration as the planned experiment.

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of the vehicle-treated cells to the untreated control cells. A statistically significant decrease in viability in the vehicle control group indicates that the vehicle itself is toxic at that concentration and the formulation needs to be re-evaluated.

Stability Considerations

The chemical stability of this compound in solution is a critical factor for ensuring the accuracy and reproducibility of experimental results.[11] Picolinate esters can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[12][13]

Recommendations for Stability Testing:

  • For In Vitro Formulations: Prepare the working solutions fresh for each experiment. If storage is necessary, conduct a pilot stability study by storing the prepared solution under the intended storage conditions (e.g., 4°C or -20°C) and for the intended duration. Analyze the concentration of the compound at different time points using a validated analytical method (e.g., HPLC) to check for degradation.

  • For In Vivo Formulations: For suspensions, physical stability (i.e., the ability to be re-suspended homogeneously) is as important as chemical stability. The chemical stability of the compound in the dosing vehicle should be assessed over the duration of the study.

Conclusion

The formulation of this compound, a compound with limited public data, requires a systematic and empirical approach. By following the detailed protocols for solubility determination, stock and working solution preparation, and vehicle cytotoxicity assessment, researchers can develop a robust and reliable formulation. This methodical process ensures data integrity and contributes to the overall success of the research program.

References

Application Notes & Protocols: Strategic Use of Methyl 3,5-dichloropicolinate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dichloropicolinate Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an ideal starting point for constructing libraries of bioactive molecules.[3][4] Methyl 3,5-dichloropicolinate, in particular, serves as a highly valuable starting material for structure-activity relationship (SAR) studies. The two chlorine atoms provide reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and targeted diversification of the pyridine core. The methyl ester at the 2-position offers another site for modification, typically through hydrolysis followed by amide bond formation, enabling exploration of interactions with target proteins.[5]

This guide provides a comprehensive overview of the strategic use of this compound in SAR studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery and optimization of novel therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Physicochemical Properties and Reactivity of this compound

This compound is a solid with a molecular weight of 206.03 g/mol and a boiling point of 271.8 °C at 760 mmHg.[6] Its structure features an electron-deficient pyridine ring due to the presence of the nitrogen atom and two electron-withdrawing chlorine atoms. This electronic nature makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7] Furthermore, the chlorine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₂[6]
Molecular Weight206.03 g/mol [6]
Boiling Point271.8 °C at 760 mmHg[6]
AppearanceSolid[6]
IUPAC Namemethyl 3,5-dichloropyridine-2-carboxylate[6]

Core Synthetic Strategies for SAR Library Generation

The strategic diversification of the this compound scaffold is paramount for effective SAR studies. The following section details key synthetic transformations that enable the exploration of chemical space around the pyridine core.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds by coupling the chlorinated positions of the picolinate with various boronic acids or esters.[3] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of steric and electronic effects on biological activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3,5-dichloropicolinate ring facilitates SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[7] This is a crucial strategy for installing groups capable of forming key hydrogen bonds or other interactions with a biological target.

Experimental Protocol: General Procedure for SNAr with an Amine

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and the desired amine (1.1-2.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 equiv.), to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel.

Caption: SNAr reaction on the picolinate scaffold.

Protocol 3: Amide Bond Formation

The methyl ester of the picolinate scaffold can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a fundamental step in many SAR campaigns, as the amide bond can mimic a peptide bond and its substituents can probe interactions within a binding pocket.[9]

Experimental Protocol: General Procedure for Amide Coupling

  • Ester Hydrolysis: Dissolve the picolinate ester in a mixture of THF/water or methanol/water and add an excess of a base like LiOH or NaOH. Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with an acid like HCl to precipitate the carboxylic acid, which is then filtered and dried.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 equiv.) or EDC/HOBt (1.1 equiv. each) and a base like DIPEA (2.0-3.0 equiv.).

  • Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture and stir at room temperature for 2-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with an aqueous solution of NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the final amide product by column chromatography or recrystallization.[10]

Caption: Amide synthesis from a picolinate ester.

Case Study: SAR of 3,5-Dichloropyridine Derivatives as P2X₇ Receptor Antagonists

A study by Lee et al. (2012) provides an excellent example of the SAR of 3,5-dichloropyridine derivatives as antagonists of the P2X₇ receptor, a target for inflammatory diseases.[11] Their work highlights the importance of the 3,5-dichloro substitution pattern for antagonistic activity.

Table 2: SAR of 3,5-Dichloropyridine Analogs as P2X₇ Antagonists

CompoundR GroupIC₅₀ (nM)Source
1 Adamantan-1-yl13[11]
2 Cyclohexyl>1000[11]
3 Phenyl>1000[11]
4 4-Fluorophenyl>1000[11]
5 Bicyclo[2.2.1]heptan-2-yl4.9[11]

Data extracted from Lee et al. (2012).[11]

The data clearly demonstrates that bulky, hydrophobic groups at the R position, such as adamantyl and bicycloheptyl, are crucial for potent P2X₇ antagonism.[11] This suggests the presence of a large, hydrophobic pocket in the receptor that can be effectively occupied by these substituents. The dramatic loss of activity with smaller or aromatic groups underscores the specificity of this interaction.

Illustrative SAR Data from Related Pyridine Scaffolds

To further illustrate the principles of SAR, the following tables present data from studies on other pyridine-based compounds targeting different biological pathways.

Table 3: Antiproliferative Activity of N-Methyl-picolinamide-4-thiol Derivatives

CompoundR GroupIC₅₀ (µM) vs. HepG2Source
6a 2,4-Dichlorophenyl7.12[1]
6b 4-(Trifluoromethyl)phenyl>100[1]
6c 2-(Trifluoromethyl)phenyl2.23[1]
6d 4-Chlorophenyl19.12[7]

Data extracted from Wang et al. (2012).[1][7]

In this series, the substitution pattern on the phenyl ring significantly impacts antiproliferative activity. The potent activity of the 2-(trifluoromethyl)phenyl derivative (6c) suggests that electronic and/or steric interactions at the ortho position are favorable for binding to the target, which was identified as Aurora-B kinase.[1][12]

Table 4: Anti-inflammatory Activity of Pyridine Carboxylic Acid Derivatives

CompoundScaffoldTargetIC₅₀ (µM)Source
7a Imidazo[1,2-a]pyridineCOX-12.72[13]
7b Imidazo[1,2-a]pyridineCOX-21.89[13]
8 Nicotinic Acid Derivativeα-amylase1.324 (µg/mL)[14]
9 PyridoacylsulfonamideCOX-25.6[15]

This table showcases the diversity of biological targets that can be modulated by pyridine derivatives. The imidazo[1,2-a]pyridine scaffold shows promise for developing selective COX-2 inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective COX inhibitors.[13]

Logical Framework for a SAR Campaign

A successful SAR campaign requires a systematic and logical approach to compound design, synthesis, and testing. The following diagram illustrates a typical workflow.

SAR_Workflow Start Identify Hit Compound (e.g., from HTS) Scaffold Select Core Scaffold (this compound) Start->Scaffold Design Design Analogs (Vary R1, R2, R3) Scaffold->Design Synthesis Synthesize Library of Analogs (Suzuki, S_NAr, Amidation) Design->Synthesis Assay Biological Screening (e.g., Kinase Inhibition Assay) Synthesis->Assay Data Analyze SAR Data (IC50 values, etc.) Assay->Data Data->Design Iterative Design Cycle Optimize Optimize Lead Compound (Improve Potency, Selectivity, ADME) Data->Optimize End Candidate Drug Optimize->End

Caption: Iterative cycle of a structure-activity relationship study.

This iterative process begins with a "hit" compound, often identified through high-throughput screening (HTS). Using a versatile scaffold like this compound, a library of analogs is designed and synthesized to probe the effects of modifying different parts of the molecule. The biological data from screening these analogs informs the next round of design, leading to the optimization of potency, selectivity, and pharmacokinetic properties (ADME).

Conclusion and Future Directions

This compound is a powerful and versatile starting material for SAR studies in drug discovery. Its well-defined reactive sites allow for the systematic and efficient generation of diverse compound libraries. By applying a logical and iterative approach to analog design, synthesis, and biological evaluation, researchers can effectively map the SAR of a given pharmacophore and optimize lead compounds for the development of novel therapeutics. The principles and protocols outlined in this guide provide a solid foundation for leveraging this valuable scaffold in the pursuit of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Impurity Identification in Methyl 3,5-dichloropicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3,5-dichloropicolinate. This guide is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Purity is paramount in pharmaceutical and agrochemical development, and controlling impurities is a critical challenge. This document provides a structured, in-depth resource in a question-and-answer format to help you identify, troubleshoot, and mitigate common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurities typically originate from three sources: unreacted starting materials, side-reactions, and subsequent degradation. The primary synthesis route is the esterification of 3,5-dichloropicolinic acid with methanol, often using an acid catalyst like sulfuric acid.[1]

Based on this, the common impurities are:

  • Starting Material: Residual 3,5-dichloropicolinic acid.

  • Process-Related Impurities:

    • Isomeric Impurities: Other positional isomers of dichloropicolinic acid or its methyl ester (e.g., 3,6-dichloro or 2,5-dichloro isomers), which may arise from the chlorination process of the picoline precursor.[2][3]

    • Under- or Over-chlorinated Species: Monochloropicolinates or trichloropicolinates.

  • Side-Reaction Products:

    • Byproducts from the esterification reaction, which can be complex and depend on the specific reagents used.[4]

  • Degradation Products: Hydrolysis of the final ester product back to the parent carboxylic acid during workup or storage.[5]

Q2: Why is controlling these impurities so critical for drug development?

In drug development, even minute impurities can have significant consequences. Regulatory bodies like the ICH (International Council for Harmonisation) have strict guidelines (e.g., ICH Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products. Impurities can:

  • Impact Biological Activity: They may have their own pharmacological effects, which could be toxic or interfere with the efficacy of the active pharmaceutical ingredient (API).

  • Affect Physicochemical Properties: Impurities can alter solubility, stability, crystal form, and other key properties of the API.

  • Compromise Safety: Certain impurities, particularly those with reactive functional groups, can be genotoxic or have other toxicological risks.

  • Cause Manufacturing Issues: Inconsistent impurity profiles can lead to batch failures and complicate process validation.

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for robust impurity profiling. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase HPLC method with UV detection is typically used to separate the main compound from its related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and semi-volatile compounds.[6] It is particularly useful for identifying residual solvents and certain process-related impurities.[7] The mass spectrometer provides structural information for peak identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown peaks without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities. It is especially effective for distinguishing between isomers.[8]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might encounter during your synthesis and analysis, providing a logical workflow for diagnosis and resolution.

Scenario 1: High levels of starting material (3,5-dichloropicolinic acid) are detected in the final product.

Q: My post-reaction analysis (HPLC) shows a significant peak corresponding to 3,5-dichloropicolinic acid. What are the likely causes and how can I fix this?

A: This indicates either an incomplete esterification reaction or hydrolysis of the ester product during the workup phase.

Causality & Troubleshooting Steps:

  • Incomplete Reaction (Fischer Esterification): The Fischer esterification is an equilibrium-limited reaction.[4]

    • Cause: Insufficient catalyst, inadequate reaction time or temperature, or presence of water in the reaction mixture.

    • Solution:

      • Increase Catalyst Load: Ensure you are using a sufficient amount of acid catalyst (e.g., H₂SO₄).

      • Drive the Equilibrium: Use a large excess of methanol to push the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.[4]

      • Optimize Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the point of completion.

  • Product Hydrolysis During Workup: The aqueous, and often basic, conditions used during workup can hydrolyze the ester back to the carboxylic acid.[5]

    • Cause: Prolonged exposure to aqueous base (e.g., NaHCO₃ wash) or performing washes at room temperature.[5]

    • Solution:

      • Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.[5]

      • Minimize Contact Time: Work efficiently. Do not let the organic and aqueous layers remain in contact for extended periods.

      • Use a Weak Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium hydroxide (NaOH) for neutralization.

      • Thorough Drying: After washing, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water before solvent evaporation.[5]

Scenario 2: An unknown peak appears in my HPLC/GC chromatogram.

Q: I have an unexpected peak in my chromatogram that doesn't correspond to the starting material or product. How do I approach its identification?

A: Identifying unknown impurities requires a systematic workflow. The goal is to obtain structural information to propose a candidate structure, which can then be confirmed by synthesizing a reference standard.

G start Unknown Peak Detected (e.g., by HPLC-UV) lcms Analyze by LC-MS start->lcms Primary Path gcms Analyze by GC-MS (if volatile) start->gcms Alternative final_confirm Final Confirmation by Co-injection start->final_confirm Co-inject with Reference mass Obtain Mass Spectrum (M, M+1, M+2) lcms->mass gcms->mass fragment Analyze Fragmentation Pattern mass->fragment propose Propose Putative Structure(s) Based on Synthesis Route fragment->propose isolate Isolate Impurity (Prep-HPLC or Column Chromatography) propose->isolate If necessary synthesize Synthesize Reference Standard propose->synthesize nmr Characterize by NMR (¹H, ¹³C, 2D) isolate->nmr confirm Confirm Structure nmr->confirm confirm->final_confirm synthesize->final_confirm

Caption: Logical workflow for the identification of an unknown impurity.

Explanation of Key Steps:

  • Mass Spectrometry (LC-MS/GC-MS): This is your first and most critical step. The molecular ion peak (e.g., [M+H]⁺) gives you the molecular weight of the impurity. The isotopic pattern for chlorine (a ~3:1 ratio for ³⁵Cl:³⁷Cl) is highly diagnostic. If your impurity contains two chlorine atoms, you will see a characteristic M, M+2, M+4 pattern.

  • Consider the Synthesis: Think about plausible side reactions. Could it be an isomer? Could the methanol have reacted with the catalyst to form a byproduct like dimethyl sulfate, which could then methylate another site?[9]

  • Isolation and NMR: If the identity isn't obvious from MS data, you must isolate a sufficient quantity of the impurity using preparative HPLC or column chromatography.[6] Full structural elucidation using 1D and 2D NMR techniques will provide definitive structural proof.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for developing a robust analytical method. Optimization will be required for your specific system and impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure carboxylic acids are protonated and well-retained.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 265 nmWavelength where the pyridine ring system typically shows strong absorbance.[10]
Injection Vol. 10 µLStandard injection volume.

Self-Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. A system suitability test (SST) including resolution between the main peak and its closest eluting impurity should be run before each sequence.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol is for identifying volatile impurities, such as residual solvents or potential byproducts from the esterification reagent.

  • Sample Dissolution: Accurately weigh ~10 mg of your this compound sample into a 2 mL GC vial.

  • Solvent Addition: Add 1.0 mL of a suitable high-purity solvent in which your compound is soluble but that does not co-elute with analytes of interest (e.g., Dichloromethane or Ethyl Acetate).

  • Vortexing: Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

G SM 3,5-Dichloropicolinic Acid Product This compound (Target Product) SM->Product Esterification MeOH Methanol (CH₃OH) MeOH->Product Impurity1 Dimethyl Ether (Volatile Impurity) MeOH->Impurity1 Dehydration (Side Rxn) Impurity2 Dimethyl Sulfate (Reactive Impurity) MeOH->Impurity2 Reaction with H₂SO₄ Catalyst H₂SO₄ (Catalyst) Catalyst->Product Catalyst->Impurity1 Catalyst->Impurity2

Caption: Potential side-reactions of methanol catalyst leading to volatile impurities detectable by GC-MS.

References

Technical Support Center: Esterification of 3,5-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3,5-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.

I. Understanding the Reaction: The Fischer-Speier Esterification

The esterification of 3,5-dichloropicolinic acid is most commonly achieved through the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] Understanding the mechanism is crucial for troubleshooting and optimizing your reaction.

The reaction proceeds through a series of equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[1][2]

  • Deprotonation: The catalyst is regenerated by the deprotonation of the ester.

Fischer_Esterification A 3,5-Dichloropicolinic Acid + Alcohol B Protonated Carboxylic Acid A->B + H+ (catalyst) C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Protonated Intermediate C->D Proton Transfer E Ester + H2O D->E - H2O E->A Hydrolysis (reverse reaction) Troubleshooting_Workflow Start Low Yield Issue Check_Catalyst Is the catalyst active and at the correct loading? Start->Check_Catalyst Check_Conditions Are the temperature and reaction time optimal? Start->Check_Conditions Check_Equilibrium Is the equilibrium being effectively shifted towards the products? Start->Check_Equilibrium Check_Purity Is the starting material pure? Start->Check_Purity Solution_Catalyst Use fresh catalyst; optimize loading. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase temperature/time; monitor reaction progress. Check_Conditions->Solution_Conditions No Solution_Equilibrium Increase alcohol excess; use a Dean-Stark trap. Check_Equilibrium->Solution_Equilibrium No Solution_Purity Purify starting material. Check_Purity->Solution_Purity No

References

Stability issues and degradation of Methyl 3,5-dichloropicolinate.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 3,5-dichloropicolinate (MDCP). This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in synthesis.[1] Understanding the stability profile of MDCP is critical for ensuring reaction reproducibility, maximizing yield, and preventing the formation of unwanted impurities. This guide provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions regarding the stability and degradation of this reagent.

Core Stability Profile & Handling

This compound is a solid, chlorinated pyridine derivative.[2] Its reactivity is primarily centered around the methyl ester functional group and the electron-deficient dichlorinated pyridine ring. Proper handling and storage are the first line of defense against degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1][2]
Appearance Solid[2]
Boiling Point 271.8 °C at 760 mmHg[1][2]
Purity Typically ≥98%[2]
Long-term Storage Room temperature, in a dry area, tightly sealed.[1][2]

Initial Handling and Storage Recommendations:

  • Moisture Prevention: Store in a tightly closed container in a cool, dry, well-ventilated area.[3] The ester linkage is susceptible to hydrolysis.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which can catalyze degradation.[4][5]

  • Light Sensitivity: While not extensively documented as photolabile, it is best practice to store the reagent in an opaque or amber container to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage or use in high-purity applications, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered during experiments that may be linked to the instability of this compound.

Q1: I'm observing an unexpected peak in my HPLC/GC analysis with a different retention time than my starting material. Could this be a degradation product?

A1: Yes, this is a classic sign of degradation. The primary degradation pathways for this compound are hydrolysis, and to a lesser extent, thermal and photodegradation.

  • Causality - The "Why":

    • Hydrolysis: The most common degradation pathway is the cleavage of the methyl ester bond by water. This reaction is significantly accelerated by the presence of acids or bases, which catalyze the nucleophilic attack on the carbonyl carbon. The products are 3,5-dichloropicolinic acid and methanol .[6][7] Due to the electron-withdrawing nature of the dichlorinated pyridine ring, this ester is particularly susceptible to base-catalyzed hydrolysis.

    • Thermal Degradation: Although the compound has a high boiling point, prolonged exposure to elevated temperatures, even below the boiling point, can induce decomposition.[8] The specific degradation products can be complex, but initial bond cleavage may occur at the ester or C-Cl bonds.

    • Photodegradation: Aromatic and heteroaromatic rings, especially those with halogen substituents, can absorb UV light. This energy can lead to the formation of reactive species and subsequent degradation of the molecule.[9]

Below is a diagram illustrating the main degradation pathways.

G MDCP This compound Acid 3,5-Dichloropicolinic Acid + Methanol MDCP->Acid H₂O / H⁺ or OH⁻ (Hydrolysis) Thermal Complex Thermal Degradants MDCP->Thermal Δ (Heat) Photo Photochemical Byproducts MDCP->Photo (UV Light)

Caption: Primary degradation pathways for this compound.

Q2: My reaction yield is consistently low, and I suspect my starting material is degrading during the process. How can I mitigate this?

A2: Minimizing degradation requires careful control of the experimental environment. The stability of a reagent is not just about storage; it's about its integrity throughout your entire workflow.

  • Expert Recommendations for Minimizing In-situ Degradation:

    • Solvent Purity: Always use dry, anhydrous solvents, especially in reactions sensitive to water. The presence of residual moisture is a direct source for hydrolysis.

    • pH Control: Avoid unnecessarily harsh acidic or basic conditions. If your reaction requires a base, consider using a non-nucleophilic organic base and add it at a controlled temperature. If using an aqueous base like NaOH, be aware that it will rapidly hydrolyze the ester.[10]

    • Temperature Management:

      • Do not heat reaction mixtures unnecessarily. Run reactions at the lowest temperature that allows for a reasonable reaction rate.

      • For exothermic reactions, ensure adequate cooling to prevent temperature spikes that could lead to thermal decomposition.

    • Protect from Light: Conduct your experiments in amber glassware or by wrapping the reaction vessel in aluminum foil, especially if the reaction is run for an extended period or requires heating, which can sometimes accelerate photochemical processes.

    • Inert Atmosphere: For sensitive reactions, purging the reaction vessel with an inert gas like nitrogen or argon can prevent oxidation and degradation from atmospheric moisture.

Analytical Protocols for Stability Assessment

To empower researchers to validate the stability of their own samples, we provide the following validated starting-point methodologies. These protocols are designed to be self-validating systems for detecting and quantifying degradation.

Protocol 1: Forced Degradation Study via HPLC-UV

This protocol allows you to intentionally degrade the compound under controlled conditions to understand its lability and identify potential degradants.

Objective: To determine the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1 N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: 1 N NaOH. Keep at room temperature for 30 minutes.

    • Oxidative Degradation: 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 4 hours.

    • Thermal Degradation: Dilute with Acetonitrile:Water (1:1). Heat at 80°C for 24 hours.

    • Photodegradation: Expose the solution (in a quartz vial) to a UV lamp (254 nm) for 24 hours.

    • Control: Dilute with Acetonitrile:Water (1:1). Keep protected from light at room temperature.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by HPLC-UV.

  • Suggested HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicates degradation. The primary hydrolysis product, 3,5-dichloropicolinic acid, will have a significantly earlier retention time on a reverse-phase column.

Protocol 2: Identification of Degradants by GC-MS

Objective: To identify the volatile and semi-volatile products of degradation, particularly the primary hydrolytic product. Gas chromatography is well-suited for analyzing chlorinated herbicides and their ester derivatives.[11]

Methodology:

  • Sample Preparation: Take an aliquot of the stressed sample from the base hydrolysis experiment (Protocol 1), neutralize it, and perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Derivatization (Optional but Recommended): To analyze the non-volatile 3,5-dichloropicolinic acid by GC, it must be derivatized back into a volatile ester. A common method is methylation using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.[11] This converts the acid degradant into its methyl ester, which will appear as a distinct peak from any remaining starting material if separation is optimized.

  • Suggested GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar column.

    • Injector Temperature: 250°C

    • Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium

    • MS Detector: Scan from 50-350 m/z in Electron Ionization (EI) mode.

  • Data Interpretation: Identify peaks by comparing their mass spectra to a library (e.g., NIST). The mass spectrum of the parent compound and its primary degradant (after re-methylation) will show characteristic isotopic patterns due to the two chlorine atoms.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep Prepare 1 mg/mL Stock in Acetonitrile acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxi Oxidative (H₂O₂) prep->oxi therm Thermal (Heat) prep->therm photo Photolytic (UV) prep->photo hplc HPLC-UV Analysis (Quantification) acid->hplc base->hplc gcms GC-MS Analysis (Identification) base->gcms Optional: ID oxi->hplc therm->hplc photo->hplc results Identify Degradants Assess Stability Profile hplc->results gcms->results

Caption: Experimental workflow for a forced degradation stability study.

Frequently Asked Questions (FAQs)

Q3: What are the most likely degradation products I will encounter? A3: Under typical laboratory conditions involving solvents with trace moisture, the most probable degradation product is 3,5-dichloropicolinic acid , formed via hydrolysis of the methyl ester.[6]

Q4: Is this compound sensitive to air? A4: The primary sensitivity is to moisture in the air, which can cause slow hydrolysis over time.[12] While not highly susceptible to oxidation by air under normal conditions, handling under an inert atmosphere is a recommended best practice for ensuring long-term purity.

Q5: The material safety data sheet (MSDS) lists several hazards. Are any of these related to its stability? A5: The hazard statements (e.g., H302: Harmful if swallowed, H315: Causes skin irritation) are related to the compound's inherent toxicity and irritancy, not its stability.[2] However, degradation can produce other compounds with different hazard profiles. Always handle the material and any reaction mixtures with appropriate personal protective equipment (PPE).[3][12]

Q6: Can I use a different alcohol, like ethanol, as a solvent? A6: Using an alcohol as a solvent can lead to transesterification, especially in the presence of an acid or base catalyst. This would result in the formation of Ethyl 3,5-dichloropicolinate, which would be an impurity in your reaction. It is best to use aprotic, non-reactive solvents unless transesterification is the intended reaction.

References

Technical Support Center: Forced Degradation Studies of Picolinate-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for forced degradation studies of picolinate-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges presented by this class of molecules. The information herein is grounded in established scientific principles and regulatory expectations, aiming to empower you to conduct robust and meaningful forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a picolinate-based Active Pharmaceutical Ingredient (API)?

A1: Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] For picolinate-based compounds, the primary goals are to:

  • Identify likely degradation products: This helps in understanding the intrinsic stability of the molecule.[3][4]

  • Establish degradation pathways: Mapping how the molecule breaks down under various stress conditions is crucial for formulation development and storage recommendations.[1][3][4]

  • Develop and validate stability-indicating analytical methods: The study generates a complex mixture of the parent drug and its degradants, which is essential for proving that your analytical method can accurately separate and quantify these species.[3][5]

  • Inform formulation and packaging decisions: Understanding the molecule's vulnerabilities to heat, light, moisture, and pH helps in designing a stable drug product.[6][7][8]

Q2: What are the typical stress conditions applied in forced degradation studies according to ICH guidelines?

A2: The International Council on Harmonisation (ICH) guideline Q1A(R2) outlines the recommended stress conditions to be investigated.[3][6][9] These generally include:

  • Hydrolysis: Across a range of pH values (typically acidic, neutral, and basic conditions).[6][8]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.[8][10]

  • Photolysis: Exposure to a combination of UV and visible light.[4][6]

  • Thermal: High-temperature exposure, often in both solid and solution states.[6][7]

  • Humidity: For solid-state studies, exposure to high humidity is often performed.[1][7]

Q3: What is the recommended extent of degradation to aim for in these studies?

A3: The goal is not to completely degrade the drug. A target degradation of 5-20% is generally considered appropriate.[9][11] This range provides sufficient quantities of degradation products for detection and characterization without leading to secondary degradation, which can unnecessarily complicate the analysis.[9]

Q4: What are some known degradation pathways for picolinate-based compounds?

A4: Picolinate-based compounds, containing a pyridine ring with a carboxylic acid group at the 2-position, can undergo several degradation reactions. The specific pathway will depend on the overall structure of the molecule and the applied stress conditions. Common pathways include:

  • Hydrolysis of ester or amide linkages: If the picolinate moiety is part of a larger molecule containing these functional groups, hydrolysis is a primary concern.[12][13][14]

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide can occur, particularly under thermal stress.[15]

  • Oxidation of the pyridine ring: The nitrogen-containing ring can be susceptible to oxidation, leading to N-oxides or ring-opened products.[16][17] Hydroxylation of the pyridine ring is a common initial step in microbial degradation.[18][19]

  • Photodegradation: Exposure to light can induce a variety of reactions, including the formation of photolytic products like 2,5-dihydroxypyridine.[17][20]

Troubleshooting Guides

Issue 1: No Degradation Observed Under a Specific Stress Condition

Q: I've subjected my picolinate-based compound to the standard acidic/basic/oxidative conditions, but I'm not seeing any significant degradation. What should I do?

A: This is a common scenario, especially with highly stable molecules. Here’s a systematic approach to troubleshooting:

  • Causality: The lack of degradation indicates that the energy input from the stress condition is insufficient to overcome the activation energy of the degradation reaction. Picolinate structures can be quite stable.[21]

  • Step-by-Step Solutions:

    • Increase the Severity of the Stress Condition:

      • Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH), increase the temperature, or prolong the exposure time.[8][22]

      • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or consider using a different oxidizing agent if a specific oxidative pathway is suspected.[8]

      • Thermal: Increase the temperature in controlled increments. Be mindful of the compound's melting point.

    • Verify Experimental Setup:

      • Ensure that the drug substance was properly dissolved or suspended in the stress medium.

      • Confirm the concentration of your stressor solutions (e.g., titrate your acid/base solutions).

    • Consider the Physical Form: If you are performing solid-state stress testing, the crystalline form of the API can significantly impact its stability. Amorphous forms are generally more reactive.

    • Documentation: Meticulously document all changes to the stress conditions. This is crucial for regulatory submissions.

Issue 2: Unexpected or Spurious Peaks in the Chromatogram

Q: My chromatograms from the forced degradation samples show several unexpected small peaks that are not present in the unstressed sample. How do I determine their origin?

A: Differentiating between true degradants and artifacts is a critical step. These peaks could arise from several sources.

  • Causality: Unexpected peaks can be actual low-level degradation products, impurities in the reagents used for stressing, contaminants from the experimental setup, or issues with the analytical method itself.[23]

  • Step-by-Step Investigation:

    • Analyze a "Blank" Stress Sample: Prepare a blank sample containing only the stress medium (e.g., 0.1 N HCl in mobile phase) and subject it to the same conditions as your drug sample. Analyze this blank to see if any of the unexpected peaks are present. This can identify impurities from your reagents or degradation of the mobile phase itself.[23]

    • Evaluate Excipients (for Drug Products): If you are studying a formulated drug product, the excipients may be degrading or interacting with the API. Conduct forced degradation studies on the individual excipients and the placebo formulation.

    • Check for Leachable from Containers: Ensure that the containers used for the study are inert. In some cases, compounds can leach from plastic or glass containers under harsh conditions.

    • Investigate the Analytical Method:

      • Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from previous injections.

      • Mobile Phase pH: For ionizable compounds like picolinates, slight shifts in mobile phase pH can affect retention times and peak shapes, potentially causing what appears to be a new peak. Ensure the mobile phase is adequately buffered.

Issue 3: Poor Peak Purity Results for the Parent API Peak

Q: The peak purity analysis for my main API peak in a stressed sample is failing, suggesting co-elution. How can I resolve this?

A: A failing peak purity is a strong indicator that your analytical method is not stability-indicating. It means a degradation product is co-eluting with the parent compound.

  • Causality: The chromatographic conditions are insufficient to resolve the parent API from one or more closely related degradation products. This can lead to an underestimation of the degradation and an overestimation of the remaining API.[24]

  • Step-by-Step Method Optimization:

    • Employ Orthogonal Detection: Use a mass spectrometer (LC-MS) in conjunction with your UV detector. A mass spec can often distinguish between co-eluting peaks based on their mass-to-charge ratio, providing definitive evidence of co-elution.[25]

    • Modify Chromatographic Parameters:

      • Change the Mobile Phase Gradient: A shallower gradient can often improve the resolution between closely eluting peaks.

      • Adjust Mobile Phase pH: Picolinic acid and its derivatives are ionizable. Changing the pH can alter the ionization state and significantly impact the retention and selectivity of the separation.

      • Try a Different Column Chemistry: If you are using a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a HILIC column) to achieve an orthogonal separation mechanism.[24]

    • Two-Dimensional Liquid Chromatography (2D-LC): For particularly challenging co-elutions, heart-cutting 2D-LC can be employed to selectively transfer the parent peak to a second column with a different selectivity for further separation.[24]

Experimental Protocols

Protocol 1: General Workflow for a Forced Degradation Study

This protocol outlines the key steps for conducting a forced degradation study on a picolinate-based API.

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (typically around 1 mg/mL).[10]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).[8][26]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).[8][26]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours).[10]

    • Thermal Degradation: Transfer a known amount of the solid API to a vial and place it in an oven at an elevated temperature (e.g., 80 °C) for a set time. Also, heat a solution of the API.[7]

    • Photolytic Degradation: Expose a solution of the API to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[4][6]

  • Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the unstressed control, a blank for each stress condition, and the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Perform peak purity analysis on the parent peak.

    • Check for mass balance, where the sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial assay.[4]

Data Presentation

Table 1: Typical Starting Conditions for Forced Degradation of Picolinate-Based Compounds

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 N - 1 N HCl at 60-80 °C2 - 24 hoursHydrolysis of ester/amide groups
Base Hydrolysis 0.1 N - 1 N NaOH at 60-80 °C2 - 24 hoursHydrolysis of ester/amide groups
Oxidation 3% - 30% H₂O₂ at room temp.24 - 48 hoursN-oxidation, ring hydroxylation
Thermal (Solid) 80 °C or higher1 - 7 daysDecarboxylation, decomposition
Thermal (Solution) 60 - 80 °C24 - 48 hoursDecarboxylation, hydrolysis
Photolysis ICH Q1B conditionsAs per guidelinePhotolytic cleavage, rearrangements

Visualizations

Diagram 1: General Workflow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_execution 2. Execution cluster_analysis 3. Analysis & Evaluation cluster_outcome 4. Outcome API Picolinate API Conditions Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Conditions Stressing Expose API to Stress Conditions Conditions->Stressing Sampling Sample at Time Points Stressing->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Purity Peak Purity Analysis HPLC->Purity MassBalance Mass Balance Calculation HPLC->MassBalance Identify Identify Degradants HPLC->Identify Method Validate Stability- Indicating Method Purity->Method Pathway Establish Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Diagram 2: Troubleshooting Peak Purity Failure

Peak_Purity_Troubleshooting cluster_investigate Investigation cluster_optimize Method Optimization Start Peak Purity Fails ConfirmCoelution Confirm Co-elution with LC-MS Start->ConfirmCoelution CoelutionConfirmed Co-elution Confirmed ConfirmCoelution->CoelutionConfirmed ChangeGradient Adjust Gradient Profile CoelutionConfirmed->ChangeGradient Yes ChangePH Modify Mobile Phase pH CoelutionConfirmed->ChangePH Yes ChangeColumn Try Different Column Chemistry CoelutionConfirmed->ChangeColumn Yes Resolved Peak is Pure ChangeGradient->Resolved ChangePH->Resolved ChangeColumn->Resolved

Caption: Decision tree for troubleshooting peak purity failure.

References

Technical Support Center: Synthesis of Dichloropicolinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichloropicolinate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring introduces specific reactivity patterns that require careful consideration to achieve high yields and purity. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Dichloropicolinate Ester

Question: I am attempting to synthesize a methyl dichloropicolinate ester using a Fischer esterification (methanol with a strong acid catalyst) and I am getting very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Fischer esterification of dichloropicolinic acids are a common issue. The primary reason is the reduced nucleophilicity of the carbonyl carbon due to the strong electron-withdrawing effects of the two chlorine atoms on the pyridine ring. This deactivation makes the direct acid-catalyzed esterification challenging.

Troubleshooting Steps & Explanations:

  • Activation of the Carboxylic Acid: The most effective solution is to convert the carboxylic acid into a more reactive intermediate.

    • Thionyl Chloride (SOCl₂) Method: This is a robust method for converting carboxylic acids to highly reactive acyl chlorides. The subsequent reaction with the alcohol is typically rapid and high-yielding.

      • Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the alcohol.[1] The reaction of the generated acyl chloride with an alcohol is generally much faster than the direct esterification of the less reactive dichloropicolinic acid.

  • Driving the Equilibrium: If you must use a Fischer esterification, it's crucial to rigorously drive the equilibrium toward the product.

    • Excess Alcohol: Use the alcohol as the solvent to ensure a large excess.

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Water is a product, and its removal will shift the equilibrium to the right, favoring ester formation.[2]

Experimental Protocol: Two-Step Esterification via Acyl Chloride

  • Acyl Chloride Formation:

    • In a fume hood, suspend the dichloropicolinic acid (1 equivalent) in excess thionyl chloride (SOCl₂, ~5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Gently reflux the mixture for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has dissolved.

    • Remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and moisture-sensitive. Ensure your rotary evaporator is equipped with a suitable trap.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

    • Cool the solution in an ice bath.

    • Slowly add the desired alcohol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl produced.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Proceed with an aqueous workup to remove the triethylamine hydrochloride and any unreacted starting materials.

Issue 2: Formation of a White Precipitate that is Insoluble in Common Organic Solvents During Steglich Esterification

Question: I'm using DCC and DMAP for a Steglich esterification of a dichloropicolinic acid, and a white solid has crashed out of my reaction. My desired ester seems to be in solution, but how do I deal with this precipitate?

Answer:

The white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the reaction of the coupling agent dicyclohexylcarbodiimide (DCC) with the carboxylic acid.[3] While its precipitation can be an indicator of reaction progress, its removal is a critical purification step.[4]

Troubleshooting Steps & Explanations:

  • Filtration: The simplest method to remove the bulk of the DCU is by filtration, as it is largely insoluble in most common organic solvents.[5]

    • Procedure: At the end of the reaction, filter the entire reaction mixture through a sintered glass funnel or a pad of celite. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

  • Post-Workup Precipitation: Sometimes, more DCU will precipitate out during the aqueous workup.

    • Procedure: After washing the organic layer with aqueous acid and base, if more solid appears, perform a second filtration before drying and concentrating the organic phase.[6]

  • Alternative Coupling Agents: To avoid the issue of DCU insolubility altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[7]

Experimental Protocol: Removal of Dicyclohexylurea (DCU)

  • Initial Filtration:

    • Upon reaction completion, filter the reaction mixture through a medium porosity sintered funnel.

    • Rinse the reaction flask and the filtered solid with a minimal amount of the reaction solvent (e.g., dichloromethane) to ensure complete transfer of the product.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution. Note: If a precipitate forms at the interface, filter the biphasic mixture before proceeding.[6]

  • Final Polish:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • If residual DCU is still present (visible by NMR), dissolve the crude product in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether or cold acetone), cool the solution, and filter off the precipitated DCU.[8]

Issue 3: The Ester Product is Hydrolyzing Back to the Carboxylic Acid During Workup or Purification

Question: My initial reaction monitoring (e.g., TLC, LC-MS) shows good conversion to the dichloropicolinate ester, but after my aqueous workup and chromatography, I have a significant amount of the starting carboxylic acid. What is causing this hydrolysis?

Answer:

Ester hydrolysis is the reverse of esterification and can be catalyzed by both acid and base.[9] Dichloropicolinate esters can be susceptible to hydrolysis, particularly under basic conditions, due to the electron-withdrawing nature of the chlorine atoms, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.

Troubleshooting Steps & Explanations:

  • Avoid Strong Bases in Workup: Do not use strong bases like NaOH or KOH for washing if your ester is sensitive. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues. The hydrolysis of esters is irreversible under strongly basic conditions (saponification).[10]

  • Minimize Contact Time with Aqueous Phases: Perform the aqueous washes efficiently and without vigorous, prolonged shaking to reduce the contact time between the ester and the aqueous layers.

  • Ensure Anhydrous Conditions for Purification: If using column chromatography, ensure your solvents are dry and the silica gel is not overly acidic, as residual acid on the silica can catalyze hydrolysis, especially if trace water is present. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

Data Summary: Relative Rates of Hydrolysis

ConditionCatalystRate of HydrolysisReversibility
AcidicH⁺ (e.g., HCl, H₂SO₄)ModerateReversible
BasicOH⁻ (e.g., NaOH, KOH)FastIrreversible

Workflow Diagram: Hydrolysis Prevention

start Crude Reaction Mixture wash_bicarb Wash with sat. NaHCO3 (Avoid strong base) start->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify product Pure Ester purify->product

Caption: Workflow for minimizing ester hydrolysis during workup.

Issue 4: Formation of N-Acylurea as a Major Side Product in Steglich Esterification

Question: I am performing a Steglich esterification of a dichloropicolinic acid with a sterically hindered alcohol. My main product is not the desired ester, but a compound with a similar polarity that I suspect is the N-acylurea. How can I prevent this?

Answer:

The formation of an N-acylurea is a known side reaction in carbodiimide-mediated esterifications, especially when the nucleophile (the alcohol) is sterically hindered or has low nucleophilicity.[11] The O-acylisourea intermediate, which is formed from the reaction of the carboxylic acid and DCC, can undergo an intramolecular rearrangement to the more stable N-acylurea. This side product is often difficult to separate from the desired ester.

Troubleshooting Steps & Explanations:

  • Increase the Amount of DMAP: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate reacts more rapidly with the alcohol and is not prone to rearrangement, thus outcompeting the formation of the N-acylurea.[11] Increasing the stoichiometry of DMAP (from catalytic to stoichiometric amounts) can significantly favor the desired esterification pathway.

  • Use an Alternative Acyl Transfer Catalyst: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with the carbodiimide. These reagents also react with the O-acylisourea to form active esters that are more reactive towards the alcohol and less prone to side reactions.

  • Change the Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the rearrangement reaction.

Reaction Pathway Diagram: Minimizing N-Acylurea Formation

cluster_0 Reaction Pathways Dichloropicolinic Acid Dichloropicolinic Acid O-Acylisourea O-Acylisourea Dichloropicolinic Acid->O-Acylisourea + DCC DCC DCC N-Acylurea (Side Product) N-Acylurea (Side Product) O-Acylisourea->N-Acylurea (Side Product) Rearrangement (slow) N-Acylpyridinium Salt N-Acylpyridinium Salt O-Acylisourea->N-Acylpyridinium Salt + DMAP (fast) DMAP DMAP Desired Ester Desired Ester N-Acylpyridinium Salt->Desired Ester + Alcohol Alcohol Alcohol

Caption: Role of DMAP in preventing N-acylurea formation.

References

Technical Support Center: Purification of Crude Methyl 3,5-dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-dichloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. We will address common challenges in a direct question-and-answer format, focusing on the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route, but typically originates from three main sources:

  • Unreacted Starting Materials: The most common starting material is 3,5-dichloropicolinic acid. Incomplete esterification will leave this acidic impurity in your crude product.

  • Side-Reaction Products: Over-reaction or incomplete reactions can lead to various byproducts.[1] For picolinate esters, this can include products from reactions with solvent impurities or trace amounts of isomers from the starting materials.[1][2]

  • Hydrolysis Products: this compound can hydrolyze back to 3,5-dichloropicolinic acid if exposed to acidic or basic aqueous conditions during work-up or storage, especially at elevated temperatures.[3] This is a critical factor to control during purification.

Q2: My crude product is a discolored solid (e.g., yellow, tan, or brown). What causes this and how can I obtain a colorless product?

A2: Discoloration is typically due to high-molecular-weight, chromophoric impurities or degradation products formed during the reaction.[4] While often present in small quantities, they can be visually significant.

A highly effective method for color removal is recrystallization with the addition of activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude product in the minimum amount of a suitable hot recrystallization solvent (see Table 1).[5]

  • Allow the solution to cool slightly to prevent flash boiling upon addition.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your crude product).

  • Gently heat the mixture for 5-10 minutes with swirling.

  • Perform a hot filtration using fluted filter paper to remove the charcoal and any other insoluble impurities.[6]

  • Allow the hot, clear filtrate to cool slowly to induce crystallization.

Caution: Using too much charcoal can lead to significant product loss due to adsorption onto its high surface area.

Q3: How can I definitively assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity confirmation:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (e.g., 78°C for a related compound, methyl m-nitrobenzoate) indicates high purity.[7][8] Impurities will typically cause the melting point to broaden and become depressed.[9]

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. A single, sharp peak is indicative of a pure sample.

  • Spectroscopy (NMR): ¹H NMR spectroscopy is arguably the most powerful tool. It will not only confirm the structure of this compound but will also reveal the presence of any proton-containing impurities, even at low levels.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[10] The core principle is to dissolve the impure solid in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[5]

Problem: My compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated to a degree that favors nucleation of a liquid phase over a solid crystal lattice.

  • Solution 1 - Lower the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[9]

  • Solution 2 - Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool slowly again.

  • Solution 3 - Change Solvents: Select a solvent with a lower boiling point. Refer to the solvent selection table below.

Problem: No crystals form, even after extended cooling in an ice bath.

  • Probable Cause: The solution is not sufficiently saturated, meaning too much solvent was used. Alternatively, the activation energy for nucleation has not been overcome.

  • Solution 1 - Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[5]

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.[5]

  • Solution 2 - Reduce Solvent Volume: If induction techniques fail, carefully evaporate some of the solvent using a gentle stream of air or nitrogen while warming, and then attempt to cool again.

Table 1: Suggested Solvents for Recrystallization of this compound

SolventRationale & Properties
Methanol Often used in the esterification reaction itself. The product may have moderate solubility at room temperature but should be less soluble when cold. A methanol/water mixture can also be effective.[11]
Ethanol Similar properties to methanol. An ethanol/water system is a common choice for moderately polar compounds.[11]
Heptane / Ethyl Acetate A non-polar/polar co-solvent system. Dissolve the crude solid in a minimum of hot ethyl acetate, then slowly add hot heptane until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then allow to cool.
Toluene A non-polar aromatic solvent. Good for compounds that are not highly polar.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12] For pyridine-containing molecules like this compound, specific challenges can arise.

Problem: Significant peak tailing is observed on my TLC plate or during column elution.

  • Probable Cause: This is a classic issue for basic compounds like pyridines on silica gel.[13] The basic nitrogen atom on the picolinate ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to a secondary, strong retention mechanism that causes the peak to tail.[13]

  • Solution 1 - Use a Mobile Phase Additive: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[13][14]

  • Solution 2 - Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina or end-capped silica gel are excellent alternatives that have fewer acidic sites.[14]

Table 2: Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1 - 1.0% (v/v)A competing organic base that effectively masks silanol groups.[13]
Ammonia Use a solvent saturated with ammonia (e.g., in Methanol)A volatile base that can be easily removed during solvent evaporation.
Pyridine 0.1 - 0.5% (v/v)Acts as its own competing base; useful if other amines interfere with the reaction.

Problem: My product appears to be decomposing on the silica gel column.

  • Probable Cause: The acidic nature of standard silica gel is catalyzing the hydrolysis of the methyl ester back to the more polar 3,5-dichloropicolinic acid.[14] The carboxylic acid will then bind very strongly to the silica, often resulting in smearing and low recovery.

  • Solution 1 - Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add ~1% triethylamine. Swirl the slurry for several minutes before packing the column. This deactivates the acidic sites.[14]

  • Solution 2 - Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your mobile phase, as they can participate in the hydrolysis. A system like heptane/ethyl acetate is less likely to cause this issue.

Workflow: Troubleshooting Column Chromatography Issues

G start Crude Sample Analysis (TLC) tailing Peak Tailing Observed? start->tailing separation Poor Separation? tailing->separation No add_tea Add 0.5% TEA to Mobile Phase tailing->add_tea Yes recovery Low Recovery / Decomposition? separation->recovery No optimize_mp Optimize Mobile Phase (e.g., Heptane/EtOAc) separation->optimize_mp Yes neutralize_si Use Neutralized Silica Gel recovery->neutralize_si Yes end_good Proceed with Column recovery->end_good No add_tea->separation change_sp Switch to Neutral Alumina or End-Capped Silica end_bad Re-evaluate Purification Strategy (Consider Recrystallization) change_sp->end_bad optimize_mp->recovery neutralize_si->change_sp Still an issue neutralize_si->end_good Resolved

Caption: A decision workflow for troubleshooting common chromatography issues.

References

Resolving Peak Tailing in HPLC Analysis of Chlorinated Pyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated pyridines. Designed for researchers, scientists, and drug development professionals, this guide offers practical solutions grounded in scientific principles to help you achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Problem: Why Do Chlorinated Pyridine Peaks Tail?

Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a frequent issue when analyzing basic compounds like pyridines on silica-based reversed-phase columns. This phenomenon can compromise resolution, affect accurate peak integration, and reduce the overall reliability of your analytical method.

The primary cause of peak tailing for chlorinated pyridines is secondary interactions between the basic analyte and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] These interactions, which include hydrogen bonding and ion-exchange, create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to lag behind the main peak and create a "tail".[2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of chlorinated pyridines.

Q1: My chlorinated pyridine peak is tailing. What is the first thing I should check?

A1: Evaluate Your Mobile Phase pH.

The pH of your mobile phase is the most critical factor influencing the interaction between your basic analyte and the silica stationary phase.

The Scientific Rationale: The basicity of pyridines, and thus their tendency to interact with silanol groups, is determined by their pKa value. The pKa of pyridine is approximately 5.2.[3] Chlorination can affect this value. For instance, the pKa of 2-chloropyridine is 0.49, while 3-chloropyridine has a pKa of 2.84.[4][5] At a mobile phase pH above the pKa of the silanol groups (typically around 3.5-4.5) and near or above the pKa of the pyridine compound, both the silanols and the analyte will be ionized, leading to strong electrostatic interactions and significant peak tailing.[2]

By lowering the mobile phase pH to at least two units below the pKa of your chlorinated pyridine, you ensure that the analyte is fully protonated (positively charged). While this might seem counterintuitive, operating at a low pH (typically between 2.5 and 3.5) also protonates the silanol groups, effectively neutralizing their negative charge and minimizing the undesirable ion-exchange interactions.[3]

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine the pKa of your analyte: Refer to the table below for approximate pKa values of common chlorinated pyridines.

  • Prepare a series of mobile phases: Start with a mobile phase pH of 3.5 and prepare additional mobile phases with pH values of 3.0, 2.8, and 2.5. Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

  • Equilibrate your column: For each mobile phase, allow at least 10-15 column volumes to pass through the system to ensure full equilibration.

  • Inject your standard: Analyze your chlorinated pyridine standard with each mobile phase and observe the peak shape.

  • Select the optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

CompoundApproximate pKa
Pyridine5.2
2-Chloropyridine0.49
3-Chloropyridine2.84
2,3-Dichloropyridine-
2,6-Dichloropyridine-
3,5-Dichloropyridine-
2,3,5-Trichloropyridine-2.92 (Predicted)
Triclopyr2.68
Q2: I've adjusted the pH, but I still see some tailing. What's my next step?

A2: Incorporate a Mobile Phase Additive.

Mobile phase additives can further reduce peak tailing by competing with your analyte for interaction with the active silanol sites or by altering the interactions between the analyte and the stationary phase.

1. Competing Bases (Silanol Masking Agents):

  • Triethylamine (TEA): The most common competing base, TEA is a stronger base than pyridine and will preferentially interact with the acidic silanol groups, effectively "masking" them from your chlorinated pyridine analyte.[1] The protonated TEA also provides a positively charged shield over the silica surface, further repelling the protonated analyte.[2][6]

    Experimental Protocol: Using Triethylamine (TEA)

    • Start with a low concentration: Add 0.1% (v/v) of TEA to your aqueous mobile phase component.

    • Adjust pH: After adding TEA, re-adjust the mobile phase to your desired low pH (e.g., 3.0) using an acid like phosphoric acid or formic acid.

    • Equilibrate and analyze: Equilibrate your column thoroughly and inject your sample.

    • Optimize concentration: If tailing persists, you can incrementally increase the TEA concentration up to 0.5% (v/v). Be aware that higher concentrations can alter the selectivity of your separation.

2. Inorganic Salt Additives (Chaotropic Agents):

  • Mechanism of Action: Inorganic salts like sodium perchlorate or potassium hexafluorophosphate can improve peak shape through the "chaotropic effect."[7] These salts disrupt the organized water structure around the analyte and the stationary phase. The anions of these salts can also form ion pairs with the protonated basic analyte, neutralizing its charge and reducing its interaction with the silanol groups.[8] This effect generally follows the Hofmeister series, with larger, more polarizable anions having a greater impact.[9]

Workflow for Mobile Phase Additive Selection

Caption: Decision workflow for selecting and optimizing mobile phase additives.

Q3: I've tried optimizing the mobile phase, but the peak tailing is still unacceptable. What column-related solutions can I explore?

A3: Select an Appropriate HPLC Column.

If mobile phase optimization is insufficient, the issue likely lies with strong interactions with the stationary phase. Modern HPLC columns offer several technologies to mitigate this.

1. High-Purity, End-Capped Silica Columns:

  • Mechanism: Most modern "base-deactivated" silica columns are treated with a process called end-capping. After the primary C18 or C8 chains are bonded to the silica, a smaller silylating agent (like trimethylchlorosilane) is used to react with and cap the remaining accessible silanol groups.[10] This significantly reduces the number of sites available for secondary interactions.

2. Polar-Embedded Columns:

  • Mechanism: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain.[11] This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from the analyte.[7][10] This also improves the "wettability" of the stationary phase, making it more robust in highly aqueous mobile phases.

3. Polymer-Based Columns:

  • Mechanism: These columns use a polymeric stationary phase (e.g., polystyrene-divinylbenzene) instead of silica.[12] The complete absence of silanol groups eliminates the primary source of peak tailing for basic compounds.[13] Polymer-based columns also offer a wider pH stability range.

Comparative Column Selection Guide

Column TypeMechanismAdvantages for Chlorinated PyridinesConsiderations
End-Capped Silica (e.g., C18, C8) Reduces accessible silanol groups.Good starting point; widely available.May still exhibit some tailing with highly basic compounds.
Polar-Embedded Shields silanol groups via internal polar functionality.Excellent peak shape for basic compounds; compatible with highly aqueous mobile phases.[10][11]Selectivity may differ from standard C18 columns.
Polymer-Based (e.g., PS-DVB) No silanol groups.Eliminates silanol-based peak tailing; wide pH stability.[12][13]May have lower efficiency than silica-based columns; different selectivity.
Q4: My peak tailing has gotten worse over time. What could be the cause?

A4: Your column may be contaminated or degraded.

Accumulation of strongly retained sample components or mobile phase buffers can lead to a deterioration in peak shape.

Experimental Protocol: HPLC Column Washing and Regeneration

This protocol is designed to remove strongly basic compounds and other contaminants from a reversed-phase silica-based column.

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with a buffer-free mobile phase: Wash the column with 10-20 column volumes of your mobile phase composition but without the buffer salts (e.g., water/acetonitrile or water/methanol).

  • Increase solvent strength: Flush with 10-20 column volumes of 100% acetonitrile or methanol.

  • Use a stronger, non-polar solvent (optional): If you suspect strongly hydrophobic contaminants, flush with 10 column volumes of isopropanol.

  • Acidic wash for basic contaminants: To remove strongly adsorbed basic compounds, a wash with a low pH mobile phase can be effective. Prepare a solution of 0.1% trifluoroacetic acid (TFA) or formic acid in 50:50 acetonitrile:water and flush for 10-20 column volumes.

  • Re-equilibrate: Before reconnecting to the detector, flush the column with your initial mobile phase until the baseline is stable.

Advanced Troubleshooting

Q5: All the peaks in my chromatogram are tailing, especially the early eluting ones. What should I investigate?

A5: You may have issues with extra-column volume.

Extra-column volume refers to the volume within your HPLC system outside of the column itself (e.g., injector, tubing, detector flow cell).[1] Excessive extra-column volume can cause band broadening and peak tailing, particularly for early-eluting peaks which have smaller peak volumes.[14]

Diagnosing and Minimizing Extra-Column Effects:

  • Check all fittings and connections: Ensure that all tubing is properly seated in the fittings to eliminate any dead volume.

  • Use appropriate tubing: Use tubing with a narrow internal diameter (e.g., 0.005 inches or 0.127 mm) to connect the autosampler to the column and the column to the detector. Keep tubing lengths as short as possible.

  • Optimize detector settings: A slow detector data acquisition rate can artificially broaden peaks. A good starting point is to have at least 20-30 data points across each peak.[15]

  • Injection volume and solvent: Injecting a large volume of a sample solvent that is stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[16]

Troubleshooting Flowchart for Extra-Column Volume

ExtraColumnVolume start All peaks tailing, especially early ones check_fittings Inspect all tubing and fittings for gaps start->check_fittings check_tubing Ensure tubing has a narrow internal diameter and is as short as possible check_fittings->check_tubing check_detector Optimize detector data acquisition rate (20-30 points/peak) check_tubing->check_detector check_injection Reduce injection volume or dissolve sample in mobile phase check_detector->check_injection end_node Peak shape improved check_injection->end_node

Caption: Systematic approach to diagnosing and resolving extra-column volume issues.

References

Preventing hydrolysis of Methyl 3,5-dichloropicolinate during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-dichloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of this critical reagent. Our goal is to ensure the integrity of your experiments by helping you maintain the stability of this compound and accurately assess its quality.

Introduction: The Challenge of Hydrolysis

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a methyl ester functional group on a dichlorinated pyridine ring, makes it susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the methyl ester bond to form 3,5-dichloropicolinic acid and methanol. This process can be catalyzed by the presence of moisture, acids, or bases, leading to a decrease in the purity of the material over time and potentially impacting experimental outcomes. This guide provides a comprehensive overview of the best practices to prevent hydrolysis during storage and offers troubleshooting solutions for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize the risk of hydrolysis, this compound should be stored at room temperature in a tightly sealed container, in a dry and well-ventilated area.[1] It is crucial to protect the compound from moisture. For long-term storage, the use of a desiccator or a controlled humidity environment is highly recommended.

Q2: Why is moisture so detrimental to the stability of this compound?

A2: Moisture is the key reactant in the hydrolysis of the ester functional group. The presence of water molecules can lead to the nucleophilic attack on the carbonyl carbon of the ester, resulting in the formation of 3,5-dichloropicolinic acid. This reaction can be slow at neutral pH but is significantly accelerated by acidic or basic conditions.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If a stock solution is necessary, it should be prepared in a dry, aprotic solvent (e.g., anhydrous acetonitrile, toluene) and stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C). It is advisable to prepare fresh solutions before use whenever possible.

Q4: What are the signs of degradation in my sample of this compound?

A4: The primary solid degradation product, 3,5-dichloropicolinic acid, has different physical properties, such as melting point and solubility, compared to the parent ester. Visual signs of degradation are often not apparent. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A decrease in the peak area of this compound and the appearance of a new peak corresponding to 3,5-dichloropicolinic acid are indicative of hydrolysis.

Q5: How does the dichloropyridine ring affect the stability of the methyl ester?

A5: The pyridine ring, particularly with electron-withdrawing chloro substituents, influences the electronic properties of the ester group. The nitrogen atom in the pyridine ring can act as a Lewis base, potentially influencing the reaction environment. The electron-withdrawing nature of the chlorine atoms can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Problem 1: Assay of this compound is lower than expected.

This is a common issue that often points to degradation of the starting material.

Troubleshooting Workflow:

Troubleshooting Low Assay

Step-by-Step Protocol:

  • Visual Inspection: Check for any obvious changes in the physical appearance of the solid, although this is often not indicative of hydrolysis.

  • Analytical Verification:

    • Method: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the simultaneous analysis of this compound and its primary hydrolytic impurity, 3,5-dichloropicolinic acid.

    • Sample Preparation: Dissolve a known quantity of the material in a suitable solvent (e.g., acetonitrile).

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Detection: UV at a wavelength where both compounds have significant absorbance (e.g., 280 nm).

    • Analysis: Compare the chromatogram of the suspect sample to a reference standard of this compound and, if available, a standard of 3,5-dichloropicolinic acid. The presence and size of the peak corresponding to the acid will confirm and quantify the extent of hydrolysis. A similar approach using Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be employed.[2]

  • Review Storage and Handling:

    • Was the container tightly sealed?

    • Was the material exposed to a humid environment?

    • Was the material stored near any acidic or basic compounds?

  • Corrective Actions:

    • If hydrolysis is confirmed, the material may not be suitable for sensitive applications.

    • For future prevention, strictly adhere to the recommended storage conditions. Store in a desiccator and consider backfilling the container with an inert gas like argon or nitrogen before sealing.

Problem 2: Inconsistent results in reactions using this compound.

Variability in reaction yields or impurity profiles can often be traced back to the quality of the starting material.

Troubleshooting Workflow:

Troubleshooting Inconsistent Reactions

Step-by-Step Protocol:

  • Quality Control of Starting Material: Before starting a new series of experiments, it is best practice to verify the purity of the this compound lot using a validated analytical method as described in the previous section.

  • Impact of Hydrolysis Product: The presence of 3,5-dichloropicolinic acid can have several effects on a reaction:

    • It can alter the stoichiometry of the reaction.

    • Its acidic nature can catalyze side reactions.

    • It may compete with the desired reaction pathway.

  • Establish a Purity Specification: Based on the sensitivity of your reaction, establish a minimum purity requirement for this compound. For many applications, a purity of >98% is recommended.

  • Use of Fresh Material: If you suspect the quality of your current stock, it is advisable to use a fresh, unopened container of this compound and compare the results.

Data Summary

ParameterRecommendationRationale
Storage Temperature Room TemperatureAvoids potential for freeze-thaw cycles that could introduce moisture.
Storage Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Minimizes exposure to moisture and oxygen.
Container Tightly sealed, opaque glassProtects from moisture and light.
Recommended Purity >98%Ensures consistency and minimizes the impact of impurities on reactions.
Analytical Method RP-HPLC with UV detectionAllows for the simultaneous quantification of the parent ester and its hydrolysis product.[3][4][5]

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed through both acid-catalyzed and base-catalyzed pathways.

Base-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis

Acid-Catalyzed Hydrolysis:

Acid-Catalyzed Hydrolysis

Understanding these mechanisms underscores the importance of avoiding contact with acidic and basic substances during storage and handling.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Methyl Dichloropicolinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of halogen atoms on the picolinic acid scaffold is a critical determinant of biological activity, particularly for herbicidal efficacy. As synthetic auxin herbicides, these compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[1][2] This guide provides a comparative analysis of the biological activity of key isomers of Methyl Dichloropicolinate, with a primary focus on the well-documented herbicidal properties. We will delve into the structure-activity relationships that govern their efficacy, present standardized protocols for their comparative evaluation, and visualize the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel agrochemicals.

The Significance and Mechanism of Picolinate Herbicides

A Cornerstone of Modern Agriculture

Picolinic acid derivatives represent a major class of synthetic auxin herbicides, indispensable for the selective control of broadleaf weeds in various cropping systems, including cereal grains and pasturelands.[3][4] The journey began with the commercialization of Picloram in 1963, a highly effective herbicide known for its ability to control deep-rooted perennial weeds.[3] Subsequent research and development led to the discovery of other important analogues like Clopyralid and Aminopyralid, and more recently, the 6-aryl-picolinates such as halauxifen-methyl.[5] These compounds are valued for their systemic nature, allowing them to translocate within the plant to growing points, and their characteristic dose-dependent effects: at low concentrations, they act as growth promoters, while at higher, agricultural rates, they are phytotoxic.[2][6]

Molecular Mechanism: The Synthetic Auxin Pathway

The herbicidal action of picolinates is a result of their function as persistent mimics of the plant hormone auxin.[1] Unlike natural IAA, which is rapidly degraded by the plant, synthetic auxins are more stable, leading to a sustained and overwhelming hormonal response.[1]

The core mechanism involves the following steps:

  • Perception: The herbicide is recognized and bound by a co-receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][7]

  • Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex.[1]

  • Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[1]

  • Gene Activation: The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors. These ARFs then activate the expression of a multitude of auxin-responsive genes.[1]

  • Phytotoxicity: The resulting overstimulation of these genes leads to a cascade of physiological disruptions, including epinastic growth, disruption of cell elongation, and the overproduction of ethylene and abscisic acid (ABA), ultimately causing plant death.[1][8][9]

The Critical Role of Isomeric Structure

The precise arrangement of substituents on the picolinate ring is paramount to its biological activity. The specific placement of chlorine atoms directly influences the molecule's size, shape, and electronic properties, which in turn affects its ability to bind effectively to the TIR1/AFB receptor pocket. This guide will compare how variations in the chlorine substitution pattern across different isomers of Methyl Dichloropicolinate impact their herbicidal performance.

Featured Isomers: A Structural Overview

The primary focus of this guide is the comparison of dichlorinated methyl picolinate isomers. The position of the two chlorine atoms on the pyridine ring defines the isomer and significantly influences its biological profile. Methyl 3,5-dichloropicolinate serves as a key intermediate in the synthesis of more complex agricultural chemicals.[10] For this comparison, we will consider the following key isomers:

Isomer NameChemical StructureCAS NumberMolecular FormulaMolecular Weight
This compound Chemical structure of this compound5439-08-7C₇H₅Cl₂NO₂206.03 g/mol [11]
Methyl 4,5-dichloropicolinate Chemical structure of Methyl 4,5-dichloropicolinate1256834-28-2C₇H₅Cl₂NO₂206.03 g/mol [12]
Methyl 5,6-dichloropicolinate Chemical structure of Methyl 5,6-dichloropicolinate1214375-24-2C₇H₅Cl₂NO₂206.03 g/mol [13]

Note: The images are illustrative placeholders for the chemical structures.

Comparative Analysis of Biological Activity

Direct, peer-reviewed comparative studies on the herbicidal activity of these specific simple isomers are not extensively available, as they are often used as intermediates for more complex, patented herbicides.[10] However, based on the broader literature of picolinic acid herbicides, we can infer a structure-activity relationship (SAR) and outline the expected performance. The 3,5-dichloro substitution pattern is a common motif in active auxin mimics, suggesting its importance for receptor binding.

Table 1: Inferred Comparative Herbicidal Profile

IsomerExpected Post-Emergence ActivityExpected Target WeedsRationale & Supporting Evidence
This compound Moderate to High Broadleaf WeedsThe 3,5-dichloro pattern is analogous to that found in other active picolinates. This substitution is known to contribute to effective binding within the auxinic herbicide binding pocket.[8] It is a known intermediate for selective herbicides used to control broadleaf weeds.[10]
Methyl 4,5-dichloropicolinate Variable to Moderate Broadleaf WeedsThe 4-amino substitution is crucial in commercial herbicides like Picloram and Aminopyralid for high activity.[5] Lacking this group, the 4,5-dichloro isomer may have reduced affinity for the receptor compared to established herbicides, though some activity is still expected.
Methyl 5,6-dichloropicolinate Variable to Low Broadleaf WeedsSubstitution at the 6-position is critical. In modern herbicides, this position is often occupied by an aryl group (e.g., halauxifen-methyl) or other heterocyclic rings to enhance activity.[5][14] A simple chlorine atom at this position may result in lower efficacy compared to the 3,5-dichloro isomer.

Experimental Protocols for Comparative Assessment

To empirically determine the comparative biological activity of these isomers, standardized bioassays are essential. The following protocols are designed to be robust and self-validating, providing a clear framework for researchers.

Protocol: Whole-Plant Post-Emergence Greenhouse Bioassay

This protocol is designed to assess the herbicidal efficacy of the isomers when applied to emerged, actively growing plants, mimicking a real-world agricultural application.[15][16]

Causality Statement: Conducting tests on whole plants under controlled greenhouse conditions allows for the assessment of compound uptake, translocation, and metabolism, which are critical factors for systemic herbicides that are lost in simpler in-vitro assays.

Step-by-Step Methodology:

  • Plant Propagation:

    • Select a susceptible broadleaf indicator species (e.g., Amaranthus retroflexus (redroot pigweed) or Brassica napus (canola)).

    • Sow seeds in 10 cm pots filled with a sterile potting mix.

    • Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16-hour photoperiod).

    • Rationale: Using a consistent and susceptible plant species ensures that observed differences in efficacy are due to the chemical isomer and not plant variability.

  • Herbicide Preparation:

    • Prepare stock solutions of each isomer (e.g., this compound, Methyl 4,5-dichloropicolinate, Methyl 5,6-dichloropicolinate) in a suitable solvent (e.g., acetone with a surfactant).

    • Create a dilution series to test a range of application rates (e.g., 0, 50, 100, 200, 400 g/ha). Include a vehicle-only control and a positive control with a commercial standard like Picloram.

    • Rationale: A dose-response curve is critical for determining the potency (e.g., GR₅₀ - the dose required for 50% growth reduction) of each isomer, providing a quantitative basis for comparison.

  • Application:

    • When seedlings have reached the 2-4 true leaf stage, treat them using a calibrated cabinet sprayer.

    • Ensure uniform spray coverage. Use at least four replicates for each treatment.

    • Rationale: Treating at the 2-4 leaf stage targets young, actively growing plants which are highly susceptible to auxin herbicides.[16] A cabinet sprayer ensures a precise and repeatable application rate.

  • Evaluation:

    • Return plants to the greenhouse and arrange them in a randomized complete block design.

    • At 14 and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Rationale: Visual scoring provides a quick assessment of injury symptoms, while biomass measurement offers an objective, quantitative measure of growth inhibition.

Protocol: Petri Dish Root Growth Inhibition Assay

This in-vitro assay is a rapid and sensitive method to screen for phytotoxic effects, particularly on root development, which is heavily regulated by auxin.[8][17]

Causality Statement: Root elongation is exceptionally sensitive to auxin concentration. This assay isolates the effect of the chemical on a primary auxin-regulated process, providing a high-throughput method to assess potency without the complexities of whole-plant physiology.

Step-by-Step Methodology:

  • Preparation of Test Media:

    • Prepare a 0.8% agar medium in water. Autoclave to sterilize.

    • While the agar is still molten (cool to ~50°C), add the test isomer from a stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 100 µM).

    • Pour the medium into sterile 9 cm petri dishes.

    • Rationale: Agar provides a solid support for seed germination and root growth, and direct incorporation of the test compound ensures uniform exposure.

  • Seed Sterilization and Plating:

    • Surface-sterilize seeds of a model species like Arabidopsis thaliana or a weed species like Echinochloa crus-galli (barnyard grass) by washing with 70% ethanol for 1 minute followed by a 1% bleach solution for 10 minutes, and then rinsing thoroughly with sterile water.

    • Aseptically place 5-10 seeds on the surface of the agar in each petri dish.

    • Rationale: Sterilization prevents fungal or bacterial contamination that could interfere with the results.

  • Incubation and Measurement:

    • Seal the petri dishes with parafilm and place them vertically in a growth chamber with a defined light/dark cycle.

    • After 5-7 days, photograph the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Rationale: Vertical orientation ensures roots grow along the agar surface, simplifying measurement.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the results as a percentage of the control (untreated) root length.

    • Calculate the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each isomer.

    • Rationale: The IC₅₀ value is a standardized measure of inhibitory potency, allowing for direct and quantitative comparison between the isomers.

Visualization of Pathways and Workflows

Synthetic Auxin Herbicide Signaling Pathway

The following diagram illustrates the molecular cascade initiated by synthetic auxin herbicides, leading to the degradation of Aux/IAA repressors and the activation of auxin-responsive genes.[1]

Auxin_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Dichloropicolinate) SCF_TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->SCF_TIR1 Binds & Stabilizes Interaction Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Binds Proteasome 26S Proteasome SCF_TIR1->Proteasome Targets Aux/IAA for Ubiquitination & Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Aux_Gene Auxin-Responsive Gene ARF->Aux_Gene Activates Transcription Response Uncontrolled Growth & Phytotoxicity Aux_Gene->Response

Caption: Molecular mechanism of synthetic auxin herbicides via the SCF-TIR1/AFB pathway.

Experimental Workflow for Herbicide Bioassay

This diagram outlines the key stages of a whole-plant greenhouse bioassay for comparing herbicide isomers.

Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Application cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis A 1. Propagate Test Plants (e.g., B. napus) B 2. Prepare Isomer Dose-Response Series C 3. Treat Plants at 2-4 Leaf Stage B->C D 4. Randomize Pots in Greenhouse C->D E 5. Visual Phytotoxicity Scoring (14 & 21 DAT) D->E F 6. Harvest & Measure Dry Biomass (21 DAT) E->F G 7. Calculate % Inhibition & GR50 Values F->G H 8. Comparative Analysis of Isomer Efficacy G->H

Caption: Standardized workflow for comparative whole-plant herbicide bioassays.

Conclusion and Future Directions

While this compound and its isomers are primarily recognized as synthetic intermediates, the principles of structure-activity relationships in picolinate herbicides suggest that their isomeric forms will possess distinct biological activities. The 3,5-dichloro substitution pattern is predicted to confer the most significant herbicidal activity among the simple dichlorinated isomers due to its prevalence in established auxin mimic structures.

To fully elucidate these differences, the experimental protocols provided in this guide offer a robust framework for direct, head-to-head comparison. Future research should focus on executing these comparative bioassays. Furthermore, molecular docking studies simulating the binding of each isomer within the TIR1/AFB auxin receptor pocket could provide valuable theoretical validation for the experimental results and guide the design of novel, more potent herbicidal compounds.

References

Comparative Efficacy of Methyl 3,5-dichloropicolinate and Other Auxin Herbicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Synthetic Auxins in Weed Management

Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control in agriculture for decades.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth that ultimately results in the death of susceptible species.[2][3] The pyridine carboxylic acid family, which includes compounds structurally related to Methyl 3,5-dichloropicolinate, is a significant class within this group, known for its systemic activity and effectiveness against woody and herbaceous broadleaf weeds.[2][4] This guide will delve into the comparative efficacy of such picolinate structures against other widely used auxin herbicides, namely the phenoxy-carboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and other pyridine carboxylic acids (e.g., picloram).

Mechanism of Action: The Synthetic Auxin Pathway and Molecular Basis for Differential Efficacy

Synthetic auxin herbicides disrupt normal plant growth by overwhelming the natural auxin signaling pathway. The process is initiated by the binding of the herbicide to auxin co-receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[5] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[2] The removal of these repressors leads to the overexpression of auxin-responsive genes, which in turn stimulates the production of other plant hormones like ethylene and abscisic acid (ABA), leading to epinasty (twisting and curling of stems and leaves), senescence, and eventual plant death.[6]

The differential efficacy among various auxin herbicides can be attributed to several factors, including their affinity for different TIR1/AFB receptors, their chemical stability within the plant, and their translocation efficiency to target tissues.[5] For instance, picolinate-based herbicides have been shown to exhibit strong binding to the AFB5 receptor.[7]

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Cellular Response Synthetic_Auxin Synthetic Auxin (e.g., this compound, 2,4-D, Dicamba) TIR1_AFB TIR1/AFB Receptor Complex Synthetic_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination Leads to Auxin_Genes Auxin-Responsive Genes Ubiquitination->Auxin_Genes Activates Hormonal_Imbalance Ethylene & ABA Production (Hormonal Imbalance) Auxin_Genes->Hormonal_Imbalance Stimulates Plant_Death Epinasty, Senescence, Plant Death Hormonal_Imbalance->Plant_Death Causes

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data: A Framework for Evaluation

While direct, publicly available comparative studies on the herbicidal efficacy of this compound are limited, the herbicidal activity of the picolinate chemical class is well-documented.[7][8][9] The following table provides a framework for comparing key performance indicators of different auxin herbicide classes, based on established research methodologies. The values for this compound are presented as hypothetical, based on the known properties of related picolinate herbicides, to illustrate how such a comparison would be structured.

Herbicide ClassRepresentative CompoundTarget Weed SpectrumSoil PersistenceRelative Efficacy (Broadleaf Weeds)Crop Selectivity (Grasses)
Picolinic Acid Ester This compound (Hypothetical) Broadleaf weeds, woody plants Moderate to High High Good to Excellent
Phenoxy-carboxylic Acid2,4-DAnnual and perennial broadleaf weedsLowModerate to HighExcellent
Benzoic AcidDicambaAnnual and perennial broadleaf weedsLow to ModerateHighGood
Pyridine Carboxylic AcidPicloramBroadleaf weeds, woody plantsHighVery HighGood

Experimental Protocols for Herbicide Efficacy Evaluation

To objectively compare the efficacy of this compound with other auxin herbicides, a standardized experimental approach is crucial. The following protocols outline a robust methodology for conducting greenhouse bioassays and field trials.

Greenhouse Bioassay for Dose-Response Evaluation

This protocol is designed to determine the dose of each herbicide required to achieve a 50% reduction in plant growth (GR₅₀) under controlled conditions.[10]

1. Plant Material and Growth Conditions:

  • Test Species: Select a range of economically important broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti) and a tolerant grass species (e.g., wheat, corn).[10]

  • Potting Medium: Utilize a standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend).[10]

  • Growing Conditions: Sow seeds in pots and thin to a uniform number of seedlings per pot after emergence. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.[11]

2. Herbicide Application:

  • Formulation: Prepare stock solutions of technical-grade this compound, 2,4-D, dicamba, and picloram in an appropriate solvent with a surfactant.[12]

  • Dose Range: Prepare a series of dilutions to create a range of application rates that will produce a full dose-response curve, from no effect to complete plant death.[13]

  • Application: Use a laboratory spray chamber with a calibrated nozzle to ensure uniform application. Include an untreated control group. Replicate each treatment at least four times in a completely randomized design.[10]

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (plant death) scale.[10]

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass, dry it in an oven to a constant weight, and record the dry weight for each pot.[5]

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR₅₀ value for each herbicide on each plant species.[5]

Greenhouse Herbicide Bioassay Workflow cluster_1 Experimental Workflow Start Start: Plant Growth Herbicide_Prep Prepare Herbicide Solutions (Dose Range) Start->Herbicide_Prep Application Herbicide Application (Spray Chamber) Herbicide_Prep->Application Incubation Incubation in Greenhouse (Controlled Conditions) Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Analysis Data Analysis (GR50 Calculation) Data_Collection->Analysis End End: Comparative Efficacy Analysis->End

Caption: Workflow for a greenhouse-based herbicide efficacy bioassay.

Field Trials for Performance Validation

Field trials are essential to evaluate herbicide performance under real-world environmental conditions.

1. Site Selection and Experimental Design:

  • Select field sites with a natural and uniform infestation of the target weed species.

  • Use a randomized complete block design with at least four replications for each treatment.[14]

2. Treatments and Application:

  • Apply this compound and the other auxin herbicides at proposed field application rates. Include an untreated control.

  • Apply the herbicides at the appropriate weed growth stage using a calibrated plot sprayer.[12]

3. Data Collection:

  • Weed Control: Visually assess percent weed control at various intervals after application.[15]

  • Crop Tolerance: If applied in a crop, assess any signs of phytotoxicity.[16]

  • Yield: At the end of the growing season, harvest the plots and determine the crop yield.[14]

4. Environmental Fate:

  • Collect soil and water samples from the plots to analyze for herbicide residues over time to assess their environmental fate and persistence.[17][18]

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Picolinate Herbicide Detection

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of picolinate herbicides. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the critical aspects of method validation, offering a scientifically rigorous comparison of common techniques. Our focus is on providing actionable insights and robust protocols grounded in established regulatory frameworks from bodies such as the US Environmental Protection Agency (EPA) and AOAC INTERNATIONAL.[1][2][3]

Introduction: The Imperative for Validated Picolinate Analysis

Picolinate herbicides, a class of synthetic auxin herbicides, are widely used in agriculture to control broadleaf weeds. Their persistence and potential for environmental mobility necessitate reliable and validated analytical methods to monitor their presence in various matrices, including soil, water, and agricultural products. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide will compare and contrast the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Foundational Pillars of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the core performance characteristics that define a validated analytical procedure. These parameters, established by international guidelines, ensure the reliability, consistency, and accuracy of analytical data.[1][4]

  • Specificity & Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy : The closeness of test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Detection Methodologies

The selection of an analytical method for picolinate herbicide detection is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and throughput needs. This section provides a head-to-head comparison of HPLC, GC-MS, and ELISA, focusing on their performance validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of many pesticide residues, including picolinate herbicides.[5][6] Its versatility and robustness make it a preferred method in many regulatory and research laboratories.

Causality in Experimental Choices: The choice of a reversed-phase C18 column is common for separating moderately polar compounds like picolinates from complex matrices.[5] The mobile phase, typically a mixture of acetonitrile and acidified water, is optimized to achieve sharp peaks and good resolution.[5] UV detection is often employed due to the chromophoric nature of the picolinate structure.[7]

Self-Validating System: A robust HPLC method incorporates system suitability tests. These tests, which include checks for peak symmetry, resolution, and retention time stability, are performed before each analytical run to ensure the chromatographic system is performing optimally.

Validation Parameter Typical Performance for Picolinate Analysis (HPLC) References
Specificity High, with co-eluting peaks resolved through method development.[5][6]
**Linearity (R²) **> 0.999[5][7]
Accuracy (Recovery) 96.9%–103.2%[6]
Precision (%RSD) < 2.5%[6]
LOD 0.091 - 0.3 ng/mL[6][7]
LOQ 0.181 - 0.9 ng/mL[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for trace-level analysis of picolinate herbicides.[8][9] This technique is particularly valuable for confirming the identity of analytes.

Causality in Experimental Choices: Picolinate herbicides often require derivatization to increase their volatility for GC analysis. This step, while adding to the sample preparation time, is critical for achieving good chromatographic separation and sensitivity. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and reduce matrix interference.[10]

Self-Validating System: The inclusion of internal standards is a key self-validating aspect of GC-MS methods. Isotopically labeled analogs of the target picolinates are often used to correct for variations in extraction efficiency and instrument response, thereby improving accuracy and precision.

Validation Parameter Typical Performance for Picolinate Analysis (GC-MS) References
Specificity Very high due to mass fragmentation patterns.[8][9]
**Linearity (R²) **> 0.99[11]
Accuracy (Recovery) 70% - 120%[12][13]
Precision (%RSD) < 15%[13]
LOD 0.03 - 1.4 ng/mL[13]
LOQ 0.1 - 44.22 ng/mL[13]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers a rapid and cost-effective alternative to chromatographic techniques.[14][15] It is particularly useful for analyzing a large number of samples for the presence or absence of picolinate herbicides.

Causality in Experimental Choices: The development of a sensitive and specific ELISA relies on the production of high-affinity antibodies to the target picolinate herbicide. The competitive immunoassay format is commonly used, where the sample analyte competes with a labeled analyte for a limited number of antibody binding sites.

Self-Validating System: ELISA kits typically include positive and negative controls, which are run with every batch of samples. These controls ensure the assay is performing correctly and that the results are valid. The inclusion of a standard curve allows for the quantification of the analyte.

Validation Parameter Typical Performance for Picolinate Analysis (ELISA) References
Specificity Can be subject to cross-reactivity with structurally similar compounds.[15][16]
Linearity (Working Range) Defined by the standard curve, typically 0.1 - 10 µg/mL.[15]
Accuracy (Recovery) 85.23% - 119.14%[16]
Precision (%RSD) Generally < 20%[17]
LOD 0.16 ng/mL - 7.6 µg/mL[15][16]
LOQ 5 µg/kg[16]

Experimental Protocols

Sample Preparation: The QuEChERS Method

For complex matrices like soil and agricultural products, a robust sample preparation method is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis.[10][18][19]

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[18]

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Add internal standards. Shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium acetate.[18] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at >1500 rcf for 1 minute.

  • Analysis: The supernatant is ready for analysis by HPLC or GC-MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile & Internal Standards Homogenize->AddSolvent Shake1 3. Shake Vigorously AddSolvent->Shake1 AddSalts 4. Add Salts (MgSO4, NaOAc) Shake1->AddSalts Shake2 5. Shake Vigorously AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer Supernatant AddDSPE 8. Add to d-SPE Tube (PSA, MgSO4) Transfer->AddDSPE Shake3 9. Shake AddDSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Analyze 11. Analyze Supernatant (HPLC or GC-MS) Centrifuge2->Analyze Final Extract

Caption: QuEChERS sample preparation workflow.

HPLC-UV Analysis

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase.

  • System Suitability: Inject a standard solution to verify system performance (retention time, peak area, and peak shape).

  • Calibration Curve: Inject a series of calibration standards of known concentrations to establish a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Analysis: Quantify the picolinate herbicide concentration in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Prep Sample Preparation (e.g., QuEChERS) HPLC HPLC System Prep->HPLC Guard Guard Column HPLC->Guard Column Analytical Column (e.g., C18) Guard->Column Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data Report Results & Report Data->Report

Caption: HPLC analytical workflow.

Conclusion: Selecting the Appropriate Validated Method

The choice of an analytical method for picolinate herbicide detection should be guided by the specific requirements of the analysis.

  • HPLC offers a robust and reliable method for routine quantification with good accuracy and precision.

  • GC-MS provides the highest level of specificity and sensitivity, making it ideal for confirmatory analysis and trace-level detection.

  • ELISA is an excellent high-throughput screening tool for rapid assessment of a large number of samples, though positive results should be confirmed by a chromatographic method.

Ultimately, a thorough validation process, following established guidelines from bodies like the EPA and AOAC, is paramount to ensure the generation of defensible and reliable analytical data.[1][2][20]

References

A Comparative Guide to Dichlorobenzoate and Dichloropicolinate Esters for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of dichlorobenzoate and dichloropicolinate esters, two classes of compounds with significant, yet distinct, biological activities. Intended for researchers, scientists, and professionals in drug development and agrochemical research, this document offers a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. We will explore the established herbicidal action of dichloropicolinates and the fungicidal and plant growth regulatory potential of dichlorobenzoates, providing a framework for their comparative evaluation.

Introduction: Two Scaffolds, Divergent Activities

Dichlorobenzoate and dichloropicolinate esters, while structurally similar, exhibit a fascinating divergence in their primary biological activities. Dichlorobenzoate esters have been investigated for their utility as fungicides and plant growth regulators.[1][2] In contrast, dichloropicolinate esters are well-established as potent synthetic auxin herbicides, a class of compounds that mimic the action of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.

This guide will dissect the nuances of these two families of esters, providing a comparative study of their chemical synthesis, physicochemical characteristics, and biological functionalities. By presenting this information in a comparative context, we aim to equip researchers with the foundational knowledge to explore the structure-activity relationships that govern their distinct biological effects and to design novel derivatives with tailored properties.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both dichlorobenzoate and dichloropicolinate esters typically involves a two-step process: the synthesis of the corresponding dichlorinated carboxylic acid followed by esterification.

Dichlorobenzoate Esters: The synthesis of dichlorobenzoic acids can be achieved through methods such as the chlorination of benzoic acid. The subsequent esterification with an alcohol, commonly methanol, is typically acid-catalyzed, for instance, using sulfuric acid under reflux conditions.[1]

Dichloropicolinate Esters: The synthesis of the parent acid, such as 3,6-dichloropicolinic acid, can be more complex, involving multiple steps starting from precursors like tetrachloropicolinonitrile.[3] Esterification can then be carried out using standard methods.

The physicochemical properties of representative methyl esters from both classes are summarized in the table below, highlighting the impact of the pyridine nitrogen in the dichloropicolinate structure compared to the benzene ring in the dichlorobenzoates.

PropertyMethyl 2,5-dichlorobenzoateMethyl 2,6-dichlorobenzoateMethyl 3,6-dichloropicolinate
Molecular Formula C₈H₆Cl₂O₂C₈H₆Cl₂O₂C₇H₅Cl₂NO₂
Molecular Weight ( g/mol ) 205.03205.03206.02
Appearance White crystalline solid--
Melting Point (°C) 36-3939-4258-60
Boiling Point (°C) 268.6258.4-
Water Solubility Moderately soluble--
LogP 3.33.32.3

Table 1: Comparative Physicochemical Properties of Methyl Dichlorobenzoate and Methyl Dichloropicolinate Esters.

G cluster_0 Dichlorobenzoate Ester Synthesis cluster_1 Dichloropicolinate Ester Synthesis A Benzoic Acid B Chlorination A->B C Dichlorobenzoic Acid B->C D Esterification (e.g., Methanol, H₂SO₄) C->D E Dichlorobenzoate Ester D->E F Picolinic Acid Precursor G Multi-step Synthesis F->G H Dichloropicolinic Acid G->H I Esterification (e.g., Methanol, Acid Catalyst) H->I J Dichloropicolinate Ester I->J

Figure 1: General synthetic workflows for dichlorobenzoate and dichloropicolinate esters.

Comparative Biological Activities

The primary biological activities of these two ester classes diverge significantly, with dichloropicolinates being potent herbicides and dichlorobenzoates showing promise as fungicides and plant growth regulators.

Herbicidal and Plant Growth Regulatory Activity

Dichloropicolinate Esters: These compounds are classic synthetic auxin herbicides.[4] They mimic the natural plant hormone auxin, leading to epinastic growth, stem and petiole twisting, and ultimately, plant death in susceptible broadleaf weeds. Their mode of action involves binding to auxin receptors, such as those in the TIR1/AFB family of F-box proteins, which then triggers a cascade of gene expression leading to the observed phytotoxic effects.

Dichlorobenzoate Esters: While not primarily used as herbicides, some dichlorobenzoic acids and their derivatives have been shown to possess auxin-like activity and can function as plant growth regulators.[1][5] For example, methyl 2,5-dichlorobenzoate has been reported to function as a plant growth regulator.[2] The auxin activity of substituted benzoic acids has been demonstrated in tobacco pith cultures, where they promote growth.[5] This suggests a potential overlap in the mechanism of action with dichloropicolinates, albeit with different potencies and selectivities.

Comparative Assessment: A direct comparative study of the herbicidal and plant growth regulatory effects of these two classes of esters would be highly valuable. This could be achieved by utilizing standardized whole-plant bioassays.[6]

Antifungal Activity

Dichlorobenzoate Esters: Several dichlorobenzoate derivatives have demonstrated significant antifungal properties. For instance, novel 3,5-dichlorobenzyl ester derivatives have shown remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani.[7] Methyl 2,5-dichlorobenzoate is also known to be a fungicide.[1]

Dichloropicolinate Esters: The antifungal activity of dichloropicolinate esters is not as well-documented in publicly available literature. To perform a comparative analysis, a standardized antifungal susceptibility testing protocol, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), could be employed.[8][9] This would allow for a direct comparison of the minimum inhibitory concentrations (MICs) of various dichlorobenzoate and dichloropicolinate esters against a panel of relevant fungal pathogens.

Experimental Methodologies

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of representative esters and for the evaluation of their biological activities are provided below.

Synthesis of Methyl 2,5-dichlorobenzoate

Materials: 2,5-dichlorobenzoic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, reflux apparatus.

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2,5-dichlorobenzoate.

  • Purify the product by recrystallization or column chromatography.

Comparative Herbicidal Activity Screening

Objective: To compare the herbicidal efficacy of a dichlorobenzoate ester and a dichloropicolinate ester on a model broadleaf weed (e.g., Arabidopsis thaliana or cress).

Materials: Seeds of the chosen weed species, potting soil, growth chambers, test compounds (e.g., methyl 2,5-dichlorobenzoate and methyl 3,6-dichloropicolinate), acetone, surfactant, sprayer.

Procedure:

  • Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage in a controlled growth chamber.

  • Prepare stock solutions of the test esters in acetone.

  • Prepare a series of dilutions of each test compound in water containing a surfactant.

  • Apply the different concentrations of each ester to the plants using a calibrated sprayer, ensuring even coverage. Include a control group sprayed only with the water-surfactant solution.

  • Return the plants to the growth chamber and observe them over a period of 14-21 days.

  • Assess herbicidal activity by visually scoring plant injury (e.g., on a scale of 0-100%) and by measuring the fresh or dry weight of the above-ground biomass at the end of the experiment.

  • Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each compound to quantitatively compare their herbicidal potency.

G cluster_0 Comparative Analysis Workflow cluster_1 Synthesis & Physicochemical Characterization cluster_2 Biological Activity Assays A Dichlorobenzoate Esters C Yield, Purity (NMR, MS) A->C D Solubility, Melting Point, LogP A->D E Herbicidal/Plant Growth (Whole-plant bioassay) A->E F Antifungal Activity (Broth microdilution - MIC) A->F B Dichloropicolinate Esters B->C B->D B->E B->F G Comparative Data Analysis C->G D->G E->G F->G H Structure-Activity Relationship Insights G->H

Figure 2: A conceptual workflow for the comparative study of dichlorobenzoate and dichloropicolinate esters.

Comparative Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of a dichlorobenzoate ester and a dichloropicolinate ester against a model fungal strain (e.g., Candida albicans or Aspergillus fumigatus).

Materials: Fungal strain, appropriate broth medium (e.g., RPMI-1640), 96-well microtiter plates, test compounds, spectrophotometer.

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Serially dilute the test compounds in the broth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring absorbance with a spectrophotometer.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the synthesis, properties, and biological activities of dichlorobenzoate and dichloropicolinate esters. While dichloropicolinates are established as potent auxin-mimicking herbicides, dichlorobenzoates exhibit a broader range of activities, including antifungal and plant growth regulatory effects, with some evidence of a shared auxin-like mechanism.

The presented experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are crucial for elucidating the structure-activity relationships that differentiate these two classes of compounds. Future research should focus on:

  • Directly comparing the herbicidal and antifungal activities of a wider range of dichlorobenzoate and dichloropicolinate esters using standardized assays.

  • Investigating the receptor-level interactions of dichlorobenzoate esters to confirm their mode of action and compare it to that of dichloropicolinates.

  • Exploring the potential for synergistic or antagonistic effects when these compounds are used in combination.

By systematically exploring these areas, the scientific community can unlock the full potential of these versatile chemical scaffolds for applications in agriculture, medicine, and beyond.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Immunoassays for Methyl 3,5-Dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of small molecules, the specificity of an immunoassay is paramount. This guide provides an in-depth comparison of antibody cross-reactivity in the context of developing and validating immunoassays for Methyl 3,5-dichloropicolinate, a key intermediate in the synthesis of various agrochemicals.[1] By understanding the principles of antibody cross-reactivity and employing rigorous validation protocols, researchers can ensure the generation of accurate and reliable data.

The Significance of Antibody Specificity in Small Molecule Immunoassays

Immunoassays offer a high-throughput and cost-effective method for the detection and quantification of small molecules like pesticides and their intermediates.[2] However, the development of highly specific antibodies to these haptens—small molecules that are not immunogenic on their own—is a critical challenge.[3][4] Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[5]

This compound's structure, characterized by a dichlorinated pyridine ring and a methyl ester group, presents a unique challenge for antibody development. The potential for cross-reactivity with structurally related compounds necessitates a thorough evaluation of antibody specificity.

Designing the Immunoassay: Hapten Synthesis and Antibody Production

The journey to a specific immunoassay begins with the strategic design of the hapten, which is the target molecule modified to be immunogenic. For this compound, this involves introducing a spacer arm to facilitate conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.[6]

Diagram: Hapten Synthesis and Immunogen Preparation

Hapten_Synthesis cluster_hapten Hapten Synthesis cluster_immunogen Immunogen Preparation Analyte This compound Spacer Introduction of a Spacer Arm Analyte->Spacer Derivatization Hapten Functionalized Hapten Spacer->Hapten Immunogen Immunogen Hapten->Immunogen Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen Immunization Immunization Immunogen->Immunization Animal Immunization Antibody Polyclonal/Monoclonal Antibodies Immunization->Antibody Antibody Production

Caption: Workflow for hapten synthesis and immunogen preparation.

The choice of the spacer arm's attachment point on the this compound molecule is a critical determinant of antibody specificity. To generate antibodies that primarily recognize the unique features of the target, the spacer should be attached at a position that leaves the key structural motifs exposed.

Comparative Analysis of Immunoassay Formats

The most common immunoassay format for small molecule detection is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Table 1: Hypothetical Comparison of Two Immunoassay Formats for this compound

FeatureAssay A (Polyclonal Antibody-Based Competitive ELISA)Assay B (Monoclonal Antibody-Based Competitive ELISA)
Antibody Type PolyclonalMonoclonal
Hapten Design Spacer arm on the pyridine ringSpacer arm on the methyl ester group
Theoretical IC50 Lower (higher sensitivity)Higher (lower sensitivity)
Potential Cross-Reactivity Higher, due to recognition of multiple epitopesLower, due to recognition of a single epitope
Development Cost & Time Lower and shorterHigher and longer
Batch-to-Batch Variability HigherLower

This hypothetical comparison highlights a common trade-off in immunoassay development: polyclonal antibody-based assays are often more sensitive but may exhibit higher cross-reactivity, while monoclonal antibodies offer greater specificity at the cost of potentially lower sensitivity and higher development effort.[5]

Experimental Protocol for Assessing Antibody Cross-Reactivity

A rigorous assessment of cross-reactivity is a cornerstone of immunoassay validation, as mandated by regulatory bodies like the FDA and EMA.[12][13][14][15][16][17][18][19][20] The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an antibody developed for this compound.

Diagram: Competitive ELISA Workflow for Cross-Reactivity Testing

ELISA_Workflow Start Coat Microplate with Coating Antigen Block Block Non-specific Binding Sites Start->Block Add_Reagents Add Antibody and Competitor (Analyte or Cross-reactant) Block->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Stop Add Stop Solution Incubate3->Stop Read Read Absorbance Stop->Read

Caption: Step-by-step workflow of a competitive ELISA.

Experimental Steps:

  • Coating: Coat a 96-well microplate with a coating antigen (e.g., this compound conjugated to a different carrier protein like ovalbumin) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the primary antibody and either the standard (this compound) or the potential cross-reacting compound at various concentrations. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of the test compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Predicting and Interpreting Cross-Reactivity

The structural similarity between this compound and other compounds is a key predictor of cross-reactivity.

Table 2: Potential Cross-Reactants for a this compound Immunoassay

CompoundStructural Similarity to this compoundPredicted Cross-Reactivity
Chlorpyrifos Dichlorinated pyridine ringHigh
Picloram Picolinic acid backboneModerate
Clopyralid Dichlorinated pyridine ringHigh
Methyl 4,5-dichloropicolinate Isomer with different chlorine positionsHigh
Methyl 5,6-dichloropicolinate Isomer with different chlorine positionsHigh

Disclaimer: This table presents predicted cross-reactivity based on structural similarity. Experimental validation is essential.

A high percentage of cross-reactivity with a particular compound indicates that the antibody recognizes it with a similar affinity as the target analyte. This information is crucial for interpreting sample analysis results, especially in complex matrices where these structurally related compounds may be present.

Conclusion and Recommendations

The development of a robust and reliable immunoassay for this compound hinges on a thorough understanding and characterization of antibody cross-reactivity. As a Senior Application Scientist, my recommendation is to adopt a multi-faceted approach:

  • Strategic Hapten Design: Carefully consider the point of spacer arm attachment to maximize the exposure of unique epitopes.

  • Thorough Antibody Screening: Screen multiple antibody candidates (both polyclonal and monoclonal) for their specificity profiles.

  • Comprehensive Cross-Reactivity Testing: Evaluate a wide range of structurally related compounds, including isomers, metabolites, and other pesticides with similar chemical moieties.

  • Adherence to Regulatory Guidelines: Follow established validation protocols from regulatory bodies like the FDA and EMA to ensure the scientific integrity of the assay.

By implementing these strategies, researchers can develop and validate highly specific immunoassays for this compound, leading to accurate and defensible scientific data.

References

A Comparative Guide to the Bioactivity of Methyl 3,5-dichloropicolinate and its Parent Acid, 3,5-dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agriculture, understanding the nuances of how a molecule's structure influences its biological activity is paramount. This guide provides an in-depth comparison of the bioactivity of Methyl 3,5-dichloropicolinate and its parent carboxylic acid, 3,5-dichloropicolinic acid. We will delve into the mechanistic rationale for their differential activities, supported by established experimental principles.

Introduction: The Significance of the Picolinate Scaffold and the Role of Esterification

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides, prized for their efficacy in controlling broadleaf weeds.[1][2] Their mode of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[3][4] The two molecules at the center of this guide, 3,5-dichloropicolinic acid and its methyl ester, share the same core pharmacophore. However, the seemingly minor addition of a methyl group to the carboxylic acid functional group has profound implications for the compound's delivery and bioactivity.

This compound is best understood as a pro-herbicide (or pro-drug) of 3,5-dichloropicolinic acid.[5][6][7][8][9] A pro-herbicide is an inactive or less active precursor that is converted into the active form within the target organism.[5] This strategy is often employed to enhance properties such as absorption and translocation.[10]

Physicochemical Properties and their Biological Implications

The key difference between the acid and its methyl ester lies in their physicochemical properties, which in turn dictates their interaction with the plant.

Property3,5-dichloropicolinic acidThis compoundRationale and Biological Implication
Polarity HighLowThe carboxylic acid group is polar and can be ionized, making the molecule water-soluble. The methyl ester is significantly less polar.
Lipophilicity LowHighThe ester's lower polarity makes it more lipophilic ("fat-loving"). This is a critical factor for penetrating the waxy cuticle of plant leaves.[11][12][13]
Water Solubility HighLowThe acid form is more soluble in water, which can be advantageous for root uptake from the soil but a hindrance for foliar application.[11]
Formulation Typically as a salt (e.g., amine salt)Typically as an emulsifiable concentrateThe difference in solubility dictates how these compounds are formulated for application. Esters are often formulated in oil-based emulsifiable concentrates.[11]

Mechanism of Action: A Shared Pathway to Phytotoxicity

Both compounds ultimately exert their herbicidal effects through the same molecular target. The active molecule is the 3,5-dichloropicolinate anion .

  • Uptake and Activation: For foliar application, the more lipophilic this compound readily penetrates the waxy cuticle of the plant leaf.[3][10] Once inside the plant tissues, plant carboxylesterases hydrolyze the ester bond, releasing the active 3,5-dichloropicolinic acid.[5] The parent acid, if applied to foliage, would have a much slower rate of absorption due to its polarity.[11][12]

  • Interaction with Auxin Receptors: The 3,5-dichloropicolinate anion mimics the natural auxin, IAA. It binds to the TIR1/AFB family of auxin co-receptors.[14][15][16][17][18] This binding event stabilizes the interaction between the receptor and Aux/IAA repressor proteins.[18]

  • Derepression of Auxin-Responsive Genes: The stabilized receptor-repressor complex is targeted for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressors allows for the transcription of auxin-responsive genes.[4][18]

  • Phytotoxic Cascade: The resulting overexpression of auxin-responsive genes leads to a hormonal imbalance, causing a cascade of phytotoxic effects including uncontrolled cell division, epinastic growth (twisting and curling of stems and leaves), and the overproduction of ethylene and abscisic acid (ABA), ultimately leading to the death of the plant.[4][18][19]

cluster_0 Outside the Plant Cell cluster_1 Inside the Plant Cell Ester This compound (Lipophilic) Ester_in This compound Ester->Ester_in Rapid Penetration of Cuticle Acid_out 3,5-dichloropicolinic acid (Hydrophilic) Acid_in 3,5-dichloropicolinic acid (Active Herbicide) Acid_out->Acid_in Slow Penetration Ester_in->Acid_in Esterase Hydrolysis Receptor TIR1/AFB Co-receptor Acid_in->Receptor Binding Degradation Aux/IAA Repressor Degradation Receptor->Degradation Genes Auxin-Responsive Gene Expression Degradation->Genes Phyto Phytotoxicity Genes->Phyto Start Plant Propagation (e.g., Amaranthus retroflexus) Prep Preparation of Herbicide Formulations Start->Prep Spray Foliar Application (Calibrated Sprayer) Prep->Spray Assess Visual Assessment of Injury (7, 14, 21 Days) Spray->Assess Harvest Biomass Harvest (21 Days) Assess->Harvest Analyze Data Analysis (Dose-Response Curves) Harvest->Analyze

References

A Comparative Guide to the Environmental Fate of Picolinate Herbicides: Picloram, Clopyralid, and Aminopyralid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinate herbicides are a class of synthetic auxin herbicides widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings. Their mode of action mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants. While effective in weed management, their potential environmental impact is a critical consideration for researchers, environmental scientists, and regulatory agencies. This guide provides an in-depth, comparative analysis of the environmental fate of three key picolinate herbicides: picloram, clopyralid, and aminopyralid, with a focus on their persistence, mobility, and degradation pathways, supported by experimental data and methodologies.

Comparative Environmental Fate of Picolinate Herbicides

The environmental behavior of picolinate herbicides is governed by a combination of their chemical properties and the environmental conditions they encounter. A key aspect of their environmental fate is their persistence in soil and water, which influences their potential for leaching and carryover to subsequent crops.

Persistence in the Environment

The persistence of a herbicide is typically quantified by its half-life (t½), the time it takes for 50% of the initial concentration to dissipate.

  • Picloram: Generally considered the most persistent of the three, with a soil half-life that can range from 90 to 365 days, and in some cases, even longer depending on soil type and environmental conditions. Its persistence is attributed to its chemical stability and resistance to microbial degradation.

  • Clopyralid: Exhibits moderate persistence, with a typical soil half-life ranging from 11 to 90 days. It is more susceptible to microbial degradation than picloram.

  • Aminopyralid: Generally has the lowest persistence of the three, with a soil half-life typically ranging from 16 to 34.5 days. This shorter persistence is due to its more rapid microbial degradation.

Table 1: Comparative Persistence of Picolinate Herbicides in Soil

HerbicideTypical Soil Half-Life (days)Primary Degradation Pathway
Picloram90 - 365+Microbial Degradation, Photodegradation
Clopyralid11 - 90Microbial Degradation
Aminopyralid16 - 34.5Microbial Degradation
Mobility in Soil

The mobility of a herbicide in soil, its potential to move through the soil profile and reach groundwater, is primarily determined by its adsorption to soil particles. This is often expressed by the organic carbon-water partition coefficient (Koc). A lower Koc value indicates weaker adsorption and higher mobility.

  • Picloram: Has a relatively low Koc value, generally ranging from 5 to 66 mL/g, indicating a high potential for leaching, particularly in sandy soils with low organic matter.

  • Clopyralid: Also exhibits a low Koc value, typically in the range of 5 to 97 mL/g, suggesting a high leaching potential.

  • Aminopyralid: Possesses a Koc value ranging from 1.3 to 57 mL/g, indicating a very high to high mobility in soil.

Table 2: Comparative Mobility of Picolinate Herbicides in Soil

HerbicideKoc (mL/g)Mobility Potential
Picloram5 - 66High
Clopyralid5 - 97High
Aminopyralid1.3 - 57Very High to High
Degradation Pathways

The primary mechanism of dissipation for picolinate herbicides in the environment is microbial degradation. Photodegradation, or the breakdown of the chemical by sunlight, can also play a role, particularly for herbicides present on the soil surface or in clear water.

  • Microbial Degradation: Soil microorganisms, primarily bacteria and fungi, utilize the herbicides as a carbon and energy source, breaking them down into less harmful compounds. The rate of microbial degradation is influenced by soil temperature, moisture, pH, and organic matter content.

  • Photodegradation: Picloram, in particular, can undergo photodegradation in aqueous solutions when exposed to sunlight, with a reported half-life of 1.4 to 2.3 days in water. Photodegradation is generally a less significant pathway for clopyralid and aminopyralid in the soil environment.

Experimental Protocols for Assessing Environmental Fate

The determination of a herbicide's environmental fate relies on standardized laboratory and field experiments. Below are representative protocols for assessing soil degradation and leaching potential.

Soil Degradation Study (Aerobic)

This study aims to determine the rate of herbicide degradation in soil under controlled aerobic conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize it.

  • Herbicide Application: Prepare a stock solution of the picolinate herbicide in a suitable solvent. Apply the herbicide to the soil at a known concentration, typically corresponding to the recommended field application rate.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange while trapping evolved CO2. Maintain the soil at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-60% of water holding capacity).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Extraction: Extract the herbicide from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).

  • Analysis: Quantify the concentration of the herbicide in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of the herbicide over time and use first-order kinetics to calculate the dissipation time 50% (DT50) or half-life (t½).

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil Soil Collection & Sieving Spike Herbicide Spiking Soil->Spike Incubate Controlled Incubation (Temp, Moisture) Spike->Incubate Sample Time-point Sampling Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze HPLC or GC-MS Analysis Extract->Analyze Data Data Analysis (DT50) Analyze->Data

Caption: Workflow for a typical aerobic soil degradation study.

Column Leaching Study

This study assesses the potential for a herbicide to move through the soil profile with water.

Methodology:

  • Column Preparation: Pack glass or stainless steel columns with the selected soil, ensuring a uniform bulk density.

  • Herbicide Application: Apply a known amount of the radiolabeled or non-radiolabeled herbicide to the top of the soil column.

  • Leaching: Apply a simulated rainfall event by adding a specific volume of water (e.g., equivalent to 200 mm of rainfall) to the top of the column over a set period (e.g., 48 hours).

  • Leachate Collection: Collect the water that passes through the column (the leachate) in fractions.

  • Soil Sectioning: After the leaching event, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Analysis: Analyze the leachate fractions and the soil sections for the concentration of the herbicide and its major metabolites.

  • Data Analysis: Calculate the percentage of the applied herbicide that is found in the leachate and at different depths in the soil column to determine its mobility.

Factors Influencing Environmental Fate

The environmental fate of picolinate herbicides is a complex interplay of their chemical properties and various environmental factors.

Environmental_Fate_Factors cluster_herbicide Herbicide Properties cluster_environment Environmental Factors Solubility Water Solubility Fate Environmental Fate Solubility->Fate Vapor_Pressure Vapor Pressure Vapor_Pressure->Fate Koc Adsorption (Koc) Koc->Fate Chemical_Stability Chemical Stability Chemical_Stability->Fate Soil_Type Soil Type (Texture, OM) Soil_Type->Fate pH Soil & Water pH pH->Fate Temperature Temperature Temperature->Fate Moisture Soil Moisture Moisture->Fate Microbial_Activity Microbial Activity Microbial_Activity->Fate Sunlight Sunlight Intensity Sunlight->Fate

Caption: Key factors influencing the environmental fate of picolinate herbicides.

Conclusion

Understanding the comparative environmental fate of picolinate herbicides is crucial for their responsible and sustainable use. Picloram is characterized by its high persistence and mobility, posing a greater risk of leaching and carryover. Clopyralid and aminopyralid are less persistent due to more rapid microbial degradation, although they still exhibit high mobility in soil. The choice of herbicide should, therefore, consider not only its efficacy but also the specific environmental conditions of the application site to minimize potential adverse impacts. Further research into enhanced degradation strategies and the development of less persistent and mobile alternatives remains a key objective in the field of weed science.

Comparative Guide to the Structure-Activity Relationship of Methyl 3,5-Dichloropicolinate Analogs for Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 3,5-Dichloropicolinate in Herbicide Research

This compound belongs to the picolinic acid class of herbicides, which act as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but at supraphysiological concentrations, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[3][4] The parent acid, 3,5-dichloropicolinic acid, and its derivatives are effective against a wide range of broadleaf weeds. The methyl ester form is often used to enhance uptake and translocation within the plant. Understanding the structure-activity relationship (SAR) of this compound analogs is crucial for the rational design of new, more potent, and selective herbicides with improved environmental profiles. This guide provides a comparative analysis of the structural modifications of this compound and their impact on herbicidal activity, supported by experimental data and mechanistic insights.

Mechanism of Action: Synthetic Auxins and Disruption of Plant Growth

Picolinate herbicides, including this compound and its analogs, exert their herbicidal effects by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-Signaling F-box).[2][5] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, resulting in a cascade of physiological disruptions, including epinasty, stem twisting, and ultimately, plant death.[3][4]

The following diagram illustrates the generalized signaling pathway of synthetic auxin herbicides:

Synthetic Auxin Herbicide Signaling Pathway cluster_nucleus Nucleus SAH Synthetic Auxin Herbicide (e.g., Picolinate) TIR1_AFB TIR1/AFB Receptor Complex SAH->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin Responsive Genes ARF->ARG Activates Transcription Growth_Disruption Uncontrolled Growth & Plant Death ARG->Growth_Disruption Leads to

Caption: Synthetic auxin herbicide signaling pathway.

Comparative Analysis of this compound Analogs

The herbicidal activity of this compound analogs is highly dependent on the substitution pattern on the pyridine ring and the nature of the ester group. This section compares the performance of various analogs based on systematic structural modifications.

Influence of the Ester Group at the 2-Position

The esterification of the carboxylic acid at the 2-position of picolinic acid derivatives is a common strategy to improve their lipophilicity and, consequently, their uptake by plants. While this compound is a common formulation, the nature of the ester group can significantly influence herbicidal efficacy.

Analog Ester Group Herbicidal Activity (Relative) Rationale for Activity
3,5-Dichloropicolinic Acid-HBaselineThe active form, but may have limited cuticular penetration.
This compound-CH₃HighGood balance of lipophilicity and water solubility for effective uptake and translocation.
Ethyl 3,5-Dichloropicolinate-CH₂CH₃HighSimilar to the methyl ester, with slightly increased lipophilicity.
Benzyl 3,5-Dichloropicolinate-CH₂PhVariableIncreased lipophilicity can enhance uptake but may also lead to slower release of the active acid within the plant.

Note: The relative activities are generalized from SAR principles of auxinic herbicides, as direct comparative data for these specific esters is limited in the reviewed literature.

The Critical Role of the 3,5-Dichloro Substitution Pattern

The presence and position of halogen atoms on the pyridine ring are critical for high herbicidal activity. The 3,5-dichloro substitution pattern in this compound is a key feature for its efficacy.

Studies on related picolinic acid herbicides have shown that:

  • Electron-withdrawing groups on the pyridine ring are generally favorable for activity.[6] The chlorine atoms at the 3 and 5-positions are strong electron-withdrawing groups, which are thought to enhance the binding affinity to the auxin receptors.

  • Positional Isomers: The specific placement of halogens is crucial. For instance, in the development of other picolinate herbicides, the presence of a chlorine atom at the 3-position is often a key determinant of high activity.[1]

  • Substitution with Other Halogens: While chlorine is common, other halogens like fluorine can also be used. For example, the introduction of a fluorine atom at the 5-position in some 6-aryl-picolinates has been shown to be beneficial for herbicidal activity.[1]

Impact of Substituents at the 4-Position

The introduction of a substituent at the 4-position of the picolinic acid ring can dramatically alter the herbicidal activity and selectivity.

Analog Scaffold 4-Position Substituent Herbicidal Activity Key Findings
3,5,6-Trichloropicolinic Acid (Picloram)-NH₂HighThe 4-amino group is a hallmark of the highly active picloram family of herbicides.[2]
3,5-Dichloro-4-hydroxypicolinate-OHModerate to HighThe hydroxyl group can also contribute to activity, though it may alter the compound's physicochemical properties.
3,5-Dichloro-4-methoxypicolinate-OCH₃Generally LowerA methoxy group at this position has been shown in some related structures to be less favorable than an amino or hydroxyl group.[6]

The following table summarizes the herbicidal activity of selected 4-amino-3,5-dichloro-6-(substituted)picolinic acid analogs, demonstrating the impact of modifications at the 6-position while maintaining the key 3,5-dichloro and 4-amino features.

Compound 6-Position Substituent IC₅₀ (µM) vs. Arabidopsis thaliana Post-emergence Herbicidal Activity
Picloram-Cl>1.0High
Analog V-75-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl0.02High
Analog V-85-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl0.05Higher than Picloram at 300 g/ha

Data adapted from Feng, T., et al. (2023).[2]

These findings highlight that while the 3,5-dichloro pattern is important, further enhancements in activity can be achieved through strategic substitutions at other positions of the pyridine ring.

Experimental Protocols for Herbicidal Activity Evaluation

The assessment of the herbicidal activity of this compound analogs typically involves a series of standardized bioassays.

In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay provides a rapid and sensitive method for the preliminary screening of herbicidal activity.

Protocol:

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on agar plates containing the growth medium and the test compounds at various concentrations.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the concentration required for 50% inhibition of root growth (IC₅₀) by fitting the data to a dose-response curve.

Greenhouse Post-emergence Herbicidal Activity Assay

This assay evaluates the efficacy of the compounds on whole plants under more realistic conditions.

Protocol:

  • Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing soil in a greenhouse.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), spray the plants with a formulation of the test compound at different application rates (g/ha).

  • Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).

  • Data Analysis: Determine the application rate that causes 50% or 90% growth reduction (GR₅₀ or GR₉₀).

The following diagram illustrates a typical workflow for the discovery and evaluation of novel picolinate herbicides:

Herbicide Discovery Workflow A Design of Analogs (SAR-guided) B Chemical Synthesis A->B C In Vitro Screening (e.g., Root Growth Assay) B->C D Greenhouse Evaluation (Post-emergence Assay) C->D Active Compounds E Lead Compound Identification D->E F Mode of Action Studies E->F G Field Trials E->G

Caption: A streamlined workflow for herbicide discovery and evaluation.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs underscores the critical role of the substitution pattern on the picolinic acid core for herbicidal efficacy. The 3,5-dichloro arrangement provides a robust foundation for activity, which can be further modulated by the nature of the ester group at the 2-position and, more significantly, by substituents at the 4- and 6-positions. The introduction of an amino group at the 4-position and bulky aryl-heterocyclic moieties at the 6-position has proven to be a highly effective strategy for discovering next-generation picolinate herbicides with superior potency.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the activity of novel analogs and to gain deeper insights into the structural requirements for optimal receptor binding.[2][7]

  • Exploring Novel Substituents: Investigating a wider range of bioisosteric replacements for the chlorine atoms and exploring diverse functionalities at the 4- and 6-positions to enhance selectivity and overcome weed resistance.

  • Metabolism and Environmental Fate: Studying the metabolic pathways of new lead compounds in both target and non-target organisms to ensure favorable environmental and toxicological profiles.

By leveraging the principles of SAR, researchers can continue to innovate and develop more effective and sustainable solutions for weed management in agriculture.

References

A Comparative Guide to the Cytotoxicity of Dichloropicolinates and Dinitrobenzoates for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the cytotoxic properties of two distinct classes of chemical compounds: dichloropicolinates and dinitrobenzoates. As researchers and drug development professionals, understanding the nuances of cytotoxicity is paramount for the early-stage assessment of potential therapeutic agents and for elucidating mechanisms of toxicity. This document offers a comprehensive overview of the current scientific understanding of these compounds, supported by experimental data and detailed protocols for cytotoxicity assessment. It is important to note that while this guide draws on a wide range of studies, direct comparative research on the cytotoxicity of dichloropicolinates and dinitrobenzoates under standardized conditions is limited. Therefore, this guide presents a thorough analysis of each class independently, followed by a comparative summary to highlight their key differences.

Introduction: A Tale of Two Compound Classes

Dichloropicolinates and dinitrobenzoates, while both possessing cytotoxic properties, originate from different chemical families and exhibit distinct mechanisms of action. Dichloropicolinates, such as picloram and clopyralid, are synthetic herbicides that mimic plant growth hormones.[1] Their effects on mammalian cells are less characterized but are of growing interest. Dinitrobenzoates, including compounds like 2,4-dinitrophenol (DNP) and dinoseb, are known for their ability to uncouple oxidative phosphorylation, a fundamental process in cellular energy production.[2] This guide will delve into the cytotoxic profiles of representative compounds from each class, providing a foundation for their potential consideration or avoidance in drug development pipelines.

Mechanisms of Cytotoxicity

A fundamental aspect of cytotoxic assessment is the understanding of the underlying molecular mechanisms. The pathways through which dichloropicolinates and dinitrobenzoates induce cell death are markedly different, reflecting their distinct chemical structures and cellular targets.

Dichloropicolinates: Inhibition of Protein Synthesis and Induction of Apoptosis

The cytotoxic mechanism of dichloropicolinates in mammalian cells is an area of ongoing research. Studies on picloram have indicated that it can inhibit ribosomal protein synthesis, leading to growth arrest and subsequent apoptosis.[3] This mode of action suggests a targeted interference with fundamental cellular processes. The induction of apoptosis by picloram has been observed in virally-transformed mammalian cell lines, highlighting its potential as a cytotoxic agent.[3] However, the precise molecular targets within the protein synthesis machinery and the specific apoptotic pathways activated by dichloropicolinates in human cancer cells require further elucidation.

Dinitrobenzoates: Uncoupling of Oxidative Phosphorylation and Induction of Oxidative Stress

The cytotoxic mechanism of dinitrobenzoates is well-established and centers on their function as proton ionophores that disrupt the mitochondrial membrane potential. This "uncoupling" of oxidative phosphorylation dissipates the proton gradient necessary for ATP synthesis, leading to a rapid depletion of cellular energy and an increase in oxygen consumption.[2] The resulting metabolic stress triggers a cascade of events, including the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[4][5][6] This oxidative damage to cellular components, combined with energy depletion, culminates in the induction of apoptosis.[6]

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of chemical compounds, a suite of robust and validated in vitro assays is essential. The following protocols are standard methods used in toxicology and drug discovery to quantify cell viability and elucidate the mode of cell death. The choice of assay is critical and should be aligned with the anticipated mechanism of action of the test compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., dichloropicolinates or dinitrobenzoates) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Diagram of MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Diagram of LDH Assay Workflow

LDH_Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Read Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H

Caption: Workflow of the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Diagram of Apoptosis Assay Workflow

Apoptosis_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate (15 min) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Cells F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for representative dichloropicolinates and dinitrobenzoates. It is crucial to interpret this data with caution, as the experimental conditions (cell lines, exposure times, etc.) vary between studies.

Compound ClassRepresentative CompoundCell Line(s)Cytotoxicity MetricObserved EffectReference(s)
Dichloropicolinates PicloramVirally-transformed NRK cellsGrowth Inhibition>90% growth arrest at 3 mM[3]
ClopyralidAllium cepa root cellsEC5050 µg/L (96h)[7]
Dinitrobenzoates 2,4-Dinitrophenol (DNP)Calu-6 (lung cancer)IC50~200 µM (72h)[6]
2,4-Dinitrophenol (DNP)Prostate cancer cell linesIC60-80100 µM[8]
2,4-Dinitrophenol (DNP)Ovarian cancer cell linesIC50Dose-dependent decrease in viability[9]
Dinoseb-Oral LD50 (rat)14-114 mg/kg[2]

Comparative Summary and Future Directions

This guide has synthesized the available scientific literature to provide a comparative overview of the cytotoxicity of dichloropicolinates and dinitrobenzoates.

Dinitrobenzoates exhibit a well-defined and potent cytotoxic profile, primarily driven by the uncoupling of oxidative phosphorylation and the induction of oxidative stress. The availability of IC50 values across multiple cancer cell lines provides a quantitative basis for their cytotoxic potential.

Dichloropicolinates , on the other hand, represent a less-explored class of compounds in the context of mammalian cell cytotoxicity. The existing evidence points towards a mechanism involving the inhibition of protein synthesis and induction of apoptosis. However, a significant gap in the literature exists regarding their quantitative cytotoxic potency (i.e., IC50 values) on a diverse panel of human cancer cell lines.

Key Differences:

  • Mechanism of Action: Dinitrobenzoates disrupt cellular energy metabolism, while dichloropicolinates appear to target protein synthesis.

  • Data Availability: Quantitative cytotoxicity data (IC50) is more readily available for dinitrobenzoates than for dichloropicolinates.

  • Potency: Based on the limited available data, dinitrobenzoates appear to be cytotoxic at lower molar concentrations compared to the effective concentrations reported for dichloropicolinates.

Future Directions for Research:

  • Direct Comparative Studies: There is a clear need for studies that directly compare the cytotoxicity of dichloropicolinates and dinitrobenzoates on a panel of human cancer cell lines under standardized conditions.

  • Quantitative Analysis of Dichloropicolinates: Future research should focus on determining the IC50 values of picloram, clopyralid, and other dichloropicolinate derivatives on various cancer cell lines.

  • Mechanistic Elucidation of Dichloropicolinates: Further investigation is required to fully elucidate the molecular targets and signaling pathways involved in dichloropicolinate-induced cytotoxicity in mammalian cells.

This guide serves as a valuable resource for researchers and drug development professionals by providing a structured overview of the cytotoxic properties of dichloropicolinates and dinitrobenzoates. By understanding their distinct mechanisms and the current state of knowledge, the scientific community can make more informed decisions in the pursuit of novel and effective therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3,5-Dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of methyl 3,5-dichloropicolinate, a chlorinated pyridine derivative. By understanding the chemical's characteristics and adhering to established protocols, we can ensure the safety of our personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Known Hazards:

  • Harmful if swallowed: May cause significant health issues if ingested.[1]

  • Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1]

  • Causes serious eye irritation: Can result in pain, tearing, and potential damage to the eyes.[1]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation.
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust mask may be necessary if handling the solid form.Minimizes the risk of inhaling dust or vapors that can cause respiratory irritation.

Spill Management: A Proactive Approach

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Carefully sweep the solid material into a designated, labeled waste container.[2]

    • For liquid spills (if dissolved in a solvent): Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the liquid.[2][3] Work from the outside of the spill inward to prevent spreading.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the affected surface with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbents, contaminated PPE, and cleaning cloths, must be placed in a sealed, properly labeled hazardous waste container.

Disposal Procedures for this compound

As a chlorinated organic compound, likely with pesticidal properties, this compound is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[4] The primary and most accepted method for the disposal of chlorinated pesticides is incineration.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Waste Stream: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Incompatible Materials: Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[6]

Step-by-Step Disposal Protocol
  • Container Selection: Use a robust, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]

  • Labeling: This is a critical step for regulatory compliance and safety. The hazardous waste label must include the following information:

    • The words "Hazardous Waste"[8][9][10]

    • The full chemical name: "this compound"

    • The CAS Number: "5439-08-7"

    • The hazard characteristics: "Toxic," "Irritant"[9][11]

    • The accumulation start date (the date the first drop of waste is added to the container)[9][11]

    • Your name, laboratory, and contact information.[8]

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport. Do not attempt to dispose of this chemical through regular trash or down the drain.[7]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify this compound Waste B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Select a Compatible Hazardous Waste Container B->C D Label Container with: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Information - Accumulation Date - Generator Information C->D E Segregate from Incompatible Wastes D->E F Store in a Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Arrange for Pickup and Transport for Incineration H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, a compound with notable hazards, adherence to stringent disposal protocols is not merely a suggestion but a professional obligation. By following these guidelines, from initial hazard assessment and spill control to final disposal through incineration, we uphold our commitment to a safe and sustainable research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,5-dichloropicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 3,5-dichloropicolinate, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a self-validating system of protection for you and your team.

Foundational Hazard Analysis: The 'Why' Behind the 'What'

Understanding the inherent risks of a compound is the first principle of laboratory safety. This compound (CAS No. 5439-08-7) is a solid compound presenting multiple, well-defined hazards that directly inform our PPE strategy.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary threats are:

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.[1][3]

  • H315: Causes skin irritation: Direct contact with the skin can result in localized inflammation and discomfort.[1][3][4]

  • H319: Causes serious eye irritation: The compound poses a significant risk to ocular health, potentially causing severe and lasting irritation upon contact.[1][3][4]

  • H335: May cause respiratory irritation: Inhalation of the solid dust or aerosols can irritate the respiratory tract.[1][3][5]

This hazard profile dictates that our protective measures must create a complete barrier, preventing ingestion, skin contact, eye exposure, and inhalation.

At-a-Glance PPE Requirements

For rapid assessment, the following table summarizes the essential PPE for handling this compound. Subsequent sections will elaborate on the specifications and rationale for each item.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical safety goggles & face shieldNitrile or other chemical-resistant gloves (double-gloved recommended)Long-sleeved lab coat (fully fastened)NIOSH-approved N95 respirator or higher
Preparing Solutions Chemical safety gogglesNitrile or other chemical-resistant glovesLong-sleeved lab coat (fully fastened)Required if not performed in a certified chemical fume hood
General Handling (Closed System) Safety glasses with side shieldsNitrile or other chemical-resistant glovesLong-sleeved lab coat (fully fastened)Not required if ventilation is adequate and no aerosols are generated
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or coveralls over lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges

In-Depth PPE Specifications and Procedural Logic

Merely wearing PPE is insufficient; selecting the correct type and using it within a structured workflow is paramount.

Eye and Face Protection

The serious eye irritation hazard (H319) necessitates robust protection.[1][4]

  • Chemical Safety Goggles: These are mandatory for any task involving open handling of the compound. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from dust, splashes, and vapors.[4]

  • Face Shield: When weighing the solid powder or handling larger quantities where splash potential is high, a face shield should be worn in addition to safety goggles.[6] This provides a secondary barrier, protecting the entire face.

Hand and Body Protection

To mitigate the risk of skin irritation (H315), a comprehensive barrier is essential.[1]

  • Gloves: Standard nitrile gloves provide an effective barrier for incidental contact. For prolonged handling or during spill cleanup, consider more robust options like butyl rubber. Always double-glove when weighing the pure compound. Crucially, gloves must be removed and disposed of immediately upon contamination.[7] Contaminated gloves become a source of exposure.[7]

  • Lab Coat/Coveralls: A flame-retardant, long-sleeved lab coat, fully fastened, is the minimum requirement. For larger-scale operations, disposable coveralls offer enhanced protection against pervasive dust contamination.[8]

Respiratory Protection

The potential for respiratory irritation (H335) is most acute when handling the solid form, as dust can easily become airborne.[1][5]

  • Engineering Controls First: The primary line of defense is to handle this compound within a certified chemical fume hood. This engineering control captures dust and vapors at the source.

  • When Respirators are Required: If a fume hood is unavailable or when weighing the powder, a NIOSH-approved respirator is mandatory.[9] An N95 dust mask is the minimum effective level for particulates. For spill response or situations with poor ventilation, a half-mask or full-face respirator with appropriate cartridges should be used.[10]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol provides a self-validating system for handling this compound, from preparation to disposal.

Step 1: Pre-Handling Safety Verification

  • Confirm that a certified chemical fume hood is operational.

  • Locate and verify the functionality of the nearest safety shower and eyewash station.[8]

  • Assemble all necessary handling equipment (spatulas, weigh boats, glassware, solvents) and waste containers within the fume hood to minimize movement.

  • Prepare a designated waste container for contaminated solids and another for contaminated sharps.

Step 2: Donning PPE (Sequence is Critical)

  • Put on the lab coat, ensuring it is fully buttoned.

  • Don the appropriate respirator (if required). Perform a seal check.

  • Put on chemical safety goggles and a face shield (if required).

  • Wash hands thoroughly.

  • Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don the outer pair of gloves.

Step 3: Chemical Handling

  • Perform all manipulations, including weighing and dissolution, deep within the chemical fume hood.

  • When weighing the solid, use gentle motions to avoid generating dust.

  • Clean any residual powder from spatulas or weigh boats within the hood before removing them.

Step 4: Decontamination and Post-Handling

  • Securely cap all containers containing this compound.

  • Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of cleaning materials in the designated solid waste container.

  • Close the fume hood sash to its lowest operational height.

Step 5: Doffing PPE (Reverse Order to Prevent Contamination)

  • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated waste.

  • Remove the face shield and goggles.

  • Remove the lab coat, turning it inside out as it is removed.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands and face thoroughly with soap and water.[4]

Workflow for Safe Handling of this compound

start_node start_node end_node end_node ppe_node ppe_node action_node action_node decon_node decon_node start Start: Prepare for Handling verify 1. Verify Fume Hood & Safety Equipment start->verify don_ppe 2. Don PPE (Coat, Respirator, Goggles, Gloves) verify->don_ppe handle 3. Handle Chemical in Fume Hood don_ppe->handle decontaminate 4. Decontaminate Workspace & Secure Compound handle->decontaminate doff_ppe 5. Doff PPE (Gloves, Goggles, Coat, Gloves) decontaminate->doff_ppe wash 6. Wash Hands & Face doff_ppe->wash end_op Operation Complete wash->end_op

Caption: A procedural workflow diagram illustrating the critical steps for safely handling this compound.

Emergency and Disposal Plans

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[4][8]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician.[4]

  • Spill: Evacuate the area. Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[5]

Disposal Plan All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[3][11] Do not dispose of down the drain or in general trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.